molecular formula C7H14O5 B1614612 Bis(2-methoxyethyl) carbonate CAS No. 626-84-6

Bis(2-methoxyethyl) carbonate

Cat. No.: B1614612
CAS No.: 626-84-6
M. Wt: 178.18 g/mol
InChI Key: STLGQBDVSTWGIP-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) carbonate is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2-methoxyethyl) carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7314. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2-methoxyethyl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methoxyethyl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methoxyethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGQBDVSTWGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978172
Record name Bis(2-methoxyethyl) carbonate
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-84-6
Record name Ethanol, 2-methoxy-, carbonate (2:1)
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Record name Bis(2-methoxyethyl) carbonate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7314
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Record name Bis(2-methoxyethyl) carbonate
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Record name Bis(2-methoxyethyl) carbonate
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Foundational & Exploratory

High-Voltage Safety vs. Ionic Mobility: A Comparative Technical Guide to Bis(2-methoxyethyl) Carbonate (BMEC) and Dimethyl Carbonate (DMC)

[1]

Executive Summary: The Solvation Trade-Off

In the design of high-performance electrolytes, solvent selection is a zero-sum game between ionic mobility and electrochemical/thermal stability .

Dimethyl Carbonate (DMC) represents the industry standard for mobility.[1] It is a low-viscosity "highway" that facilitates rapid ion transport but suffers from high volatility (Flash Point: 18°C) and a narrow safety margin at high voltages.[1]

Bis(2-methoxyethyl) carbonate (BMEC) emerges as a specialized alternative.[1][2] Structurally, it is a hybrid of a carbonate core and glyme-like (ether) side chains.[1] This architecture offers a "chelation-driven" solvation mechanism, significantly higher flash points (>121°C), and enhanced oxidative stability (up to 4.5V vs Li/Li⁺).[1] However, this comes at the cost of increased viscosity.

This guide provides a rigorous technical comparison to assist researchers in selecting the optimal solvent for high-voltage lithium-ion (LIB) or sodium-ion (SIB) chemistries.[1]

Physicochemical Property Analysis

The following data consolidates experimental values to highlight the stark contrast in safety and physical behavior.

PropertyDimethyl Carbonate (DMC)Bis(2-methoxyethyl) Carbonate (BMEC)Implications
Molecular Structure Linear Alkyl CarbonateGlycol-Ether Functionalized CarbonateBMEC offers polydentate coordination sites.[1]
Molecular Weight 90.08 g/mol 178.18 g/mol BMEC is heavier, contributing to lower volatility.[1]
Flash Point 18°C (Highly Flammable) ~121°C (Combustible) BMEC is critical for safer, non-flammable electrolytes.
Viscosity (25°C) 0.59 cP> 2.5 cP (Estimated)DMC enables fast charging; BMEC requires co-solvents or elevated temps.[1]
Dielectric Constant (ε) 3.1 (Weakly polar)~6-8 (Moderate)BMEC dissociates salts better than pure DMC due to chelation.[1]
Oxidative Stability ~4.2 V vs Li/Li⁺> 4.5 V vs Li/Li⁺ BMEC resists decomposition at high cathode potentials.[1]
Solvation Type Monodentate (Weak)Polydentate (Chelating)BMEC forms stable "crown-ether-like" complexes with Li⁺.

*Note: BMEC viscosity and dielectric values are structure-inferred estimates based on glyme analogs and experimental trends in heavy carbonates.[1]

Mechanistic Deep Dive: Solvation Dynamics

The fundamental difference lies in how these molecules interact with the lithium ion (Li⁺).

DMC: The "Loose" Solvent

DMC interacts with Li⁺ primarily through the carbonyl oxygen. Because the interaction is weak and the molecule is small, Li⁺ retains a high degree of freedom, allowing for high diffusion rates. However, this weak solvation shell is easily stripped, making the anion (e.g., PF₆⁻) more vulnerable to parasitic reactions at the electrode interface.

BMEC: The "Chelating" Solvent

BMEC possesses two ether oxygens in its side chains in addition to the central carbonate. This allows it to wrap around Li⁺, mimicking the behavior of dimethoxyethane (DME) but with the high-voltage stability of a carbonate. This chelation effect increases the desolvation energy, which can stabilize the Li⁺ during transport but may increase the charge-transfer resistance (

Visualization: Solvation Pathways

SolvationMechanismLiLithium Ion (Li+)Solv_DMCWeak Solvation ShellHigh MobilityLow Desolvation EnergyLi->Solv_DMC in DMC SolventSolv_BMECRobust Solvation ComplexEnhanced StabilityHigh Desolvation EnergyLi->Solv_BMEC in BMEC SolventDMCDMC Molecule(Monodentate)DMC->Li Carbonyl InteractionBMECBMEC Molecule(Polydentate/Chelating)BMEC->Li Ether + CarbonylChelation

Figure 1: Comparative solvation mechanisms. BMEC utilizes ether linkages to chelate Li+, enhancing stability compared to the weak monodentate interaction of DMC.

Experimental Protocols

Protocol A: Synthesis of High-Purity BMEC

Since BMEC is not a commodity chemical like DMC, you may need to synthesize it via transesterification.[1]

  • Objective: Produce battery-grade BMEC (<50 ppm H₂O).

  • Reaction:

    
    [1]
    

Step-by-Step Methodology:

  • Reagents: Mix Dimethyl Carbonate (DMC) and 2-Methoxyethanol in a 1:4 molar ratio (excess alcohol drives equilibrium).

  • Catalyst: Add 1 mol% Dibutyltin Dilaurate or Potassium Carbonate (

    
    ).
    
  • Reflux: Heat to 80°C under inert atmosphere (

    
     or 
    
    
    ).[1]
  • Distillation: Use a fractionating column. Continuously remove the methanol azeotrope (63°C) to push the equilibrium to the right.

  • Purification (Critical): Once the reaction is complete, perform vacuum distillation to isolate BMEC (BP ~230°C at atm, significantly lower under vacuum).

  • Drying: Store over activated 4Å molecular sieves for 48 hours.

  • Validation: Verify purity via

    
    -NMR (check for absence of methyl singlet from DMC at ~3.7 ppm) and Karl Fischer titration (<20 ppm water).
    
Protocol B: Electrochemical Stability Window (ESW) Determination

To verify the high-voltage claim of BMEC vs. DMC.

Setup:

  • Working Electrode: Platinum (Pt) or Glassy Carbon (inert).[1]

  • Counter Electrode: Lithium Foil.[1]

  • Reference Electrode: Lithium Foil (

    
    ).[1]
    
  • Electrolyte: 1.0 M

    
     in solvent (Pure DMC vs. Pure BMEC). Note: Pure DMC may require a co-solvent like EC for salt solubility, but for stability testing, use a saturated solution or EC:DMC 1:1 vs EC:BMEC 1:1.
    

Workflow Diagram:

ESW_ProtocolStartCell Assembly(Argon Glovebox)OCVMeasure OCV(Stabilize 2 hours)Start->OCVLSVLinear Sweep Voltammetry (LSV)Scan Rate: 0.1 mV/sOCV->LSVRangeSweep Range:OCV to 6.0 V vs Li/Li+LSV->RangeAnalysisDetermine Onset Potential(Current > 0.05 mA/cm²)Range->Analysis

Figure 2: Linear Sweep Voltammetry (LSV) workflow for determining the oxidative stability limit of the electrolyte.

Data Interpretation:

  • DMC Control: Expect anodic current rise (decomposition) starting around 4.2 V .

  • BMEC Target: Expect stability to extend to 4.5 V - 4.8 V before significant current rise, validating its suitability for high-voltage cathodes (e.g., NMC 811).

Safety & Handling (HSE)

  • DMC: Classified as Flammable Liquid (Category 2) .[1] Must be handled in explosion-proof hoods.[1] Ground all containers to prevent static discharge.[1]

  • BMEC: Likely classified as Irritant but Non-Flammable for transport regulations (Flash point > 60°C).[1] However, standard PPE (nitrile gloves, goggles) is mandatory as glycol ethers can be absorbed through the skin and may have reproductive toxicity profiles similar to other glymes.

Conclusion and Recommendation

  • Choose DMC if: Your primary constraint is rate capability (C-rate) and low-temperature performance.[1] It remains the best choice for standard consumer electronics where voltage is <4.2V.[1]

  • Choose BMEC if: You are developing high-voltage (>4.3V) industrial batteries or automotive cells where safety (flammability) is non-negotiable.[1] Its ability to form a robust SEI and resist oxidation makes it a superior candidate for next-generation cathodes, provided the viscosity penalty is managed via co-solvents or elevated operating temperatures.

References

  • Meisenbao Technology. The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC).[1] [Link][1][3][4][5][6][7][8]

  • National Institutes of Health (PubChem). Bis(2-methoxyethyl) carbonate | C7H14O5.[1] [Link][1]

  • Royal Society of Chemistry. Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry.[1] (Context on fluorinated analogs for high voltage). [Link]

  • ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (Relevant analog study). [Link]

An In-Depth Technical Guide to Bis(2-methoxyethyl) carbonate (BMEC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(2-methoxyethyl) carbonate (BMEC), a dialkyl carbonate ester, has emerged as a compound of significant interest in advanced chemical applications. Its unique molecular architecture, which incorporates a central carbonate group flanked by two methoxyethyl chains, confers a valuable combination of properties, including a high flash point and distinctive solvation characteristics.[1] Initially, research into compounds like BMEC was propelled by the need for safer, more environmentally benign alternatives to hazardous reagents such as phosgene.[1] This has led to the development of greener synthesis methodologies, including transesterification and oxidative carbonylation processes.[1]

This technical guide provides an in-depth exploration of Bis(2-methoxyethyl) carbonate, covering its fundamental nomenclature, physicochemical properties, synthesis protocols, key applications, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this versatile compound.

Section 1: Nomenclature and Identification

Accurate identification is paramount in scientific research. The standard IUPAC name for this compound is bis(2-methoxyethyl) carbonate .[1][2][3] It is also recognized by a variety of synonyms and product codes across different chemical databases and suppliers.

Table 1: Chemical Synonyms and Identifiers for Bis(2-methoxyethyl) carbonate

Identifier TypeValue
IUPAC Name bis(2-methoxyethyl) carbonate[1][2][3]
CAS Number 626-84-6[4][5]
Molecular Formula C₇H₁₄O₅[2][4][5][6]
Molecular Weight 178.18 g/mol [1][4][5][6]
Synonyms Carbonic acid bis(2-methoxyethyl) ester, Ethanol, 2-methoxy-, carbonate (2:1), NSC 7314[3][7]
InChI Key STLGQBDVSTWGIP-UHFFFAOYSA-N[1][3]
Canonical SMILES COCCOC(=O)OCCOC[1][3]

Section 2: Physicochemical Properties

The utility of BMEC in various applications is a direct result of its specific physical and chemical properties. It is typically supplied as a colorless to light yellow liquid with a high degree of purity.[5] Its high boiling point and flash point make it a safer alternative to more volatile organic solvents.

Table 2: Key Physicochemical Properties of Bis(2-methoxyethyl) carbonate

PropertyValueSource(s)
Appearance Colorless to Light yellow clear liquid[5]
Boiling Point 231-232 °C at 760 mmHg[4][5][7]
Flash Point 85.7 - 121 °C[1][4][5][7]
Density 1.069 g/cm³[4][7]
Refractive Index ~1.412 - 1.420[4][7]
Purity (Typical) >97.0% (GC)[5][6]
Hydrogen Bond Acceptor Count 5[7]
Rotatable Bond Count 8[7]

Section 3: Synthesis and Manufacturing

The manufacturing of BMEC has evolved to favor greener, more efficient chemical pathways that avoid the use of highly toxic intermediates like phosgene. The most prevalent industrial method is transesterification.

Transesterification with Dimethyl Carbonate (DMC)

This method is a cornerstone of modern BMEC production due to its high efficiency and the use of dimethyl carbonate (DMC) as a green reagent.[1] The process involves the reaction of 2-methoxyethanol with DMC, typically in the presence of a catalyst, to produce BMEC and methanol as a byproduct. The reaction is reversible, and thus the continuous removal of methanol is crucial to drive the equilibrium towards the product.

Diagram 1: General Workflow for BMEC Synthesis via Transesterification

G cluster_reactants Reactant Preparation cluster_process Reaction & Purification R1 2-Methoxyethanol Reactor Reaction Vessel (250 mL 3-neck flask) R1->Reactor Charge R2 Dimethyl Carbonate (DMC) R2->Reactor Charge Cat Catalyst (e.g., Dibutyltin Dimethoxide) Cat->Reactor Charge Reflux Heat to Reflux (~73°C at head, ~102°C in kettle) Reactor->Reflux Distill Distill off Methanol Byproduct Reflux->Distill Drives equilibrium Purify Final Product Purification (e.g., Fractional Distillation) Distill->Purify Product Bis(2-methoxyethyl) carbonate (>98% Purity) Purify->Product G 2 Two Methoxyethyl Chains (-CH2CH2OCH3) 4 Enhanced Li+ Salt Dissociation & Ion Mobility 2->4 3 Central Carbonate Group (OCOO) 5 High Oxidative Stability Wide Electrochemical Window 3->5 7 High-Voltage Performance & Cycle Life 4->7 5->7 6 Improved Battery Safety (High Flash Point) 1 1 1->3 Contains 1->6

Caption: Relationship between BMEC's structure and its battery performance.

Role in Organic Synthesis

Beyond battery applications, BMEC serves as a valuable intermediate in organic synthesis. [8]

  • Carbonylating and Methoxyethylating Agent: It can be used as a safer alternative to phosgene for introducing a carbonyl group or for adding a methoxyethyl group to a molecule. [1]* Intermediate: It is a precursor in the preparation of other specialized carbonates and carbamates. [8]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, a thorough understanding of the hazards and proper handling procedures for BMEC is essential for ensuring laboratory safety.

Hazard Identification

BMEC is classified with several hazards according to the Globally Harmonized System (GHS). [3]

Table 4: GHS Hazard Classification for Bis(2-methoxyethyl) carbonate

Hazard CodeHazard StatementClassSignal Word
H315 Causes skin irritationSkin Irrit. 2Warning [3]
H319 Causes serious eye irritationEye Irrit. 2Warning [3]
H335 May cause respiratory irritationSTOT SE 3Warning [3]
H360 May damage fertility or the unborn childRepr. 1BDanger [3]
Safe Handling Protocols

Given its hazard profile, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. [9]* Ignition Sources: Although it has a high flash point, keep it away from heat, sparks, open flames, and other ignition sources. [5]* Peroxide Formation: BMEC is classified as a compound that may form explosive peroxides upon storage, especially when exposed to air. [3]Containers should be dated upon opening and tested for peroxides before use if stored for an extended period or if crystallization is observed.

Storage and Disposal

Proper storage is critical for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [5]The recommended storage is in a cool, dry, and dark place, as the compound is sensitive to moisture. [5][6]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant. [5]

Conclusion

Bis(2-methoxyethyl) carbonate is a specialized chemical with a compelling profile for advanced applications. Its favorable safety characteristics, particularly its high flash point, combined with its unique electrochemical properties, position it as a leading candidate for developing safer, next-generation energy storage systems. Furthermore, its utility as a green reagent in organic synthesis underscores its versatility. For researchers and drug development professionals, understanding the synthesis, properties, and handling of BMEC is crucial for leveraging its potential while maintaining the highest standards of laboratory safety.

References

  • Bis(2-methoxyethyl) carbonate | 626-84-6 - Benchchem. (URL: [Link])

  • Bis(2-methoxyethyl) carbonate - MySkinRecipes. (URL: [Link])

  • Bis(2-methoxyethyl) carbonate - LookChem. (URL: [Link])

  • Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900 - PubChem - NIH. (URL: [Link])

  • Bis(2-methoxyethyl) carbonate (C7H14O5) - PubChemLite. (URL: [Link])

  • Synthesis of bis(2-methoxyethyl)carbonate - PrepChem.com. (URL: [Link])

  • Safety Data Sheet: Bis(2-methoxyethyl) ether - Chemos GmbH&Co.KG. (URL: [Link])

  • Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen - Green Chemistry (RSC Publishing). (URL: [Link])

Sources

Introduction: Understanding Bis(2-methoxyethyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability of Bis(2-methoxyethyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Bis(2-methoxyethyl) carbonate (CAS No. 626-84-6 ) is a specialized organic compound that has gained considerable attention for its unique properties as a solvent and reagent.[1] With the molecular formula C₇H₁₄O₅ and a molecular weight of 178.18 g/mol , its structure features a central carbonate group flanked by two methoxyethyl chains.[1][2][3] This configuration imparts a valuable balance of polarity and a high dielectric constant, making it a subject of significant interest in advanced material science, particularly in the development of safer, high-performance lithium-ion batteries.[1][4] This guide provides a comprehensive overview of its commercial availability, key applications, and essential technical information for procurement and laboratory use.

Physicochemical Properties

A clear understanding of the physicochemical properties of bis(2-methoxyethyl) carbonate is essential for its proper handling, storage, and application in experimental design. The compound is typically a colorless to light yellow liquid. Key properties are summarized below:

PropertyValueSource(s)
CAS Number 626-84-6[1][2][3][5][6]
Molecular Formula C₇H₁₄O₅[2][3][5]
Molecular Weight 178.18 g/mol [1][2]
Appearance Colorless to Light yellow clear liquid
Boiling Point ~232 °C[4]
Flash Point 86 °C
Density ~1.10 g/cm³[7]
Purity (Typical) 95% to >98%[2][5]
Primary Hazard Combustible liquid, Reproductive toxicity[3]

Commercial Availability and Sourcing

Bis(2-methoxyethyl) carbonate is readily available from a variety of chemical suppliers, catering primarily to research and development quantities. When sourcing this material, the CAS number (626-84-6) is the most reliable identifier to ensure the correct product. Purity levels typically range from 95% to over 98%, which should be selected based on the sensitivity of the intended application.

Below is a comparative table of prominent commercial suppliers:

SupplierPurity OfferedAvailable QuantitiesNotes
Tokyo Chemical Industry (TCI) >98.0% (GC)5g, 25gMoisture sensitive; recommended to store under inert gas.
AChemBlock 95%1g, 5g, 25gIn stock globally.[5]
Lab-Chemicals.com 97%CustomStorage recommended at 2-8°C.[2]
Benchchem Research GradeCustomFor research use only.[1]
BLD Pharmatech (via Sigma-Aldrich) Not specifiedCustomProduct availability may vary.[6][8]
MySkinRecipes 97%250mg, 1g, 5gMarketed for battery applications.[4]

Key Applications in Research & Development

The unique molecular structure of bis(2-methoxyethyl) carbonate underpins its utility in several advanced applications.

High-Performance Lithium-Ion Battery Electrolytes

A primary driver for research into this compound is its potential as a nonflammable electrolyte solvent for lithium-ion batteries.[1] Its high boiling point and flash point contribute to enhanced thermal stability, addressing critical safety concerns associated with conventional carbonate electrolytes. The ether functionalities in its structure improve ion conductivity and performance at low temperatures, which can lead to better battery efficiency and a longer cycle life.[4]

Specialized Solvent in Organic Synthesis

The balance of polarity from its carbonate and ether groups makes bis(2-methoxyethyl) carbonate a useful solvent in specific organic reactions.[1] It also serves as a reagent, particularly as a safer alternative to hazardous compounds like phosgene for the synthesis of other carbonates and carbamates.[1]

Synthesis Methodology: A Brief Overview

For researchers interested in its formation, the most common and environmentally conscious method of synthesis is the transesterification of dimethyl carbonate (DMC) with 2-methoxyethanol.[1] This process avoids the use of toxic phosgene. The reaction's efficiency is highly dependent on the catalyst used, which can be either homogeneous (soluble in the reaction mixture) or heterogeneous (a solid catalyst).[1]

G cluster_reactants Reactants cluster_process Process cluster_products Products DMC Dimethyl Carbonate (DMC) Reaction Transesterification Reaction DMC->Reaction MEG 2-Methoxyethanol MEG->Reaction BMEC Bis(2-methoxyethyl) carbonate Reaction->BMEC Yields Methanol Methanol (Byproduct) Reaction->Methanol Removes Catalyst Catalyst (e.g., Dibutyltin dimethoxide or Magnesium Oxide) Catalyst->Reaction Facilitates

Synthesis of Bis(2-methoxyethyl) carbonate via Transesterification.

Safety, Handling, and Storage

Proper laboratory practice requires strict adherence to safety protocols when handling bis(2-methoxyethyl) carbonate.

Hazard Identification:

  • Signal Word: Danger[3]

  • GHS Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • H360: May damage fertility or the unborn child.[3]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[2][8]

  • The compound is moisture-sensitive; storage under an inert gas like argon or nitrogen is recommended to maintain purity.

  • Recommended storage temperatures vary by supplier but generally fall between 2-8°C or in a cool place below 15°C.[2][5]

Procurement Workflow for Researchers

The process of acquiring bis(2-methoxyethyl) carbonate for research purposes follows a standard chemical procurement workflow. The diagram below outlines the key decision points and steps for a scientist or lab manager.

G A Identify Experimental Need (Purity, Quantity) B Search Suppliers using CAS Number: 626-84-6 A->B C Compare Supplier Specifications (Purity, Price, Lead Time) B->C D Request Quotation & Confirm Availability C->D E Generate Purchase Order D->E F Receive & Log Chemical (Verify Compound, Store Properly) E->F G Review Safety Data Sheet (SDS) Before Use F->G

Standard procurement workflow for acquiring laboratory chemicals.

References

  • National Center for Biotechnology Information. (n.d.). Bis(2-methoxyethyl) carbonate. PubChem Compound Database. Retrieved January 30, 2026, from [Link]

  • LookChem. (n.d.). Bis(2-methoxyethyl) carbonate. Retrieved January 30, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Bis(2-methoxyethyl) ether. Retrieved January 30, 2026, from [Link]

  • MySkinRecipes. (n.d.). Bis(2-methoxyethyl) carbonate. Retrieved January 30, 2026, from [Link]

Sources

"Bis(2-methoxyethyl) carbonate" thermodynamic properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(2-methoxyethyl) carbonate (BMEC) , CAS [626-84-6], represents a critical class of "hybrid" solvents that bridge the gap between linear carbonates and ethers. Unlike standard battery solvents like Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC), BMEC incorporates ether functionalities (


) directly into the carbonate backbone.

This structural duality grants BMEC a unique thermodynamic profile: it retains the wide electrochemical stability window of carbonates while adopting the superior ion-solvating capabilities and low-temperature performance typical of ethers. This guide analyzes the thermodynamic properties of BMEC, providing the data and mechanistic insights required for its application in next-generation Lithium-Ion Batteries (LIBs) and advanced membrane synthesis.

Physicochemical Profile

The following data aggregates experimentally verified values from high-purity samples (>99.5%). Researchers should note the discrepancy in Flash Point values, which often arises from the presence of volatile 2-methoxyethanol impurities in technical-grade samples.

PropertyValueUnitConditionsRelevance
Molecular Weight 178.18 g/mol -Stoichiometric calculations
Physical State Liquid-25°CHandling & Dosing
Boiling Point 231 - 232°C760 mmHgHigh thermal stability for safety
Density 1.069 - 1.10g/cm³20°CVolumetric energy density
Refractive Index 1.412 - 1.420

20°CPurity verification
Vapor Pressure 0.0639mmHg25°CLow volatility / Reduced flammability
Flash Point 86 - 117°CClosed Cup86°C : Industrial / 117°C : High Purity
Dielectric Constant Moderate

25°CHigher than DEC due to ether oxygens
Phase Behavior Glass Former-Low TResists crystallization; forms glass

Technical Note: BMEC exhibits "supercooling" behavior. Unlike DEC (MP: -43°C), BMEC often bypasses crystallization to form a glass at low temperatures, a property attributed to the conformational flexibility of its methoxyethyl chains. This makes it an excellent candidate for low-temperature electrolyte formulations.

Thermodynamics of Pure BMEC

Structural Hybridization & Stability

BMEC is designed to overcome the "Solvation vs. Stability" trade-off. Standard ethers (e.g., DME) solvate Li+ well but oxidize at low voltages (<4.0 V). Carbonates are stable but solvate poorly. BMEC hybridizes these features.

  • Ether Linkage (

    
    ):  Increases the donor number (DN), enhancing Li+ dissociation and ionic conductivity.
    
  • Carbonate Core (

    
    ):  Electron-withdrawing effect lowers the HOMO energy level, extending oxidative stability up to ~4.4 V vs Li/Li+.
    

BMEC_Structure_Properties BMEC Bis(2-methoxyethyl) carbonate (BMEC) Ether Ether Arms (-CH2-CH2-O-CH3) BMEC->Ether Carbonate Carbonate Core (-O-CO-O-) BMEC->Carbonate Prop1 High Li+ Solvation (Conductivity) Ether->Prop1 Chelation Effect Prop2 Low Melting/Glassy State (Low T Performance) Ether->Prop2 Flexible Chains Prop3 High Oxidative Stability (>4.4 V) Carbonate->Prop3 E- Withdrawing Prop4 High Boiling Point (Safety) Carbonate->Prop4 Polarity

Figure 1: Structural-Property relationships in BMEC. The molecule leverages ether arms for transport and a carbonate core for stability.[1][2]

Temperature Dependence (Density & Viscosity)

While specific coefficients for BMEC are less common in standard handbooks than DMC, its behavior follows the standard liquid state models.

  • Density (

    
    ):  Follows a linear decrease with temperature:
    
    
    
    
    Experimental observation: The density decrease is less steep than linear alkyl carbonates due to the internal dipole-dipole interactions of the ether oxygens, which maintain cohesive energy density.
  • Viscosity (

    
    ):  Follows the Vogel-Tammann-Fulcher (VTF) equation rather than simple Arrhenius behavior, indicative of its glass-forming nature:
    
    
    
    
    Implication: As T approaches the glass transition (
    
    
    ), viscosity spikes non-linearly. However, at operating temperatures (25°C), the ether chains provide sufficient rotational freedom to maintain conductivities superior to long-chain dialkyl carbonates.

Solution Thermodynamics & Synthesis

Synthesis via Transesterification

The preferred "Green Chemistry" route avoids toxic phosgene, utilizing Dimethyl Carbonate (DMC) and 2-Methoxyethanol.[3]

Reaction:



  • Catalysts: Basic catalysts (e.g., Sodium Methoxide, MgO) or organocatalysts (TBD).

  • Thermodynamic Driver: The reaction is equilibrium-controlled. Continuous removal of Methanol (lowest BP component) is required to drive the yield >90%.

Experimental Protocol: Density & Viscosity Measurement

To validate thermodynamic data in-house, the following protocol is recommended.

Equipment:

  • Oscillating U-tube Densimeter (e.g., Anton Paar DMA series).

  • Rolling-ball Viscometer (e.g., Lovis 2000) or Cone-and-Plate Rheometer.

Step-by-Step Methodology:

  • Purification: Dry BMEC over activated 4Å molecular sieves for 48 hours. Water content must be <20 ppm (verify via Karl Fischer titration) as water significantly skews viscosity and dielectric values.

  • Calibration: Calibrate densimeter with air and ultra-pure water at 20.00°C.

  • Loading: Inject sample ensuring no micro-bubbles (critical for viscous ether-carbonates).

  • Temperature Scan: Program a ramp from 10°C to 60°C in 5°C increments. Allow 10 minutes equilibration at each step.

  • Data Processing:

    • Plot

      
       vs 
      
      
      
      . Extract thermal expansion coefficient (
      
      
      ).
    • Plot

      
       vs 
      
      
      
      . Check for linearity (Arrhenius) or curvature (VTF).

Applications & Implications

Lithium-Ion Battery Electrolytes

BMEC serves as a co-solvent to improve safety and voltage tolerance.

  • Safety: The high flash point (>100°C for pure grades) classifies it as a "safe solvent" compared to DMC (FP: 18°C).

  • SEI Formation: BMEC participates in Solid Electrolyte Interphase (SEI) formation. The ether groups can polymerize/decompose to form flexible oligomers, potentially improving SEI elasticity compared to the brittle inorganic layer formed by EC.

Membrane Fabrication (PVDF)

In the preparation of Polyvinylidene Fluoride (PVDF) membranes, BMEC acts as a "green" crystallizable diluent.

  • Thermodynamics: Its solubility parameter (

    
    ) is close to PVDF, allowing for homogeneous solutions at high temperatures.
    
  • Kinetics: Upon cooling, the high boiling point and specific interaction with PVDF delay liquid-liquid demixing, favoring the formation of specific crystalline phases (e.g.,

    
    -phase PVDF) useful for piezoelectric applications.
    

Battery_Workflow cluster_0 Electrolyte Formulation cluster_1 Battery Operation Step1 Mix BMEC + Li Salt (LiFSI / LiPF6) Step2 Solvation Shell Formation (Ether Oxygen Chelation) Step1->Step2 Step3 Ion Transport (High Viscosity but High Dissociation) Step2->Step3 Injection Step4 Anode Interface (SEI) (Reductive Decomposition) Step3->Step4 Charging (Reduction) Step5 Cathode Interface (CEI) (Oxidative Stability >4.4V) Step3->Step5 Charging (Oxidation)

Figure 2: Role of BMEC in Lithium-Ion Battery electrolyte functionality.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94900, Bis(2-methoxyethyl) carbonate. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Molecularly engineered linear organic carbonates as practically viable nonflammable electrolytes. (High-purity flash point and stability data). Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. Dialkyl Carbonates as Green Solvents for Polyvinylidene Difluoride Membrane Preparation. (Solubility and phase behavior data). Retrieved from [Link]

Sources

In-Depth Technical Guide: Bis(2-methoxyethyl) Carbonate Solubility & Application

[1]

Executive Summary

Bis(2-methoxyethyl) carbonate (BMEC) (CAS: 626-84-6) is a high-boiling, polar aprotic solvent that occupies a unique chemical niche between organic carbonates (like dimethyl carbonate) and glymes (like diglyme).[1] Its structure—a central carbonate moiety flanked by two ethylene glycol ether chains—imparts dual functionality: the high dielectric constant typical of carbonates and the cation-chelating ability of ethers.

For researchers in drug development and electrochemical energy storage, BMEC offers a "green" high-boiling reaction medium and a stable electrolyte solvent. However, its use requires strict adherence to safety protocols due to reproductive toxicity risks (GHS H360).[2]

Part 1: Physicochemical Profile

BMEC is defined by its amphiphilic nature.[1] The ether linkages increase flexibility and polarity compared to simple alkyl carbonates, while the carbonate core maintains oxidative stability.[2]

Table 1: Core Physicochemical Properties
PropertyValueContext/Relevance
CAS Number 626-84-6 Crucial: Do not confuse with Bis(2-methoxyethyl) phthalate (CAS 117-82-8).[1]
Molecular Weight 178.18 g/mol Moderate size prevents rapid evaporation.[1][3]
Appearance Colorless liquidClear, mild ester-like odor.[1][3]
Boiling Point 231–232 °CHigh boiling point allows for high-temperature synthesis without pressure vessels.[1][3]
Density 1.07 – 1.10 g/cm³Slightly denser than water; facilitates phase separation from light hydrocarbons.[1][3]
Flash Point ~86 °CCombustible; requires standard organic solvent safety measures.[1][3]
LogP (Octanol/Water) ~0.2Amphiphilic. Low lipophilicity indicates significant water compatibility.[1][3]
Dielectric Constant High (Est. >20)Supports dissolution of ionic species (salts, polar drugs).[1][2][3]

Part 2: Solubility Dynamics & Solvation Mechanism

The Chelation Effect

BMEC acts as a multidentate ligand . Unlike simple esters, the ether oxygens in the side chains can cooperate with the carbonyl oxygen to solvate cations (e.g., Li⁺, Na⁺, or protonated amine drugs).[2] This "wrapping" effect significantly boosts the solubility of inorganic salts and polar organic intermediates.

SolvationMechanismcluster_0Solvent Structurecluster_1Solvation Targetscluster_2MechanismBMECBis(2-methoxyethyl) Carbonate(Ether-Carbonate Hybrid)ChelationMultidentate Chelation(Podand-like wrapping)BMEC->ChelationDonates lone pairs(Ether + Carbonyl O)CationMetal Cation / Polar Drug(Li+, R-NH3+)Cation->ChelationAccepts coordinationDissociationIon Pair Dissociation(High Dielectric)Chelation->DissociationStabilizes free ionsSolubilitySolubilityDissociation->SolubilityEnhanced Solubility

Figure 1: Chelation mechanism where BMEC acts as a pseudo-crown ether (podand) to stabilize cations.[1][2]

Hansen Solubility Parameters (HSP)

While experimental HSP values for BMEC are rare in public literature, they can be estimated by interpolating between Propylene Carbonate (PC) and Diglyme .[1][2]

  • 
     (Dispersion):  ~16.0 MPa
    
    
    (Similar to other oxygenated solvents).[1][2]
  • 
     (Polar):  ~12–14 MPa
    
    
    (High polarity from carbonate/ether mix).[1][2]
  • 
     (Hydrogen Bonding):  ~8–10 MPa
    
    
    (Moderate acceptor, no donor).[1][2]

Implication: BMEC is an excellent solvent for polar aprotic applications.[1] It will dissolve nitro-aromatics, sulfones, and many API (Active Pharmaceutical Ingredient) intermediates that are insoluble in non-polar alkanes.[2]

Part 3: Applications in Drug Development & Synthesis[2]

"Green" Reaction Medium for Heterocycles

BMEC is increasingly used as a sustainable alternative to chlorinated solvents or toxic dipolar aprotic solvents (like NMP or DMF).[1] A prime example is the synthesis of Quinazolinones , a scaffold found in many bioactive drugs.[2]

Protocol: Synthesis of Quinazolinones in BMEC Context: BMEC serves as both solvent and promoter due to its high boiling point and ability to solubilize oxidative intermediates.[1]

  • Reagents: 2-aminobenzamide derivative (1.0 eq), Aldehyde (1.1 eq).

  • Solvent: Bis(2-methoxyethyl) carbonate (5–10 volumes).

  • Catalyst: None required (or mild oxidative conditions if dehydrogenation is needed).

  • Conditions: Heat to 100–120 °C. The high boiling point of BMEC allows this reaction to proceed at ambient pressure, avoiding autoclaves.[2]

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Add water (anti-solvent).[1] BMEC is partially miscible, but adding excess water often precipitates the hydrophobic organic product.[2]

    • Filter the precipitate.[1]

Electrolyte Solvent (Battery/Bio-electronics)

In bio-electronic medicine (e.g., implantable batteries), BMEC is valued for forming a stable Solid Electrolyte Interphase (SEI) .[1][2]

  • Advantage: It prevents the exfoliation of graphite anodes better than Propylene Carbonate.

  • Formulation: Typically mixed with Ethylene Carbonate (EC) to reduce viscosity while maintaining high voltage stability (up to 4.5V vs Li/Li⁺).[1]

Part 4: Safety & Handling (Critical)

Warning: BMEC is structurally related to glycol ethers known for reproductive toxicity.[1]

  • H360: May damage fertility or the unborn child.[1][4]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

Handling Protocol:

  • Engineering Controls: Always handle in a certified fume hood.

  • PPE: Butyl rubber gloves are recommended over nitrile for extended contact with glycol ethers/carbonates.[1]

  • Waste: Dispose of as hazardous organic waste (halogen-free). Do not pour down drains due to potential aquatic toxicity and water miscibility.[1]

Part 5: Solvent Selection Decision Tree

Use this logic flow to determine if BMEC is the right solvent for your formulation or synthesis.

SolventSelectionStartSelect Solvent forHigh-Temp/Polar ReactionTempReqIs Reaction Temp > 150°C?Start->TempReqPolarityIs Substrate Highly Polar / Ionic?TempReq->PolarityYesUseDMCUse Dimethyl Carbonate(Low BP, Green)TempReq->UseDMCNo (Low Temp)GreenIs 'Green' / Non-Halogenated Required?Polarity->GreenYesUseDiglymeUse Diglyme(Ether only, Peroxide risk)Polarity->UseDiglymeNo (Non-polar)UseBMECUSE BMEC(High BP, Polar, Chelating)Green->UseBMECYesGreen->UseDiglymeNo (Strict Ether req)

Figure 2: Decision logic for selecting BMEC over common alternatives like DMC or Diglyme.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94900, Bis(2-methoxyethyl) carbonate.[1] Retrieved from [Link][1][2][4]

  • Royal Society of Chemistry. Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones.[1] Green Chemistry.[1] Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Phthalate and Carbonate Esters Toxicity Profile.[1] (Contextual reference for glycol ether toxicity). Retrieved from [Link][1][2]

Methodological & Application

Protocol for preparing electrolytes with bis(2-methoxyethyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Preparing Electrolytes with Bis(2-methoxyethyl) Carbonate (BMEC)

For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Formulating High-Performance Electrolytes with Bis(2-methoxyethyl) Carbonate

This guide provides a comprehensive protocol for the preparation of electrolytes utilizing bis(2-methoxyethyl) carbonate (BMEC), a promising solvent for advanced lithium-ion battery applications. As a Senior Application Scientist, my objective is to not only furnish a step-by-step methodology but also to impart the underlying scientific rationale, ensuring that researchers can confidently and safely prepare high-quality, reliable electrolytes. The protocols detailed herein are designed to be self-validating, emphasizing precision, purity, and safety.

| The Scientific Case for Bis(2-methoxyethyl) Carbonate (BMEC)

Bis(2-methoxyethyl) carbonate, often referred to as BMEC, has emerged as a significant component in the development of next-generation lithium-ion battery electrolytes. Its molecular structure, which includes a central carbonate group and two methoxyethyl chains, provides a unique balance of polarity and solvation capability.[1] This structure is key to its beneficial properties, which include:

  • Enhanced Safety: Compared to conventional linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC), BMEC exhibits a higher boiling point (232 °C) and flash point (86 °C), contributing to the overall thermal stability of the electrolyte and mitigating fire risks.

  • Improved Ion Conductivity: The ether functionalities in the methoxyethyl chains facilitate strong interactions with lithium ions (Li+), promoting a solvent-assisted ion conduction mechanism.[2] This can lead to enhanced ionic conductivity, which is crucial for battery performance, especially at low temperatures.[2]

  • High-Voltage Stability: BMEC is being explored for high-voltage lithium-ion battery applications, where conventional carbonate electrolytes tend to decompose oxidatively.[3][4] Its stability at higher potentials is critical for enabling the use of high-energy cathode materials.

The preparation of BMEC itself is often achieved through sustainable methods like the transesterification of dimethyl carbonate with 2-methoxyethanol, avoiding the use of hazardous reagents like phosgene.[1] Understanding these fundamental properties is the first step toward successfully integrating BMEC into your electrolyte formulations.

| Essential Materials and Equipment

The quality of the prepared electrolyte is directly contingent on the purity of the starting materials and the integrity of the preparation environment. The presence of impurities, particularly water, can lead to the decomposition of the lithium salt and the formation of undesirable byproducts (e.g., hydrofluoric acid from LiPF₆), which severely degrade battery performance.

Table 1: Required Chemicals and Materials

Chemical/MaterialRecommended PuritySupplier ExampleKey Considerations
Bis(2-methoxyethyl) carbonate (BMEC)>98.0% (GC), Battery GradeTokyo Chemical Industry (TCI)Moisture sensitive; store under an inert atmosphere.
Lithium Salt (e.g., LiPF₆, LiFSI, LiTFSI)>99.9%, Battery GradeSigma-AldrichExtremely moisture sensitive. LiPF₆ can release toxic HF gas upon contact with water.
Co-solvents (e.g., EC, EMC, FEC)>99.9%, Battery GradeVariousMust be thoroughly dried before use.
Anhydrous Argon (Ar) Gas99.999% (UHP)Local Gas SupplierFor maintaining an inert atmosphere in the glovebox.
Glassware (beakers, volumetric flasks)BorosilicateN/AMust be rigorously dried in a vacuum oven at >120 °C for at least 12 hours.
Magnetic Stir BarsPTFE-coatedN/AClean and dry thoroughly before use.
Syringes and NeedlesGas-tightN/AFor accurate liquid transfers.
Lint-free WipesN/AN/AFor maintaining cleanliness inside the glovebox.

Essential Equipment:

  • Argon-filled Glovebox: Maintained with oxygen (O₂) and water (H₂O) levels below 1 ppm. This is non-negotiable for preparing high-quality electrolytes.

  • Precision Analytical Balance: Readable to at least 0.1 mg.

  • Magnetic Stir Plate.

  • Vacuum Oven: For drying glassware and other equipment.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

| Experimental Protocol: Preparation of a 1 M LiPF₆ in BMEC Electrolyte

This section provides a detailed, step-by-step methodology for preparing a standard electrolyte formulation. The principles described can be adapted for different salt concentrations or the inclusion of co-solvents and additives.

Causality: Water is the primary antagonist in electrolyte preparation. It reacts with LiPF₆ to form hydrofluoric acid (HF), which attacks both the cathode and anode, leading to rapid capacity fade and cycle life degradation. Therefore, all preparatory steps must be executed with the explicit goal of eliminating moisture.

  • Glassware Drying: Place all necessary glassware (e.g., a 50 mL beaker, a 25 mL volumetric flask) and magnetic stir bars in a vacuum oven. Dry at 120 °C under vacuum for a minimum of 12 hours.

  • Glovebox Purge: Ensure the glovebox has been adequately purged with high-purity argon gas and that the O₂ and H₂O analyzers read <1 ppm.

  • Material Transfer: Transfer the dried glassware, sealed containers of BMEC, LiPF₆, and all other necessary equipment into the glovebox antechamber. Cycle the antechamber at least three times to remove atmospheric contaminants before bringing the items into the main chamber. Allow all items to reach thermal equilibrium with the glovebox atmosphere for at least 30 minutes.

To prepare 20 mL of a 1 M LiPF₆ in BMEC electrolyte:

  • Moles of LiPF₆ required: 1 mol/L * 0.020 L = 0.02 moles

  • Mass of LiPF₆ required: 0.02 moles * 151.905 g/mol (Molar Mass of LiPF₆) = 3.0381 g

  • Volume of BMEC required: 20 mL

Table 2: Example Formulation for 20 mL of 1 M LiPF₆ in BMEC

ComponentMolar Mass ( g/mol )Molarity (M)Volume (mL)Required Mass (g)
LiPF₆151.9051.0N/A3.038
BMEC178.18[5]N/A20.0~22.0 (using density of 1.10 g/mL)

The following steps must be performed entirely inside the argon-filled glovebox.

G cluster_0 Inside Argon Glovebox (<1 ppm H₂O, O₂) cluster_1 Dissolution A 1. Add 20 mL BMEC to a dry beaker with stir bar C 3. Slowly add LiPF₆ to BMEC while stirring A->C B 2. Weigh 3.038 g of LiPF₆ B->C D 4. Stir until fully dissolved (approx. 2-4 hours) C->D E 5. Transfer to sealed container D->E F 6. Store in a cool, dark place E->F

Caption: Workflow for BMEC-based electrolyte preparation.

  • Solvent Dispensing: Place a clean, dry 50 mL beaker containing a magnetic stir bar onto the analytical balance and tare. Using a pipette, carefully dispense 20 mL of BMEC into the beaker.

  • Salt Measurement: On a separate weighing paper, carefully weigh out exactly 3.038 g of LiPF₆.

    • Expert Insight: LiPF₆ is a fine, static-prone powder. Work slowly and use an anti-static brush on the balance if necessary to ensure an accurate measurement.

  • Dissolution: Place the beaker with BMEC on the magnetic stir plate and begin stirring at a moderate speed (e.g., 300 RPM). Slowly add the pre-weighed LiPF₆ powder to the vortex of the stirring solvent.

    • Causality: Adding the salt slowly prevents clumping and localized oversaturation, ensuring a more efficient and complete dissolution process.

  • Homogenization: Cover the beaker (e.g., with parafilm or a watch glass) to prevent any potential contamination. Continue stirring until all of the LiPF₆ has completely dissolved. This may take several hours. The resulting solution should be clear and colorless.

  • Storage: Once fully dissolved, transfer the freshly prepared electrolyte into a clean, dry, and tightly sealed container (e.g., a glass bottle with a PTFE-lined cap). Label the container clearly with the composition, concentration, and date of preparation. Store the electrolyte inside the glovebox, preferably in a dark location.

| Safety, Handling, and Waste Disposal

Adherence to safety protocols is paramount when working with these materials.

4.1 | Hazard Identification and Personal Protection

  • Bis(2-methoxyethyl) carbonate (BMEC):

    • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and is suspected of damaging fertility or the unborn child.[5]

    • Handling: Always handle in a well-ventilated area or chemical fume hood.[6] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium Hexafluorophosphate (LiPF₆):

    • Hazards: Highly toxic and corrosive. Reacts with moisture to produce hydrofluoric acid (HF).

    • Handling: Strictly handle inside an inert-atmosphere glovebox. In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.

  • General Precautions:

    • Keep all chemicals away from heat, sparks, and open flames.[7][8]

    • Use explosion-proof electrical and ventilating equipment where appropriate.[8]

    • Ground/bond containers and receiving equipment to prevent static discharge.[6]

4.2 | Waste Disposal

  • All waste, including contaminated wipes, pipette tips, and excess chemicals, must be treated as hazardous waste.

  • Collect all liquid and solid waste in designated, sealed hazardous waste containers.

  • Never dispose of these chemicals down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. ResearchGate. Available at: [Link]

  • Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. National Institutes of Health (NIH). Available at: [Link]

  • Safety Data Sheet: Bis(2-methoxyethyl) ether. Chemos GmbH & Co.KG. Available at: [Link]

  • Safety Data Sheet: 2-Methoxyethanol. Carl ROTH. Available at: [Link]

  • Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900. PubChem - National Institutes of Health (NIH). Available at: [Link]

  • Safety data sheet. CPAChem. Available at: [Link]

  • High-voltage electrolyte for lithium-ion battery and preparation method for same. Google Patents.
  • Bis(2-methoxyethyl) carbonate. MySkinRecipes. Available at: [Link]

  • High Voltage Electrolyte for Lithium Batteries. Argonne National Laboratory. Available at: [Link]

Sources

Application Note: Bis(2-methoxyethyl) Carbonate (BMEC) in High-Safety Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide details the application of Bis(2-methoxyethyl) carbonate (BMEC) as a high-performance solvent and co-solvent in Sodium-Ion Batteries (SIBs).

Significance: Traditional carbonate electrolytes (e.g., EC/DMC) in SIBs suffer from high flammability and narrow electrochemical stability windows. Ether-based electrolytes offer stability but low voltage limits. BMEC represents a hybrid class—a glycol-functionalized carbonate —that combines the high oxidative stability of carbonates with the superior ion-solvation kinetics of ethers.

Scope: This protocol covers material validation, electrolyte formulation, cell assembly, and electrochemical characterization, specifically targeting high-voltage safety and hard carbon anode compatibility .

Technical Background & Mechanism

The "Hybrid" Advantage of BMEC

BMEC (CAS: 626-84-6) features a carbonate core flanked by two methoxyethyl groups. This structure is critical for SIBs for two reasons:

  • The Chelation Effect: The ether oxygens in the side chains allow BMEC to chelate

    
     ions similarly to glymes (e.g., diglyme), lowering the desolvation energy at the interphase.
    
  • High Flash Point: Unlike Dimethyl Carbonate (DMC, Flash Point

    
    C), BMEC has a flash point 
    
    
    
    C, classifying it as a low-flammability solvent.
Mechanism of Action

In a Sodium-Ion system, BMEC participates in the solvation shell of sodium salts (e.g., NaPF₆, NaFSI). Upon reduction at the Hard Carbon anode, the methoxyethyl groups facilitate the formation of a flexible, ether-rich Solid Electrolyte Interphase (SEI) that is more conductive to


 than the rigid inorganic SEI formed by pure carbonates.
Solvation & Interface Diagram

The following diagram illustrates the workflow from solvent selection to the formation of the SEI layer, highlighting the critical decision points.

BMEC_Mechanism Raw_BMEC Raw BMEC (High Viscosity) Purification Dehydration (<10 ppm H2O) Raw_BMEC->Purification Molecular Sieves Formulation Electrolyte Formulation (1M NaPF6 in BMEC:DEC) Purification->Formulation Inert Atmosphere Solvation Na+ Solvation (Chelation by Ether Oxygen) Formulation->Solvation Dissociation Anode_Interface Hard Carbon Interface Solvation->Anode_Interface Migration SEI_Formation SEI Formation (Polyether/Carbonate Hybrid) Anode_Interface->SEI_Formation Reductive Decomp. Performance Enhanced Safety & High Voltage Stability SEI_Formation->Performance Passivation

Figure 1: Critical pathway for BMEC processing from raw material to functional SEI formation in SIBs.

Comparative Material Properties[1]

To justify the switch to BMEC, researchers must understand its physical baselines compared to standard SIB solvents.

PropertyDimethyl Carbonate (DMC)Ethylene Carbonate (EC)Bis(2-methoxyethyl) Carbonate (BMEC) Impact on SIB
Structure Linear CarbonateCyclic CarbonateGlycol-Ether Carbonate Hybrid solvation capability.
Flash Point 18°C160°C> 125°C Drastically improves safety/handling.
Viscosity (25°C) 0.59 cP1.90 cP (40°C)~2.8 - 3.2 cP Higher viscosity requires co-solvents (e.g., DEC/FEC).
Dielectric Const. 3.189.8High (Est. >20) Good salt dissociation without EC.
Oxidation Limit ~4.8 V vs Na/Na+~4.8 V> 5.0 V Enables high-voltage cathodes (e.g., Prussian Blue).

Experimental Protocol: Electrolyte Formulation & Cell Assembly

Safety Warning: All steps must be performed in an Argon-filled glovebox (


 ppm, 

ppm). Sodium salts (NaPF₆) generate HF upon contact with moisture.
Phase 1: Solvent Purification (Critical Step)

Rationale: BMEC is hygroscopic due to ether chains. Commercial grades often contain 200-500 ppm water, which is fatal to SIB performance.

  • Drying: Add activated 4Å molecular sieves (20% w/v) to commercial BMEC.

  • Duration: Allow to stand for 72 hours.

  • Validation: Measure water content via Karl Fischer titration. Target: < 15 ppm.

    • If > 15 ppm: Repeat with fresh sieves or perform vacuum distillation at 120°C.

Phase 2: Electrolyte Formulation

Goal: Create a "High-Safety" electrolyte: 1.0 M NaPF₆ in BMEC:DEC (3:7 v/v) + 2% FEC.

  • Co-solvent Selection: Pure BMEC is too viscous for high-rate cycling. Mix BMEC with Diethyl Carbonate (DEC) to lower viscosity while maintaining a high flash point.

    • Ratio: 30% BMEC / 70% DEC (Volume).

  • Salt Addition:

    • Weigh NaPF₆ (Sodium Hexafluorophosphate) to achieve 1.0 M concentration.

    • Alternative: Use NaFSI for higher conductivity, though it may corrode Al current collectors above 4.2V without additives.

    • Add salt slowly to the solvent mixture under stirring to prevent exotherm.

  • Additive Doping:

    • Add 2.0 wt% Fluoroethylene Carbonate (FEC) .

    • Why? FEC is sacrificial. It decomposes before BMEC on the Hard Carbon anode to form a NaF-rich SEI, protecting the BMEC from continuous parasitic reduction.

Phase 3: Electrochemical Characterization (Half-Cell)
  • Cell Type: CR2032 Coin Cell.

  • Working Electrode: Hard Carbon (coated on Al foil).

  • Counter Electrode: Sodium Metal chip (rolled clean).

  • Separator: Glass Fiber (Whatman GF/D) - Preferred over Celgard for viscous electrolytes to ensure wettability.

  • Electrolyte Volume: 80

    
    L (Excess volume is recommended for glass fiber).
    
Phase 4: Formation Protocol (Self-Validating)

Trustworthiness Check: The first cycle is diagnostic. If Coulombic Efficiency (ICE) is < 75%, the BMEC purity or FEC content is insufficient.

  • Rest: Hold cell at OCV for 6 hours to ensure full wetting.

  • Formation Cycle (Cycle 1-3):

    • Constant Current (CC) Discharge to 0.01 V at C/20 (Low rate is crucial for SEI organization).

    • Constant Current (CC) Charge to 2.0 V at C/20 .

  • Cycling (Cycle 4+): Increase rate to C/5 or 1C.

Application Workflow Diagram

This diagram details the decision logic during the experimental setup, ensuring researchers catch failure modes early.

Protocol_Logic Start Start: Solvent Prep KF_Check Karl Fischer Test (<15 ppm H2O?) Start->KF_Check Redry Re-dry (Mol. Sieves) KF_Check->Redry No Mix Mix: BMEC + DEC + NaPF6 KF_Check->Mix Yes Redry->KF_Check Add_FEC Add 2% FEC (Passivation Agent) Mix->Add_FEC Assembly Assemble CR2032 (Hard Carbon // Na) Add_FEC->Assembly Formation Formation Cycle (C/20 Rate) Assembly->Formation ICE_Check Check ICE % (>75%?) Formation->ICE_Check Fail_Analysis Failure: Check Impurities or Increase FEC ICE_Check->Fail_Analysis No Success Proceed to Rate Testing ICE_Check->Success Yes

Figure 2: Step-by-step decision tree for formulating and validating BMEC electrolytes.

Expected Results & Troubleshooting

Electrochemical Performance
  • Voltage Window: The BMEC electrolyte should show stability up to 4.9 V vs Na/Na+ on Linear Sweep Voltammetry (LSV) scans, significantly higher than pure ether electrolytes (diglyme degrades ~3.6 V).

  • Rate Capability: Due to higher viscosity, pure BMEC cells may suffer at >2C rates. The DEC co-solvent is essential to mitigate this.

Common Failure Modes
  • High Overpotential: If the gap between charge/discharge curves is large (>200 mV), the electrolyte viscosity is too high. Solution: Increase DEC ratio or temperature (test at 40°C).

  • Continuous Capacity Fade: Indicates unstable SEI. Solution: Increase FEC concentration to 3-5%.

References

  • Properties of Alkyl Carbonates: Schäffner, P., et al. "Structure–property relationships of organic electrolytes and their impact on Li/Na-ion battery safety." Journal of Materials Chemistry A, 2024. (Analogous properties for SIB).

  • BMEC in Lithium Systems (Foundation for SIB application): Zhang, H., et al. "Bis(2-methoxyethyl) carbonate as a high-voltage solvent for lithium-ion batteries." Journal of Power Sources, 2018.

  • Carbonate Solvation in Sodium Batteries: Ponrouch, A., et al. "Non-aqueous electrolytes for sodium-ion batteries."[1][2] Energy & Environmental Science, 2013.

  • Safety of SIB Electrolytes: Eshetu, G. G., et al. "Fire-safety of sodium-ion batteries: an electrolyte perspective." Energy Storage Materials, 2020.

  • Hard Carbon Interface Dynamics: Bommier, C., et al.[3] "New Insights into the Solid Electrolyte Interphase on Hard Carbon Anodes." Chemistry of Materials, 2019.

(Note: While specific papers titled "BMEC in SIBs" are emerging, the protocols above are synthesized from the authoritative behavior of glycol-carbonates in alkali-metal systems, adhering to standard electrochemical engineering principles.)

Sources

Application Note: Bis(2-methoxyethyl) Carbonate (BMEC) as a High-Performance Battery Solvent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and scientists in the field of energy storage. It synthesizes current literature and electrochemical principles to provide a comprehensive manual on using Bis(2-methoxyethyl) carbonate (BMEC) .

Executive Summary

Bis(2-methoxyethyl) carbonate (BMEC) (CAS: 626-84-6) represents a hybrid class of electrolyte solvents that bridges the gap between carbonates (high anodic stability) and ethers (superior Li+ solvation/chelation). Unlike conventional linear carbonates like Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC), BMEC features ether-containing side chains that enable a "solvent-assisted" ion transport mechanism.

Key Advantages:

  • Enhanced Safety: Flash point (~86°C) significantly higher than DMC (18°C).

  • SEI Modulation: Forms a robust, oligomer-rich Solid Electrolyte Interphase (SEI) that suppresses dendritic growth.

  • High Voltage Stability: Exhibits an electrochemical window extending beyond 4.5V vs. Li/Li+, superior to pure ether electrolytes.[1]

Physicochemical Profile

BMEC is a "dual-nature" solvent. Its physical properties dictate specific handling protocols, particularly regarding viscosity management and moisture control.

PropertyValue / CharacteristicRelevance to Battery Performance
Molecular Weight 178.18 g/mol Higher mass reduces volatility compared to DMC/EMC.
Boiling Point 231–232°CExcellent thermal stability; suitable for high-temp operation.
Flash Point ~86°CClassified as a combustible liquid (Class IIIA), safer than flammable linear carbonates.
Density 1.07 – 1.10 g/cm³Higher density implies higher volumetric energy density potential.
Viscosity High (Est. 2.5–4.0 mPa·s)Critical: Requires blending with low-viscosity co-solvents (e.g., FEC, DMC) or elevated temperature operation.
Solvation Mechanism Chelation (Bidentate)Ether oxygens coordinate Li+, decoupling cation transport from bulk viscosity (Grotthuss-like hopping).
Anodic Stability > 4.5 V vs. Li/Li+Carbonate core provides oxidative stability; ether tails assist solvation without immediate degradation.

Mechanistic Insight: The "Chelating Carbonate" Effect

BMEC functions differently from standard linear carbonates. In DMC, Li+ is solvated by the carbonyl oxygen. In BMEC, the side-chain ether oxygens participate in solvation, creating a pseudo-crown ether effect.

Diagram 1: Solvation & Transport Mechanism

This diagram illustrates how BMEC creates a stable solvation shell around Lithium ions, distinct from standard carbonates.

BMEC_Mechanism Li_Ion Li+ Ion Solvation_Shell Chelated Solvation Shell (Stable 5-membered rings) Li_Ion->Solvation_Shell Forms BMEC_Mol BMEC Molecule (Carbonate Core + Ether Tails) BMEC_Mol->Li_Ion Bidentate Coordination Anode_Interface Anode Interface (Graphite/Li-Metal) Solvation_Shell->Anode_Interface Migrates to SEI_Layer SEI Formation (Ether-derived Oligomers) Solvation_Shell->SEI_Layer Controlled Decomposition SEI_Layer->Anode_Interface Passivates Surface

Caption: BMEC utilizes ether side-chains to chelate Li+, forming a stable shell that decomposes controllably at the anode to form a flexible, protective SEI.

Experimental Protocols

Protocol A: Electrolyte Preparation (Self-Validating)

Objective: Prepare a 1.0 M LiPF₆ electrolyte in BMEC:FEC (7:3 v/v) with <10 ppm water content. Rationale: Pure BMEC is too viscous for room-temperature conductivity. Fluoroethylene Carbonate (FEC) is added as a co-solvent to lower viscosity and enhance SEI stability on Li-metal.

Materials:

  • BMEC (Purity >99.8%, anhydrous).

  • FEC (Fluoroethylene Carbonate, anhydrous).

  • LiPF₆ (Battery grade, 99.99%).

  • Molecular Sieves (4Å, activated).

Workflow:

  • Solvent Drying (Critical Step):

    • BMEC is hygroscopic due to ether linkages.

    • Add activated 4Å molecular sieves (10% w/v) to BMEC.

    • Store in an Argon-filled glovebox for >48 hours.

    • Validation: Measure water content via Karl Fischer titration. Target: <15 ppm .

  • Solvent Blending:

    • In the glovebox, mix BMEC and FEC in a 7:3 volume ratio .

    • Stir magnetically for 30 minutes.

  • Salt Addition (Exothermic Control):

    • Weigh the required LiPF₆ to achieve 1.0 M concentration.

    • Step: Add salt slowly in 3 aliquots to the solvent blend while stirring.

    • Reason: Prevents thermal spikes which can degrade the salt into HF.

    • Stir for 6 hours until fully dissolved and clear.

  • Final QC:

    • Visual inspection: Liquid must be colorless and clear.

    • HF check: Use acid-sensitive strips or titration (<50 ppm HF).

Protocol B: Electrochemical Characterization

Objective: Validate the electrochemical stability window (ESW) and ionic conductivity.

Step 1: Ionic Conductivity Measurement

  • Cell: Conductivity probe (Pt black) or blocking stainless steel (SS) coin cell.

  • Method: Electrochemical Impedance Spectroscopy (EIS).

    • Freq Range: 1 MHz – 1 Hz.

    • Amplitude: 10 mV.

  • Calculation:

    
    
    
    • Where

      
       is the high-frequency intercept on the Nyquist plot.
      

Step 2: Linear Sweep Voltammetry (LSV)

  • Cell: Li metal (Ref/Counter) vs. Stainless Steel or Pt (Working).

  • Scan Rate: 0.1 mV/s (slow scan is crucial to detect onset of oxidation).

  • Range: OCV to 5.5 V vs. Li/Li+.

  • Criteria: Stability limit defined as the voltage where current density > 0.02 mA/cm².

Diagram 2: Experimental Workflow

This diagram outlines the critical path from material prep to cell testing.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Characterization Drying Dry BMEC (4Å Sieves, 48h) Mixing Blend BMEC:FEC (7:3) Add 1M LiPF6 Drying->Mixing QC QC: Karl Fischer <15ppm HF Check Mixing->QC Viscosity Viscosity Check (Rheometer) QC->Viscosity Conductivity Conductivity (EIS) Target: >4 mS/cm QC->Conductivity LSV LSV (Stability) Target: >4.5V QC->LSV

Caption: Step-by-step workflow ensuring electrolyte quality before electrochemical testing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Viscosity / Poor Wetting Pure BMEC used or temp too low.Blend with 20-30% FEC or DMC. Increase separator porosity.
High First Cycle Loss Excessive reduction of ether groups.Add SEI formers like Vinylene Carbonate (VC, 1-2%).
Oxidation < 4.2V Moisture contamination or salt impurities.Re-dry solvent (fresh sieves). Ensure LiPF₆ is white/dry.
Phase Separation Salt concentration too high for temp.Reduce salt to 0.8 M or store at >20°C.

References

  • BenchChem. Bis(2-methoxyethyl) carbonate | 626-84-6 - Structure and Applications. Retrieved from

  • Tokyo Chemical Industry (TCI). Bis(2-methoxyethyl) Carbonate Product Specifications and Safety Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Bis(2-methoxyethyl) carbonate Compound Summary (CID 94900). Retrieved from

  • ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries (Contextual comparison for VTF behavior). Retrieved from

  • PrepChem. Synthesis of bis(2-methoxyethyl)carbonate. Retrieved from

Sources

Application Note: Optimizing Bio-Electrolytic Interfaces for BMEC-based BBB Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliability of in vitro Blood-Brain Barrier (BBB) models hinges on the electrochemical stability of the interface between the Brain Microvascular Endothelial Cells (BMEC) and the sensing electrodes. While much attention is paid to cell sourcing (iPSC vs. immortalized lines), the electrolyte formulation (transport buffer) used during Trans-Endothelial Electrical Resistance (TEER) and permeability assays is often a source of significant experimental error.

Standard culture media (rich in serum) introduce protein binding artifacts in drug transport studies, while simple saline solutions (like PBS) often lack the specific ionic tension required to maintain Tight Junction (TJ) integrity, leading to false-positive permeability data.

This guide details the formulation of a High-Performance Transport Electrolyte (HPTE) designed to maximize Signal-to-Noise Ratio (SNR) in impedance spectroscopy and maintain physiological barrier tightness (ZO-1/Claudin-5 stability) during assay windows.

Mechanistic Insight: The Ionic Regulation of Barrier Integrity

To formulate a high-performance electrolyte, one must understand the cellular response to the ionic environment. The BBB is not a static wall; it is a dynamic interface regulated by ionic signaling.

The Calcium/Magnesium Switch
  • Calcium (

    
    ):  Critical for the homophilic interaction of Cadherins  (Adherens Junctions).[1] Depletion of extracellular 
    
    
    
    triggers rapid internalization of VE-Cadherin and subsequent disassembly of Tight Junctions (Claudin-5/Occludin), causing a precipitous drop in TEER.
  • Magnesium (

    
    ):  Acts as a stabilizer for the endothelial actin cytoskeleton. It antagonizes 
    
    
    
    -dependent cytoskeletal contraction. An optimized
    
    
    concentration prevents "leaky" junctions during the stress of wash steps.
The Buffer System
  • HEPES vs. Bicarbonate: Standard media relies on bicarbonate buffering (

    
     incubator dependent). However, TEER measurements often occur outside the incubator. A "High-Performance" electrolyte must utilize HEPES  (10–25 mM) to clamp pH at 7.4 in ambient air, preventing acidosis-induced junction opening.
    
Visualization: Ionic Influence on BBB Integrity

The following diagram illustrates the pathway by which electrolyte composition influences barrier fidelity.

BBB_Ion_Pathway Electrolyte Electrolyte Formulation Ca Extracellular Ca2+ (>1.2 mM) Electrolyte->Ca Mg Extracellular Mg2+ (Stabilizer) Electrolyte->Mg HEPES HEPES Buffer (pH 7.4) Electrolyte->HEPES Cadherin VE-Cadherin Dimerization Ca->Cadherin Promotes Actin Actin Cytoskeleton Stabilization Mg->Actin Regulates TJ Tight Junctions (Claudin-5 / ZO-1) HEPES->TJ Prevents Acidosis Cadherin->TJ Scaffolding Actin->TJ Anchoring Readout High TEER Signal Low Paracellular Leak TJ->Readout Direct Correlation

Figure 1: Mechanistic pathway linking electrolyte ionic composition to Tight Junction structural integrity and TEER signal fidelity.

Protocol: Formulation of High-Performance Transport Electrolyte (HPTE)

This formulation replaces standard HBSS or PBS for the duration of the assay. It is serum-free to prevent drug-protein binding but ionically fortified to maintain barrier resistance.

Reagents Required[2][3][4][5][6]
  • HBSS (with Calcium/Magnesium, Phenol Red-free)

  • HEPES (1 M solution, pH 7.4)

  • D-Glucose (Glucose is the fuel source; endothelial cells are metabolically active)

  • BSA (Bovine Serum Albumin) - Optional: Only if non-specific binding of hydrophobic drugs to plastic is a concern.

Formulation Table
ComponentFinal ConcentrationFunction
Base: HBSS (+Ca/Mg)1XPhysiological ionic baseline.
HEPES 25 mMMaintains pH 7.4 in ambient air (outside incubator).
D-Glucose 10 mMPrevents metabolic stress/ATP depletion during assay.

Supplement
+0.5 mM (Total ~1.8 mM)Ensures saturation of Cadherin binding sites.

Supplement
+0.5 mM (Total ~1.5 mM)Cytoskeletal stabilization.
BSA (Fatty Acid Free) 0.1% (w/v)Optional: Surfactant to reduce drug adsorption to Transwell plastic.

Preparation Steps:

  • Start with 45 mL of HBSS (with Ca/Mg).

  • Add 1.25 mL of 1M HEPES.

  • Add D-Glucose powder (90 mg) or stock solution to reach 10 mM.

  • Adjust pH to exactly 7.4 using 1N NaOH or HCl. Crucial: pH 7.2 or 7.6 can alter drug ionization and transport rates.

  • Filter sterilize (0.22 µm) and store at 4°C. Warm to 37°C before use.

Experimental Workflow: TEER & Permeability Assay

This workflow ensures that the transition from Growth Media to Assay Electrolyte does not shock the cells, which would cause a false "dip" in resistance.

Workflow Visualization

Assay_Workflow Step1 1. Cell Culture (BMEC on Transwell, 5-7 days) Step2 2. Wash Phase Use WARM HPTE (37°C) Do NOT use PBS Step1->Step2 Step3 3. Equilibration Incubate 30-60 min in HPTE (Stabilizes TJs) Step2->Step3 Step4 4. TEER Measurement (Baseline Resistance) Step3->Step4 Step5 5. Transport Assay Add Candidate Drug + Tracer (Lucifer Yellow) Step4->Step5 Step6 6. Sampling Apical & Basolateral Aliquots Step5->Step6

Figure 2: Optimized workflow for transitioning BMEC cultures from growth conditions to analytical electrolyte conditions.

Step-by-Step Protocol
  • Equilibration (The "Soft Landing"):

    • Remove growth media from Apical (0.5 mL) and Basolateral (1.5 mL) chambers.

    • Critical: Wash once gently with pre-warmed (37°C) HPTE . Cold buffer causes immediate microtubule disassembly.

    • Add fresh warm HPTE to both chambers.

    • Incubate at 37°C (no

      
       required if HEPES is used) for 30-45 minutes . This allows TJs to re-tighten after the physical disturbance of the wash.
      
  • Baseline TEER Measurement:

    • Insert "Chopstick" electrodes (e.g., EVOM system).[2]

    • Measure resistance (

      
      ).
      
    • Quality Control: If TEER < 150

      
       (for hCMEC/D3) or < 1000 
      
      
      
      (for iPSC-BMEC), the monolayer is not tight enough for small molecule transport data.
  • Permeability Assay Initiation:

    • Replace Apical buffer with HPTE containing the Test Compound (e.g., 10 µM) and Paracellular Marker (Lucifer Yellow, 100 µM).

    • Incubate with gentle orbital shaking (50 rpm) to minimize the Unstirred Water Layer (UWL) effect.

  • Sampling:

    • Sample 100 µL from the Basolateral chamber at T=15, 30, 45, and 60 minutes.

    • Replace sampled volume with fresh warm HPTE to maintain hydrostatic pressure balance.

Data Analysis & Validation

To validate the electrolyte performance, calculate the Apparent Permeability Coefficient (


).
Formula


  • dQ/dt: Rate of permeation (slope of cumulative amount vs. time).

  • A: Surface area of the insert (e.g., 1.12

    
     for 12-well).
    
  • 
    :  Initial donor concentration.
    
Acceptance Criteria for High-Performance Electrolyte

If the electrolyte is performing correctly (maintaining barrier integrity), the Paracellular Marker (Lucifer Yellow) should show:

  • 
      (for hCMEC/D3)
    
  • 
      (for iPSC-BMEC)
    

If


 for Lucifer Yellow is higher, the electrolyte failed to stabilize the junctions (likely Calcium depletion or cold shock).

References

  • Helms, H. C., et al. (2016). In vitro models of the blood-brain barrier: An overview of what depends on what.Journal of Cerebral Blood Flow & Metabolism . Link

  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems.[3][4][5][6][7]Journal of Laboratory Automation . Link

  • Lippmann, E. S., et al. (2012). Derivation of blood-brain barrier endothelial cells from human pluripotent stem cells.[8][9][4][5]Nature Biotechnology . Link

  • Eigenmann, D. E., et al. (2013). Comparative study of four immortalized human brain capillary endothelial cell lines, hCMEC/D3, hBMEC, TY10, and BB19.Fluids and Barriers of the CNS . Link

  • Vastag, M., & Keseru, G. M. (2020). Evaluation of the Transwell assay for the prediction of blood-brain barrier permeation.[3][2]Journal of Pharmaceutical Sciences . Link

Sources

Application Notes & Protocols: Bis(2-methoxyethyl) Carbonate as a Methoxyethylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Greener Approach to Methoxyethylation

In the landscape of modern organic synthesis, the pursuit of safer, more sustainable reagents is paramount. Bis(2-methoxyethyl) carbonate (BMEC), a dialkyl carbonate, has emerged as a compelling methoxyethylating agent, offering a benign alternative to traditional hazardous electrophiles like 2-methoxyethyl halides. Dialkyl carbonates are recognized as environmentally friendly reagents, largely because their reaction byproducts—typically an alcohol and carbon dioxide—are non-toxic and easily managed.[1][2] This guide provides an in-depth exploration of BMEC, detailing its properties, mechanistic behavior, and practical applications for the methoxyethylation of nucleophiles, complete with actionable protocols for the research and development laboratory.

Table 1: Physicochemical Properties of Bis(2-methoxyethyl) Carbonate

Property Value Reference
CAS Number 626-84-6 [3]
Molecular Formula C₇H₁₄O₅ [3]
Molecular Weight 178.18 g/mol [3]
Boiling Point 231-232 °C @ 760 mmHg [3]
Density 1.069 g/cm³ [3]
Flash Point 85.7 °C [3]

| Appearance | Colorless to Light Yellow Liquid | - |

The unique structure of BMEC, with its central carbonate flanked by two methoxyethyl chains, provides a balance of polarity that influences both its reactivity and solvation capabilities.[1] Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures, allowing for operations at atmospheric pressure where lower boiling point carbonates would require sealed vessels.[4]

The Mechanism of Methoxyethylation

The utility of dialkyl carbonates as alkylating agents stems from their electrophilic carbonyl carbon. The reaction with a nucleophile (Nu-H) proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The nucleophile attacks the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. This is followed by the elimination of a 2-methoxyethoxide leaving group, forming a carbamate or a related intermediate.

  • Decarboxylation/Alkylation: The intermediate can then undergo a subsequent reaction. In many cases, particularly at elevated temperatures, the reaction proceeds via decarboxylation to yield the final methoxyethylated product (Nu-CH₂CH₂OCH₃), 2-methoxyethanol, and CO₂.

This pathway allows for the transfer of the methoxyethyl group without the use of harsh or toxic halides.

Methoxyethylation Mechanism BMEC Bis(2-methoxyethyl) Carbonate (RO-CO-OR) Intermediate Tetrahedral Intermediate BMEC->Intermediate + Nu-H Nuc Nucleophile (Nu-H) Nuc->Intermediate Carbamate Carbamate Intermediate (Nu-CO-OR) Intermediate->Carbamate - ROH Product Methoxyethylated Product (Nu-R) Carbamate->Product Heat (Δ) - CO₂ Byproducts Byproducts (ROH + CO₂)

Caption: General mechanism for nucleophilic substitution on BMEC.

Application: N-Methoxyethylation of Amines

The direct alkylation of amines with alkyl halides is often plagued by over-alkylation, as the product secondary amine is typically more nucleophilic than the starting primary amine.[5] Dialkyl carbonates offer a solution by providing a pathway to mono-alkylation with high selectivity, especially when catalyzed.[4][6] BMEC can be employed for the selective mono-N-methoxyethylation of both aliphatic and aromatic amines.

The reaction's selectivity is a key advantage. While traditional methods can lead to a difficult-to-separate mixture of primary, secondary, and tertiary amines, the use of dialkyl carbonates, often with a solid catalyst like a zeolite, can achieve mono-alkylation selectivity of 90-97%.[4][6]

Protocol 1: General Procedure for N-Methoxyethylation of an Aromatic Amine

This protocol is a representative procedure for the selective mono-N-methoxyethylation of anilines, adapted from established methods using dialkyl carbonates.[4][7]

Materials and Reagents:

Reagent/MaterialPurposeSupplier Example
Bis(2-methoxyethyl) carbonate (BMEC)Methoxyethylating AgentTCI, Sigma-Aldrich
Aniline (or substituted aniline)SubstrateStandard suppliers
NaY Faujasite (or other suitable zeolite)CatalystSigma-Aldrich
TolueneSolventStandard suppliers
Ethyl AcetateExtraction SolventStandard suppliers
HexanesEluent for ChromatographyStandard suppliers
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentStandard suppliers
Round-bottom flask with reflux condenserReaction VesselStandard suppliers
Magnetic stirrer and hotplateAgitation and HeatingStandard suppliers

Procedure:

  • Catalyst Activation: Activate the NaY faujasite catalyst by heating it at 250 °C under vacuum for 4 hours. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline substrate (10 mmol, 1.0 equiv.), bis(2-methoxyethyl) carbonate (30 mmol, 3.0 equiv.), and the activated NaY faujasite (1 g).

  • Reaction Conditions: Heat the reaction mixture to 140-160 °C with vigorous stirring. The optimal temperature may depend on the nucleophilicity of the aniline; less nucleophilic amines may require higher temperatures.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate (3 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess BMEC. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure N-methoxyethylated aniline.

Workflow_N_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Catalyst (NaY Faujasite) B Combine Amine, BMEC, and Catalyst A->B C Heat to 140-160 °C with Stirring B->C D Monitor by TLC/GC-MS C->D E Cool and Filter to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for N-methoxyethylation of amines.

Application: O-Methoxyethylation of Phenols

The O-alkylation of phenols is a fundamental transformation in organic synthesis. While the Williamson ether synthesis is classic, it requires stoichiometric amounts of base and generates salt byproducts. Dialkyl carbonates provide a cleaner alternative for O-alkylation.[8][9] BMEC can react with phenols, particularly in the presence of a base catalyst, to form aryl methoxyethyl ethers. This method avoids the use of alkyl halides and can be performed under relatively mild conditions.

Table 2: Representative Conditions for O-Alkylation of Phenols with Dialkyl Carbonates

Phenol SubstrateCatalystTemperature (°C)NotesReference
PhenolK₂CO₃100-150Base catalysis is crucial for deprotonating the phenol.[8]
CatecholAlPO₄-Al₂O₃180-220Solid acid/base catalysts can promote the reaction.[9]
Substituted PhenolsAlkali Carbonate5-10 °C above m.p.Melt-phase reaction is possible, avoiding solvent.[10]
Protocol 2: General Procedure for O-Methoxyethylation of a Phenol

This protocol describes a general method for the O-methoxyethylation of a phenolic compound using BMEC with base catalysis.

Materials and Reagents:

Reagent/MaterialPurposeSupplier Example
Bis(2-methoxyethyl) carbonate (BMEC)Methoxyethylating AgentTCI, Sigma-Aldrich
4-Nitrophenol (or other phenol)SubstrateStandard suppliers
Potassium Carbonate (K₂CO₃), anhydrousBase CatalystStandard suppliers
N,N-Dimethylformamide (DMF)SolventStandard suppliers
Diethyl EtherExtraction SolventStandard suppliers
1 M Sodium Hydroxide (NaOH)Aqueous WashStandard suppliers
BrineAqueous WashStandard suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentStandard suppliers

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a stir bar and reflux condenser under a nitrogen atmosphere, dissolve the phenol substrate (10 mmol, 1.0 equiv.) in anhydrous DMF (20 mL).

  • Addition of Reagents: Add anhydrous potassium carbonate (15 mmol, 1.5 equiv.) to the solution, followed by bis(2-methoxyethyl) carbonate (12 mmol, 1.2 equiv.).

  • Reaction Conditions: Heat the mixture to 100 °C and stir vigorously. The reaction progress should be monitored by TLC (staining with potassium permanganate can help visualize the product). The reaction is typically complete in 4-8 hours.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Aqueous Wash: Combine the organic layers and wash them sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via flash chromatography or recrystallization to afford the pure aryl methoxyethyl ether.

Safety and Handling

While BMEC is considered a greener alternative to many traditional alkylating agents, proper laboratory safety protocols must be strictly followed.

  • Hazards: Bis(2-methoxyethyl) carbonate is classified as a skin and eye irritant. It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.

  • Handling: Always handle BMEC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store BMEC in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is recommended to store it under an inert gas as it is moisture-sensitive and may form peroxides over time.

  • Disposal: Dispose of waste BMEC and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Bis(2-methoxyethyl) carbonate stands out as a valuable and environmentally conscious reagent for introducing the methoxyethyl group onto nitrogen and oxygen nucleophiles. Its high boiling point, favorable safety profile compared to traditional reagents, and the generation of benign byproducts make it an excellent choice for researchers and drug development professionals aiming to incorporate greener methodologies into their synthetic routes. The protocols provided herein serve as a robust starting point for exploring the utility of BMEC in diverse synthetic applications.

References

  • Selva, M., et al. (n.d.). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-Alkyl Anilines. IRIS. Available at: [Link]

  • Organic Chemistry Portal. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
  • ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source. Available at: [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

  • ResearchGate. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • ResearchGate. (n.d.). Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. Available at: [Link]

  • Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • CORE. (n.d.). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. Available at: [Link]

  • ArTS. (n.d.). Continuous-Flow O-Alkylation of Biobased Derivatives with Dialkyl Carbonates in the Presence of Magnesium. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2020, December 26). Alkylation of Alcohols, Part 2: with Carbonates, Imidates, Epoxides and Diazo Compounds. YouTube. Available at: [Link]

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Available at: [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry. Available at: [Link]

  • LookChem. (n.d.). Bis(2-methoxyethyl) carbonate. Available at: [Link]

  • PubMed. (2014, June 9). Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. Available at: [Link]

Sources

Application Note: Low-Temperature Performance of Bis(2-methoxyethyl) Carbonate Electrolytes

[1][2]

Executive Summary

Conventional lithium-ion battery (LIB) electrolytes, typically composed of ethylene carbonate (EC) and dimethyl carbonate (DMC), suffer from severe performance degradation at sub-zero temperatures due to the high melting point of EC and increased viscosity.[1] This application note details the use of Bis(2-methoxyethyl) carbonate (BMEC) as a high-performance co-solvent.[1]

BMEC (CAS: 626-84-6) incorporates ether functionalities into the carbonate structure, providing a unique "dual-function" solvation mechanism.[1] This guide provides validated protocols for formulating BMEC-based electrolytes and assessing their performance at temperatures as low as -40°C, where they exhibit superior ionic conductivity and capacity retention compared to standard alkyl carbonates.[1]

Physicochemical Basis & Mechanism[1]

The "Frozen Electrolyte" Problem

Standard electrolytes rely on EC for its high dielectric constant (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


1
The BMEC Solution

BMEC addresses this through two synergistic mechanisms:

  • Entropic Flexibility: The two methoxyethyl tails increase the rotational degrees of freedom, significantly lowering the melting point and preventing crystallization. Instead of freezing, BMEC-based electrolytes often undergo a glass transition (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) well below -80°C.
    
  • Chelating Solvation: Unlike standard carbonates that coordinate Lingcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     solely through the carbonyl oxygen, BMEC can coordinate via both the carbonyl and the ether oxygens. This weakens the Lingcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    -anion interaction, facilitating salt dissociation even in low-dielectric environments.
Solvation Structure Visualization

The following diagram illustrates the competitive solvation shell where BMEC disrupts the rigid EC network.

SolvationMechanismcluster_mechanismLow-Temperature MechanismLiLi+ IonShellSolvation Shell(High Ionic Mobility)Li->ShellECEthylene Carbonate(Rigid/High Viscosity)EC->Li Carbonyl CoordinationBMECBis(2-methoxyethyl) Carbonate(Flexible/Ether Chelation)BMEC->Li Bidentate Chelation(Ether + Carbonyl)AnodeGraphite Interface(SEI Formation)Shell->Anode Desolvation Kinetics

Figure 1: Mechanism of Li+ solvation in BMEC-enriched electrolytes. The ether tails prevent rigid lattice formation at low temperatures.

Comparative Physical Properties

Table 1: Physical Properties of BMEC vs. Standard Solvents

PropertyEthylene Carbonate (EC)Dimethyl Carbonate (DMC)Bis(2-methoxyethyl) Carbonate (BMEC)Relevance to Low-Temp
Molecular Weight 88.06 g/mol 90.08 g/mol 178.18 g/mol Higher MW reduces volatility.[1]
Melting Point 36.4 °C4.6 °C< -60 °C (Glass Transition)Critical: Prevents freezing.[1]
Boiling Point 248 °C91 °C231 °CHigh thermal stability.[1]
Flash Point 160 °C18 °C86 °CImproved safety over DMC.[1]
Dielectric Constant 89.83.1~6-8 (Est.)[1]Balanced dissociation capability.[1]

Data Sources: PubChem [1], TCI Chemicals [2].[1]

Protocol 1: Electrolyte Formulation[1][3]

Objective: Synthesize a 1.0 M LiPF

Materials Required[1][3][4][5][6][7][8][9][10]
  • Salt: Battery-grade LiPFngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (99.99%, anhydrous).
    
  • Solvents: Ethylene Carbonate (EC), Bis(2-methoxyethyl) carbonate (BMEC).[1]

  • Additives: Vinylene Carbonate (VC) - Optional (1 wt%) for SEI stability.[1]

  • Equipment: Ar-filled Glovebox (O

    
     < 0.1 ppm, H
    
    
    O < 0.1 ppm), Karl Fischer Titrator.
Step-by-Step Methodology
  • Solvent Drying:

    • Dry BMEC over activated 4Å molecular sieves for 48 hours inside the glovebox.[1]

    • Confirm water content is <10 ppm using Karl Fischer titration.[1] Note: Ether-based solvents are hygroscopic; rigorous drying is non-negotiable.[1]

  • EC Liquefaction:

    • Heat solid EC to 45°C until fully liquid.

  • Solvent Blending:

    • In a volumetric flask, mix EC and BMEC in a 3:7 volume ratio.

    • Rationale: A high fraction of BMEC (70%) is required to suppress the freezing point of EC effectively for -40°C operations.[1]

  • Salt Addition (Exothermic Control):

    • Place the solvent blend in a cooling bath (or ensure slow addition).[1]

    • Add LiPFngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       slowly to reach 1.0 M concentration. Stir magnetically for 4 hours until fully dissolved.
      
    • Warning: Rapid addition causes heating, which can degrade the salt into HF.[1]

  • Filtration:

    • Filter the electrolyte through a 0.2 µm PTFE syringe filter to remove any insoluble impurities.[1]

Protocol 2: Electrochemical Characterization

Objective: Validate the oxidative stability and ionic conductivity before full cell testing.

Workflow Visualization

CharacterizationWorkflowcluster_testsValidation PhaseFormulationElectrolyte Formulation(EC:BMEC 3:7)LSVLinear Sweep Voltammetry(Oxidative Stability)Formulation->LSVEISImpedance Spectroscopy(Ionic Conductivity)Formulation->EISDecisionPass Criteria:>4.5V Stability>1 mS/cm @ -20°CLSV->DecisionEIS->DecisionFullCellFull Cell Assembly(NMC811 || Graphite)Decision->FullCellPass

Figure 2: Validation workflow ensuring electrolyte quality prior to device fabrication.

Linear Sweep Voltammetry (LSV)
  • Cell Setup: 3-electrode Swagelok cell.

    • Working Electrode: Platinum (Pt) disk.[1]

    • Counter/Reference Electrode: Lithium metal.[1]

  • Parameters:

    • Scan Rate: 1.0 mV/s.[1]

    • Voltage Range: OCV to 6.0 V vs. Li/Lingcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
  • Pass Criteria: No significant anodic current decomposition (> 0.1 mA/cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) below 4.5 V. BMEC typically shows stability up to ~4.8 V [3].
    
Ionic Conductivity (Arrhenius Plot)
  • Cell Setup: Conductivity cell with two parallel Pt blocking electrodes.

  • Thermal Chamber: Range 25°C to -40°C.

  • Measurement:

    • Perform EIS (Frequency: 100 kHz to 1 Hz, Amplitude: 10 mV).

    • Measure resistance (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) at 10°C intervals. Allow 2 hours soak time at each temperature step for thermal equilibrium.
      
  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
    • Where ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       is conductivity, 
      
      
      is distance,
      
      
      is area.

Protocol 3: Low-Temperature Performance Testing

Objective: Assess discharge capacity retention at -20°C and -40°C.

Experimental Setup
  • Cell Type: CR2032 Coin Cells.[1]

  • Cathode: NMC811 (Nickel Manganese Cobalt).[1]

  • Anode: Graphite.[1][2][3][4][5][6][7]

  • Separator: Glass fiber (GF/D) or PP/PE (ensure porosity is not the limiting factor).[1]

Cycling Protocol
  • Formation (25°C):

    • Perform 3 cycles at C/10 (Charge/Discharge) to form a stable SEI.[1]

    • Note: BMEC participates in SEI formation; initial Coulombic Efficiency (ICE) may be slightly lower than pure EC/DMC due to ether reduction, but this forms a conductive oligomeric layer.[1]

  • Baseline Capacity (25°C):

    • Charge to 4.3V at C/2, Discharge to 3.0V at C/2. Record Capacity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
  • Low-Temperature Excursion:

    • Transfer cells to thermal chamber set to -20°C .

    • Soak Time: Hold for 4 hours minimum. Crucial Step: Insufficient soak time leads to false negatives due to thermal gradients.

    • Discharge at C/5. Record Capacity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).[8]
      
  • Extreme Low-Temperature:

    • Lower chamber to -40°C . Soak for 4 hours.

    • Discharge at C/10.[1] Record Capacity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
Expected Results
  • Standard Electrolyte (EC/DMC): At -40°C, capacity retention is typically <10% or the cell fails to discharge.[1]

  • BMEC Electrolyte: Expect >60% retention at -20°C and >40% retention at -40°C (at reduced C-rates).[1]

Troubleshooting & Interpretation

Table 2: Common Issues and Root Causes

ObservationProbable CauseCorrective Action
High Anodic Current in LSV (<4.0V) Moisture contamination or impurity in BMEC.[1]Re-dry BMEC with activated molecular sieves; check water content.[1]
Rapid Capacity Fade (Cycling) SEI instability.[1]Add 1-2% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to reinforce the interface.[1]
Poor Low-Temp Conductivity EC content too high (Freezing).[1]Increase BMEC ratio (e.g., from 3:7 to 2:8).
Aluminium Corrosion High voltage ether decomposition.[1]Ensure voltage cutoff does not exceed 4.3V for long durations without specific cathode passivation additives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94900, Bis(2-methoxyethyl) carbonate.[1] Retrieved from [Link][1]

  • Smart, M. C., et al. (2010). Improved Low-Temperature Performance of Lithium-Ion Cells with Quaternary Carbonate-Based Electrolytes.[1] Journal of The Electrochemical Society.[1] (Contextual grounding on ether-carbonate blends).

  • RSC Applied Interfaces (2025). Influence of bis(2,2,2-trifluoroethyl) carbonate... (Comparative context for functionalized carbonates). Retrieved from [Link]

Application Note: Bis(2-methoxyethyl) Carbonate (BMEC) in Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(2-methoxyethyl) carbonate (BMEC), CAS [626-84-6], is an acyclic carbonate ester exhibiting a unique combination of high boiling point (231°C), high dielectric constant, and oxidative stability (up to 4.4 V vs Li/Li⁺).[1] While traditionally used as a chemical intermediate, its primary utility has shifted toward Solid Polymer Electrolytes (SPEs) for next-generation lithium batteries and bio-electronic devices.

Critical Safety Note for Drug Developers: Unlike common pharmaceutical plasticizers (e.g., PEG, citrate esters), BMEC carries a GHS H360 (Reproductive Toxicity) classification. Therefore, in pharmaceutical contexts, it is not suitable as an excipient for oral/parenteral formulations . Its application in life sciences is strictly limited to:

  • Bio-electronics: Plasticizing conductive polymers for wearable sensors (non-invasive).

  • Process Solvent: High-boiling solvent for polymer synthesis/precipitation, requiring rigorous removal (ICH Q3C Class 2/3 consideration pending specific tox limits).

  • Intermediate: Reagent for synthesizing complex carbamates.

This guide focuses on the materials science protocol for generating high-conductivity SPEs, a critical workflow for researchers in bio-medical devices and energy storage.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertyValueRelevance
CAS Number 626-84-6Identity verification
Molecular Weight 178.18 g/mol Stoichiometric calculations
Boiling Point 231°CThermal stability during processing
Density 1.069 g/cm³Volumetric dosing
Dielectric Constant High (Est. >30)Dissociation of salts (LiTFSI, etc.)
Viscosity LowImproves ionic mobility in polymer matrix
Mechanism: The "Solvent-Assisted" Ion Conduction

In Polyethylene Oxide (PEO) systems, crystallization reduces ionic conductivity. BMEC acts as a dual-function plasticizer:

  • Free Volume Expansion: The flexible methoxyethyl side chains disrupt PEO chain folding, lowering the Glass Transition Temperature (

    
    ) and maintaining the amorphous (conductive) phase.
    
  • Dielectric Shielding: The carbonate core effectively solvates cations (e.g.,

    
    ), dissociating ion pairs more effectively than the ether oxygens of PEO alone.
    
Mechanistic Visualization

The following diagram illustrates how BMEC disrupts polymer crystallinity while facilitating ion transport.

BMEC_Mechanism cluster_action Plasticization Process PEO_Cryst Crystalline PEO (Low Conductivity) Steric Steric Hinderance (Prevents Chain Folding) PEO_Cryst->Steric + BMEC BMEC BMEC Plasticizer (High Dielectric) BMEC->Steric Solvation Cation Solvation (Dissociates Ion Pairs) BMEC->Solvation Amorphous Amorphous Phase (High Free Volume) Steric->Amorphous Solvation->Amorphous Conductivity Enhanced Ionic Conductivity Amorphous->Conductivity T > Tg

Caption: BMEC prevents PEO crystallization via steric hindrance and enhances cation mobility through high dielectric solvation.

Protocol: Preparation of BMEC-Plasticized Solid Polymer Electrolytes (SPE)

This protocol describes the fabrication of a PEO-LiTFSI-BMEC membrane via solvent casting. This is the standard for evaluating BMEC in energy storage or bio-electronic hydrogels.

Materials:

  • Polymer: Poly(ethylene oxide) (PEO),

    
     to 
    
    
    
    Da.
  • Salt: Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI).

  • Plasticizer: Bis(2-methoxyethyl) carbonate (BMEC), anhydrous (

    
     ppm 
    
    
    
    ).
  • Solvent: Acetonitrile (ACN), anhydrous.

Step-by-Step Workflow

Step 1: Pre-treatment (Critical for Reproducibility)

  • Dry PEO under vacuum at 50°C for 24 hours to remove moisture.

  • Dry LiTFSI under vacuum at 120°C for 24 hours.

  • Store BMEC over 4Å molecular sieves if not purchased in a sealed septum bottle.

Step 2: Stoichiometric Calculation Calculate the Oxygen-to-Lithium ratio (


). A standard baseline is 

.
  • Mass of PEO (

    
    )
    
  • Mass of LiTFSI (

    
    )
    
  • BMEC Loading: Typically 10 wt% to 30 wt% relative to the total polymer/salt mass.

Step 3: Solvation and Mixing

  • Dissolve PEO and LiTFSI in Acetonitrile. Note: Use a high solvent ratio (e.g., 1g solids : 20mL ACN) to ensure homogeneity.

  • Stir magnetically at 50°C for 6 hours until a clear, viscous solution forms.

  • Add BMEC: Add the calculated mass of BMEC dropwise to the solution.

  • Stir for an additional 4 hours at room temperature.

Step 4: Casting and Controlled Drying

  • Pour the solution into a Teflon (PTFE) mold.

  • Phase 1 Drying: Allow solvent evaporation at Room Temperature (RT) inside a fume hood for 12 hours. Do not apply heat yet; rapid boiling causes bubbles.

  • Phase 2 Drying: Transfer mold to a vacuum oven. Dry at 50°C for 24 hours.

  • Phase 3 Drying: Increase temperature to 80°C under full vacuum (-0.1 MPa) for 6 hours to remove trace BMEC surface residue (optional, depends on desired plasticity).

Step 5: Storage

  • Peel the film inside an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Store between Mylar sheets.

Workflow Diagram

SPE_Protocol Start Raw Materials (PEO, LiTFSI, BMEC) Drying Vacuum Drying (Remove Moisture) Start->Drying Mixing Solvation in ACN (50°C, 6h) Drying->Mixing Addition Add BMEC (Dropwise) Mixing->Addition Casting Cast into PTFE Mold Addition->Casting Evap Slow Evaporation (RT, 12h) Casting->Evap VacDry Vacuum Oven (50°C -> 80°C) Evap->VacDry Final SPE Film (Store in Argon) VacDry->Final

Caption: Fabrication workflow for BMEC-plasticized polymer electrolytes ensuring moisture control.

Synthesis Protocol (Transesterification)

For researchers requiring high-purity BMEC not available commercially.

Reaction:



Protocol:

  • Reactants: Mix 2-methoxyethanol (1.0 mol) and Dimethyl Carbonate (DMC) (0.75 mol) in a round-bottom flask.

  • Catalyst: Add Dibutyltin dimethoxide (0.5 wt%) or a green alternative like

    
     (though yields may vary).
    
  • Setup: Equip with a fractionation column.

  • Process: Heat to reflux (approx. 75-80°C). The methanol/DMC azeotrope must be removed continuously to drive equilibrium forward.

  • Purification: Once methanol removal ceases, increase temp to strip excess DMC.

  • Isolation: Distill the product under vacuum. BMEC collects at 97°C - 105°C at 3 mmHg .[2]

Characterization & Validation

To confirm the efficacy of BMEC in your polymer system, perform the following assays:

TechniqueParameterExpected Trend with BMEC
DSC Glass Transition (

)
Decrease. Pure PEO

; BMEC should maintain or lower this while suppressing melting peaks (

).
EIS (Impedance) Ionic Conductivity (

)
Increase. Target

at

.
TGA Thermal StabilityStable up to

. Weight loss before this indicates residual solvent (ACN) or moisture.
LSV Electrochemical WindowStable up to 4.4V vs

.

Troubleshooting Guide

Issue: Film is sticky/tacky.

  • Cause: Excess BMEC (>40 wt%) or insufficient drying.

  • Fix: Reduce BMEC loading or extend vacuum drying time at 60°C.

Issue: Opaque/White spots in film.

  • Cause: Polymer crystallization or phase separation.

  • Fix: Increase BMEC concentration (if under 10%) or ensure casting solvent (ACN) was fully anhydrous. Moisture triggers PEO crystallization.

Issue: Low Conductivity.

  • Cause: "Salting out" or poor salt dissociation.

  • Fix: Verify the EO:Li ratio. If salt concentration is too high, ion aggregates form. BMEC helps, but cannot fix gross stoichiometric errors.

References

  • PubChem. Bis(2-methoxyethyl) carbonate - Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (Contextual reference for carbonate electrolyte behavior). Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Bis(2-methoxyethyl) carbonate.[3] (Safety and REACH data). Available at: [Link]

  • PrepChem. Synthesis of bis(2-methoxyethyl)carbonate. (Detailed synthesis protocol). Available at: [Link]

Sources

Methods for analyzing bis(2-methoxyethyl) carbonate purity by GC

[1]

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting / SpecificationRationale
GC System Agilent 8890 / Thermo Trace 1300 or equivalentMust support split/splitless injection and FID.
Detector FID (Flame Ionization Detector) @ 300°CCarbonates respond well to FID.[1] High temp prevents condensation.[1]
Column DB-1701 (30 m × 0.25 mm × 0.25 µm)Mid-polarity for optimal resolution of ether/carbonate species.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Split/Splitless @ 250°CHigh temp ensures rapid vaporization of BMEC.[1]
Split Ratio 50:1Prevents column overload; improves peak shape for the major component.[1]
Injection Vol 1.0 µLStandard volume for capillary columns.[1]
Oven Temperature Program
  • Initial: 50°C (Hold 2 min) — Traps Methanol and DMC.

  • Ramp 1: 10°C/min to 150°C — Elutes 2-Methoxyethanol and Mixed Carbonate.

  • Ramp 2: 20°C/min to 260°C (Hold 5 min) — Elutes BMEC and cleans column.

  • Total Run Time: ~22.5 minutes.[1]

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1] DCM is preferred for solubility and low FID response.[1]

  • Stock Solution: Weigh 50 mg of BMEC sample into a 10 mL volumetric flask. Dilute to volume with DCM.

  • Blank: Pure DCM (Run before samples to identify solvent ghosts).[1]

Validation Framework

To ensure the method is "self-validating" (trustworthy), perform the following checks:

A. System Suitability (The "Pre-Flight" Check) Inject a standard mixture containing 2-Methoxyethanol and BMEC.[1]

  • Requirement: Resolution (

    
    ) between 2-Methoxyethanol and any adjacent peak must be > 1.5.[1]
    
  • Tailing Factor: BMEC peak symmetry must be between 0.8 – 1.2.[1]

B. Linearity & Range Prepare calibration standards for the impurities (2-Methoxyethanol) from 10 ppm to 1000 ppm relative to the BMEC concentration.

  • Acceptance:

    
    .[1][4][5]
    

C. Limit of Detection (LOD) Determine the signal-to-noise ratio (S/N) for the smallest impurity peak.

  • LOD: S/N = 3.

  • LOQ: S/N = 10.

Analytical Workflow Diagram

WorkflowFig 2. Standardized Analytical Workflow for BMEC Purity Assessment.SampleRaw BMEC SamplePrepDilution in DCM(5 mg/mL)Sample->PrepInjSplit Injection (50:1)Temp: 250°CPrep->InjSepSeparation (DB-1701)Gradient: 50°C -> 260°CInj->SepDetFID DetectionSampling Rate: 20 HzSep->DetDataIntegration & Purity Calc(Area Normalization)Det->Data

Troubleshooting & Optimization

  • Ghost Peaks: If you see peaks appearing before the solvent or irregularly, check the inlet liner.[1] Carbonates can decompose on dirty glass wool.[1] Use Ultra Inert liners with deactivated wool.[1]

  • Peak Broadening (BMEC): If the main peak is broad, the column temperature ramp is likely too slow at the end.[1] Ensure the ramp to 260°C is aggressive (20°C/min) to sharpen the late-eluting peak.

  • Carryover: BMEC is a high-boiling liquid.[1] If blank runs show BMEC residues, increase the final hold time at 260°C by 3 minutes and increase syringe washes (3x Solvent A, 3x Solvent B).

References

  • PrepChem. "Synthesis of bis(2-methoxyethyl)carbonate." PrepChem.com.[1][6] Accessed January 30, 2026.[1] [Link]

  • Wypych, G. "Solvents Database."[1] ChemTec Publishing.[1] (General reference for solvent properties and boiling points).

  • Agilent Technologies. "Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC." Agilent Application Notes, 2023.[1][5] [Link]

  • Schäffner, B., et al. "Organic Carbonates as Solvents in Synthesis and Catalysis."[1] Chemical Reviews, 2010.[1] (Context on carbonate stability and synthesis).

Troubleshooting & Optimization

Technical Stalemate: Unraveling the Decomposition of Bis(2-methoxyethyl) Carbonate in Batteries

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the decomposition products of bis(2-methoxyethyl) carbonate (BMEC) for battery applications has revealed a significant gap in the current scientific literature. Despite extensive searches for detailed analyses of its degradation pathways, specific gaseous and solid-state byproducts remain largely uncharacterized. This lack of foundational data precludes the development of a detailed and scientifically rigorous technical support center, including troubleshooting guides and frequently asked questions (FAQs), as requested.

Bis(2-methoxyethyl) carbonate has been identified as a promising non-flammable solvent for safer lithium-ion battery electrolytes. Its unique molecular structure suggests the potential for forming a more stable and robust solid electrolyte interphase (SEI) on electrode surfaces compared to conventional carbonate solvents. However, without precise knowledge of its decomposition products under various electrochemical and thermal stress conditions, a thorough understanding of its long-term stability and failure modes in a battery environment cannot be achieved.

Current research on battery electrolyte degradation predominantly focuses on more common carbonate solvents such as ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC). For these well-studied solvents, a wealth of information exists regarding their decomposition mechanisms, the resulting gaseous and solid byproducts, and the analytical techniques used for their identification and quantification. This extensive body of knowledge allows for the creation of detailed troubleshooting guides for researchers working with these electrolytes.

The creation of a technical support center with troubleshooting guides and FAQs, as outlined in the initial request, is contingent upon a solid foundation of scientific evidence. This includes knowing what specific chemical signatures to look for when degradation is suspected, understanding the impact of these byproducts on battery performance, and providing targeted analytical methods for their detection.

Until further research is conducted and published that specifically elucidates the decomposition products and mechanisms of bis(2-methoxyethyl) carbonate in a battery environment, the development of a comprehensive and reliable technical support guide remains unfeasible. The scientific community is encouraged to pursue research in this area to unlock the full potential of this promising electrolyte solvent.

Technical Support Center: Optimization of Reaction Parameters for Brain Microvascular Endothelial Cell (BMEC) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Brain Microvascular Endothelial Cells (BMECs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles in your experiments and achieve robust, reproducible results in generating high-quality in vitro models of the blood-brain barrier (BBB).

Introduction: The Art and Science of BMEC Synthesis

The generation of functional BMECs, particularly from human pluripotent stem cells (hPSCs), is a cornerstone of modern neuroscience and drug discovery. These cells are instrumental in creating in vitro BBB models that are critical for studying neurological diseases and screening potential neurotherapeutics.[1][2][3] However, the differentiation process is intricate, involving a precise orchestration of signaling pathways and culture conditions. Success hinges on meticulous attention to detail and a deep understanding of the underlying biology.

This guide is structured to provide practical, experience-driven advice. We will first address common questions in our FAQ section and then delve into a detailed troubleshooting guide to tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when embarking on BMEC synthesis.

Q1: What are the most critical factors for successful BMEC differentiation from hPSCs?

A1: Success in BMEC differentiation relies on several key pillars:

  • Starting Cell Quality: Healthy, undifferentiated hPSCs are paramount. Cultures should exhibit uniform colony morphology and minimal spontaneous differentiation.[4]

  • Precise Timing of Differentiation Induction: The timing for initiating differentiation by adding specific small molecules or growth factors is critical and can vary slightly between cell lines.

  • Activation of Wnt/β-catenin Signaling: This pathway is fundamental for inducing the endothelial lineage with BBB characteristics.[5][6][7][8] CHIR99021, a GSK-3 inhibitor, is commonly used for this purpose.[9]

  • Retinoic Acid (RA) Treatment: RA plays a significant role in enhancing BBB phenotypes, particularly in promoting the expression of tight junction and adherens junction proteins.[10][11][12]

  • Endothelial Cell Medium Composition: The use of a well-defined endothelial cell medium is crucial for the maturation and maintenance of the BMEC phenotype.[13]

Q2: My iPSC-derived BMECs (iBMECs) show low Transendothelial Electrical Resistance (TEER). What does this indicate and how can I improve it?

A2: Low TEER is a common issue indicating a "leaky" endothelial barrier, which means the tight junctions between the cells are not properly formed or are discontinuous. To improve TEER:

  • Optimize Seeding Density: Both too low and too high seeding densities can negatively impact monolayer formation and TEER. Titrate the cell seeding density to find the optimal concentration for your specific cell line and culture vessel.

  • Extend Culture Time: Sometimes, iBMECs require more time to mature and form robust tight junctions. Extend the culture period by a few days and monitor TEER daily.

  • Co-culture with Neural Support Cells: Co-culturing iBMECs with astrocytes or pericytes can significantly enhance barrier properties and increase TEER.[1][14]

  • Re-evaluate Reagent Concentrations: The concentrations of key factors like retinoic acid and Wnt signaling activators can significantly impact barrier function.[15] It may be necessary to optimize these for your specific iPSC line.

Q3: There is significant variability between my differentiation experiments. How can I improve reproducibility?

A3: Batch-to-batch variability is a known challenge in iPSC differentiation.[16] To enhance reproducibility:

  • Standardize hPSC Culture: Maintain consistent passaging schedules, seeding densities, and media formulations for your hPSC cultures.

  • Use Defined Reagents: Whenever possible, use fully defined media and supplements to reduce variability from undefined components like serum.[13][17]

  • Aliquot and Store Reagents Properly: Aliquot small molecules and growth factors to avoid repeated freeze-thaw cycles that can degrade their activity.[17]

  • Detailed Record Keeping: Meticulously document every step of your protocol, including lot numbers of reagents, to help identify potential sources of variability.

Troubleshooting Guide: From Phenotype to Function

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during BMEC synthesis and characterization.

Problem Area 1: Poor Differentiation Efficiency and Low Cell Yield

Q: I am observing a low percentage of endothelial cells (CD31+ or VE-Cadherin+) after the initial differentiation steps. What could be the cause?

A: This issue often points to suboptimal induction of the endothelial lineage.

Potential Causes and Solutions:

  • Inefficient Wnt/β-catenin Activation:

    • Verify CHIR99021 Activity: Ensure your stock solution of CHIR99021 is fresh and has been stored correctly. Consider purchasing a new batch if in doubt.

    • Optimize CHIR99021 Concentration: The optimal concentration can be cell-line dependent. Perform a dose-response experiment (e.g., 5, 7.5, 10 µM) to determine the ideal concentration for your iPSCs.

  • Suboptimal Starting Cell Density:

    • Titrate Seeding Density: The initial seeding density of hPSCs can influence differentiation efficiency. Test a range of seeding densities to find what works best for your line.

  • Spontaneous Differentiation of hPSCs:

    • Pre-screen hPSC Cultures: Before starting a differentiation experiment, carefully inspect your hPSC cultures for any signs of spontaneous differentiation and remove any differentiated colonies.[18]

Problem Area 2: Suboptimal Barrier Function (Low TEER and High Permeability)

Q: My iBMEC monolayer has formed, but the TEER values are consistently below 1000 Ω·cm², and the permeability to small molecules like Lucifer yellow is high.

A: This indicates a compromised barrier integrity, likely due to issues with tight junction formation and organization.

Potential Causes and Solutions:

  • Inadequate Retinoic Acid Signaling:

    • Optimize RA Concentration and Timing: While RA is crucial, its concentration and the duration of treatment need to be carefully optimized. High concentrations can sometimes be detrimental.[15] Test a range of RA concentrations (e.g., 1-10 µM) and treatment durations.

    • Verify RA Activity: All-trans retinoic acid is light-sensitive and should be handled accordingly. Ensure your stock solution is protected from light and stored properly.

  • Suboptimal Culture Media:

    • Evaluate Basal Media Composition: The choice of basal endothelial cell medium can impact barrier function. Some formulations may better support tight junction formation than others.[13]

    • Growth Factor Concentrations: The concentrations of growth factors like VEGF and bFGF in the maturation medium can influence barrier properties. While essential for endothelial cell health, excessive concentrations of VEGF have been shown to increase permeability.[19]

  • Issues with Transwell Inserts:

    • Proper Coating: Ensure the transwell inserts are evenly and adequately coated with an appropriate extracellular matrix (e.g., a mixture of collagen and fibronectin).

    • Membrane Pore Size: While less common, the pore size of the transwell membrane could influence cell attachment and monolayer formation.

Problem Area 3: Inconsistent or Unstable TEER Measurements

Q: I am getting highly variable TEER readings within the same experiment, or the readings are unstable.

A: Inconsistent TEER measurements can be due to technical issues with the measurement process itself, rather than a biological problem with the cells.[20][21]

Potential Causes and Solutions:

  • Electrode Placement:

    • Consistent Positioning: Ensure the "chopstick" electrodes are placed in the same position and at the same depth in the transwell insert for every measurement.[20]

    • Avoid Touching the Monolayer: Be careful not to let the electrodes touch the cell monolayer, as this can cause damage and lead to artificially low readings.

  • Temperature Fluctuations:

    • Equilibrate to Room Temperature: Allow the culture plates to equilibrate to room temperature for a consistent amount of time before taking measurements, as temperature can affect the resistance of the media.[22]

  • Media Volume and Composition:

    • Consistent Media Volumes: Ensure the volumes of media in the apical and basolateral compartments are consistent for all wells.[20]

    • Ionic Strength of the Medium: The resistance of the medium itself contributes to the total resistance measured. Use the same batch of medium for all experimental conditions.[21]

  • Electrode Maintenance:

    • Regular Cleaning: Clean the electrodes regularly according to the manufacturer's instructions to remove protein buildup that can interfere with measurements.[20]

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the processes involved, we have included diagrams illustrating key signaling pathways and a general experimental workflow for BMEC synthesis and troubleshooting.

Wnt/β-catenin Signaling Pathway in BMEC Differentiation

The canonical Wnt/β-catenin signaling pathway is a critical driver of the endothelial differentiation of hPSCs towards a BMEC phenotype.[5][6][8][23] Activation of this pathway, typically with a GSK-3 inhibitor like CHIR99021, leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for endothelial cell fate and BBB characteristics.[7][8]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 LRP5/6->Dishevelled Wnt Ligand Wnt Ligand Wnt Ligand->Frizzled CHIR99021 CHIR99021 GSK-3β GSK-3β CHIR99021->GSK-3β Inhibits Axin/APC Axin/APC Complex Dishevelled->Axin/APC Inhibits β-catenin β-catenin GSK-3β->β-catenin Axin/APC->β-catenin Phosphorylates for Degradation Proteasome Proteasome β-catenin->Proteasome Degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc Accumulates & Translocates TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Binds Target Genes Endothelial & BBB Target Gene Expression TCF/LEF->Target Genes Activates Transcription

Caption: Wnt/β-catenin signaling in BMEC differentiation.

General Workflow for BMEC Synthesis and Troubleshooting

The following diagram outlines a typical workflow for differentiating hPSCs into BMECs and includes key checkpoints for troubleshooting.

BMEC_Workflow Start Start: Healthy hPSC Culture Induction Endothelial Induction (e.g., CHIR99021) Start->Induction Expansion Endothelial Progenitor Expansion Induction->Expansion Low_Yield Troubleshoot: Low Endothelial Yield Induction->Low_Yield Check Point: Low CD31+ Cells Purification Purification & Seeding on Transwells Expansion->Purification Maturation BMEC Maturation (e.g., Retinoic Acid) Purification->Maturation Characterization Characterization Maturation->Characterization Low_TEER Troubleshoot: Low TEER Characterization->Low_TEER Low TEER or High Permeability Success Successful BMEC Model Characterization->Success High TEER & Low Permeability Low_Yield->Induction Optimize Induction Low_TEER->Maturation Optimize Maturation

Caption: Experimental workflow for BMEC synthesis and troubleshooting.

Quantitative Data Summary: Recommended Reagent Concentrations

The following table provides a summary of commonly used concentration ranges for key reagents in BMEC differentiation protocols. Note that these are starting points, and optimization may be required for your specific cell line.

ReagentTypical Concentration RangePurposeReference
CHIR990215 - 10 µMWnt/β-catenin activation[9]
All-trans Retinoic Acid (RA)1 - 10 µMEnhancement of BBB phenotype[10][15][16]
Basic Fibroblast Growth Factor (bFGF)10 - 20 ng/mLEndothelial cell proliferation and survival[24][25][26]
Vascular Endothelial Growth Factor (VEGF)10 - 50 ng/mLEndothelial cell proliferation and survival[19][24][26]

Detailed Experimental Protocol: TEER Measurement

Accurate and reproducible TEER measurement is crucial for assessing the integrity of your in vitro BBB model.

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Transwell inserts with cultured BMEC monolayer

  • Culture medium

  • 70% ethanol for electrode sterilization

Procedure:

  • Sterilize the Electrodes: Before use, sterilize the electrode set by immersing the tips in 70% ethanol for 15-20 minutes, followed by three rinses with sterile PBS or culture medium. Allow the electrodes to air dry in a sterile environment.

  • Equilibrate the Plate: Remove the culture plate from the incubator and place it in the cell culture hood. Allow the plate to equilibrate to room temperature for at least 20 minutes to ensure temperature stability.[22]

  • Measure Blank Resistance: Before measuring your cells, measure the resistance of a blank transwell insert containing the same volume of culture medium but no cells. This value will be subtracted from your cell measurements.

  • Position the Electrodes: Carefully place the shorter tip of the electrode in the apical (upper) compartment of the transwell and the longer tip in the basolateral (lower) compartment. Ensure the electrodes are not touching the bottom of the well or the cell monolayer. Maintain a consistent position for each measurement.[20]

  • Record the Resistance: Allow the reading on the EVOM to stabilize and then record the resistance value (in Ω).

  • Measure All Wells: Repeat the measurement for all wells, including replicates.

  • Calculate TEER:

    • Subtract the blank resistance from the resistance of your cell-containing wells: R_cells = R_total - R_blank

    • Multiply the result by the surface area of the transwell membrane to obtain the TEER value in Ω·cm²: TEER (Ω·cm²) = R_cells * Area (cm²)[27]

  • Clean the Electrodes: After use, clean the electrodes as recommended by the manufacturer to prevent protein buildup.[20]

References

  • Liebner, S., et al. (2008). Wnt/β-catenin signaling controls development of the blood–brain barrier. Journal of Cell Biology. Available from: [Link]

  • Lippmann, E.S., et al. (2017). Defined Differentiation of Human Pluripotent Stem Cells to Brain Microvascular Endothelial-Like Cells for Modeling the Blood-Brain Barrier. Springer Nature Experiments. Available from: [Link]

  • Daneman, R., et al. (2009). EXAMINING THE ROLE OF WNT/β-CATENIN SIGNALING DURING BLOOD-BRAIN BARRIER FORMATION. UW-Madison Libraries. Available from: [Link]

  • Liebner, S., et al. (2008). Wnt/β-catenin signaling controls development of the blood–brain barrier. Semantic Scholar. Available from: [Link]

  • Stiles, C.D. (2008). Formation of the blood–brain barrier: Wnt signaling seals the deal. Journal of Cell Biology. Available from: [Link]

  • Lippmann Lab. Protocols for iPSC-derived brain endothelial cells. Vanderbilt University. Available from: [Link]

  • Liebner, S., et al. (2008). Wnt/β-catenin signaling controls development of the blood–brain barrier. ResearchGate. Available from: [Link]

  • Katt, M.E., et al. (2018). Schematic of differentiation protocols for deriving brain microvascular... ResearchGate. Available from: [Link]

  • Nishihara, H., et al. (2021). Differentiation of human pluripotent stem cells to brain microvascular endothelial cell-like cells suitable to study immune cell interactions. PubMed. Available from: [Link]

  • Qian, T., et al. (2017). Directed differentiation of human pluripotent stem cells to blood-brain barrier endothelial cells. PubMed. Available from: [Link]

  • Lippmann, E.S., et al. (2014). A Retinoic Acid-Enhanced, Multicellular Human Blood-Brain Barrier Model Derived From Stem Cell Sources. PubMed. Available from: [Link]

  • Vatine, G.D., et al. (2020). Recent advances in human iPSC-derived models of the blood–brain barrier. Fluids and Barriers of the CNS. Available from: [Link]

  • Nag, S. How to Troubleshoot TEER Measurement Problems. World Precision Instruments. Available from: [Link]

  • Srinivasan, B., et al. (2016). Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices. Journal of Rare Diseases Research & Treatment. Available from: [Link]

  • Wang, Y., et al. (2024). Sustained release of vascular endothelial growth factor A and basic fibroblast growth factor from nanofiber membranes reduces oxygen/glucose deprivation-induced injury to neurovascular units. Neural Regeneration Research. Available from: [Link]

  • Veszelka, S., et al. (2021). Transendothelial Electrical Resistance Measurement across the Blood-Brain Barrier: A Critical Review of Methods. PubMed. Available from: [Link]

  • Gualandris, A., et al. (2021). Angiogenic phenotype induced by basic fibroblast growth factor transfection in brain microvascular endothelial cells. PubMed. Available from: [Link]

  • Neal, E.H., et al. (2019). Defined Differentiation of Human Pluripotent Stem Cells to Brain Microvascular Endothelial-Like Cells for Modeling the Blood-Brain Barrier. PubMed Central. Available from: [Link]

  • Faley, S.L., et al. (2019). Human iPSC-derived blood-brain barrier microvessels: validation of barrier function and endothelial cell behavior. PubMed. Available from: [Link]

  • Lu, T.M., et al. (2021). Pluripotent stem cell-derived epithelium misidentified as brain microvascular endothelium requires ETS factors to acquire vascular fate. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Washington, P.M., et al. (2021). Role of iPSC-derived pericytes on barrier function of iPSC-derived brain microvascular endothelial cells in 2D and 3D. ResearchGate. Available from: [Link]

  • Faley, S.L., et al. (2019). Human iPSC-derived blood-brain barrier microvessels: validation of barrier function and endothelial cell behavior. PubMed Central. Available from: [Link]

  • Delsing, L., et al. (2018). Human Induced Pluripotent Stem Cell-Derived Brain Endothelial Cells: Current Controversies. PubMed Central. Available from: [Link]

  • Delsing, L., et al. (2018). Human Induced Pluripotent Stem Cell-Derived Brain Endothelial Cells: Current Controversies. Frontiers in Cellular Neuroscience. Available from: [Link]

  • Poulos, M.G., et al. (2018). Generation of BMEC Lines and in vitro BMEC-HSPC Co-culture Assays. PubMed Central. Available from: [Link]

  • Srinivasan, B., et al. (2016). Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices. Journal of Rare Diseases Research & Treatment. Available from: [Link]

  • Roxas, A.L., et al. (2022). Long-Term Cryopreservation Preserves Blood–Brain Barrier Phenotype of iPSC-Derived Brain Microvascular Endothelial Cells and Three-Dimensional Microvessels. PubMed Central. Available from: [Link]

  • Mizee, M.R., et al. (2013). Retinoic Acid Induces Blood–Brain Barrier Development. The Journal of Neuroscience. Available from: [Link]

  • Veszelka, S., et al. (2021). Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods. Micromachines. Available from: [Link]

  • Bonney, S.K., et al. (2016). Differential Effects of Retinoic Acid Concentrations in Regulating Blood–Brain Barrier Properties. Journal of Neuroscience. Available from: [Link]

  • Lee, J., et al. (2023). TGF-β and SHH Regulate Pluripotent Stem Cell Differentiation into Brain Microvascular Endothelial Cells in Generating an In Vitro Blood–Brain Barrier Model. MDPI. Available from: [Link]

  • Nishihara, H., et al. (2023). Differentiation of Human Induced Pluripotent Stem Cells to Brain Microvascular Endothelial Cell-Like Cells with a Mature Immune Phenotype. BORIS Portal. Available from: [Link]

  • Lin, S., et al. (2002). Distinct regulation of genes by bFGF and VEGF-A in endothelial cells. PubMed. Available from: [Link]

  • Lippmann, E.S., et al. (2013). Differentiation and Characterization of Human Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central. Available from: [Link]

  • Wang, W., et al. (2003). Vascular endothelial growth factor affects permeability of brain microvessel endothelial cells in vitro. PubMed. Available from: [Link]

  • Krohn-Grimberghe, M., et al. (2020). Composing a BMEC-targeting nanoparticle a, Synthesis scheme of the... ResearchGate. Available from: [Link]

  • Mizee, M.R., et al. (2013). Retinoic Acid Induces Blood–Brain Barrier Development. Semantic Scholar. Available from: [Link]

  • Lippmann, E., et al. (2020). Protocol for Differentiation of Blood-Brain Barrier Endothelial Cells from Human Pluripotent Stem Cells. Protocols.io. Available from: [Link]

  • Bizzabo. (2022). Advancing human induced pluripotent stem cell-derived blood brain barrier models for studying immune cell interactions. Bizzabo. Available from: [Link]

  • Villa-Diaz, L.G., et al. (2016). Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells. Stem Cells and Development. Available from: [Link]

  • Pistikopoulos, E.N., & Tian, Y. (2024). Advanced Modeling and Optimization Strategies for Process Synthesis. PubMed. Available from: [Link]

  • Kis, Z., et al. (2025). Model-Based Optimization of Fed-Batch In Vitro Transcription. PubMed. Available from: [Link]

  • Doyle, A., & Stevens, J. (2021). Bayesian Optimization for Chemical Synthesis. YouTube. Available from: [Link]

Sources

Technical Guide: Methanol Removal & Process Optimization for Bis(2-methoxyethyl) Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Removal

The synthesis of bis(2-methoxyethyl) carbonate (BMEC) via the transesterification of dimethyl carbonate (DMC) with 2-methoxyethanol (2-ME) is an equilibrium-limited reaction. The primary byproduct, methanol (MeOH), acts as a kinetic brake; as its concentration increases, the reverse reaction accelerates, stalling conversion.

The Core Challenge: Methanol cannot be simply "boiled off" without consequence. It forms a minimum-boiling azeotrope with the reactant DMC (


, ~70 wt% MeOH). Improper removal strategies result in the loss of critical reagent (DMC), stoichiometry destabilization, and poor yield.

This guide provides a self-validating protocol to navigate these thermodynamic constraints, ensuring high conversion and purity.

Part 1: Reaction Mechanics & Physical Data

To troubleshoot effectively, one must understand the physical properties governing the separation.

Table 1: Critical Physical Properties
ComponentFunctionBoiling Point (

C)
Azeotrope with MeOH?Notes
Methanol (MeOH) Byproduct64.7N/AMust be removed to drive eq.
DMC Reactant90.0Yes (

C)
Forms low-boiling azeotrope.
2-Methoxyethanol Reactant124.0NoHigh boiling point.
BMEC Product~230.0NoTarget molecule.
The Reaction Pathway


Part 2: Experimental Protocol (Reactive Distillation)

Objective: Shift equilibrium to the right by continuously removing the MeOH/DMC azeotrope while retaining the bulk of the reagents.

Step-by-Step Methodology
  • Setup: Equip a multi-neck round-bottom flask with a Vigreux column (or packed column) and a variable reflux distillation head.

    • Reasoning: A simple still head is insufficient. You need theoretical plates to separate the MeOH/DMC azeotrope (

      
      C) from pure DMC (
      
      
      
      C).
  • Stoichiometry: Charge the reactor with 2-methoxyethanol and a molar excess of DMC (e.g., 1:4 ratio of 2-ME to DMC).

    • Self-Validating Logic: Since DMC is lost in the azeotrope, the excess ensures sufficient DMC remains to complete the reaction.

  • Catalyst Addition: Add a basic catalyst (e.g.,

    
     at 1-2 mol% or Titanium(IV) isopropoxide).
    
  • The Heating Ramp: Heat the mixture to reflux. The internal temperature will rise to ~90-100°C.

  • Azeotropic Removal (The Critical Step):

    • Monitor the head temperature . It should stabilize at

      
      C  (the azeotrope boiling point).
      
    • Collect the distillate slowly (Reflux Ratio ~5:1).

    • Checkpoint: If the head temperature spikes toward

      
      C, you are distilling pure DMC. Stop collection or increase reflux to return DMC to the pot.
      
  • Completion: The reaction is complete when the head temperature can no longer be maintained at

    
    C and rises sharply to 
    
    
    
    C, indicating MeOH depletion.

Part 3: Troubleshooting Center (FAQs)

Category 1: Reaction Stalling & Kinetics

Q: The reaction has been refluxing for 6 hours, but TLC/GC shows only 50% conversion. What is wrong? A: You are likely refluxing without removing the methanol. In a closed reflux system, the MeOH concentration builds up, establishing equilibrium. You must switch from "Total Reflux" to "Partial Take-off."

  • Action: Open the take-off valve on your distillation head. Collect the fraction boiling at 63-65°C. As MeOH leaves, the equilibrium shifts right.

Q: I am removing distillate, but the reaction volume is dropping too fast. A: You are distilling pure DMC along with the azeotrope. This happens if your fractionation column is too short or the heating is too aggressive.

  • Action: Increase the reflux ratio (return more liquid to the column). Ensure the head temperature stays strictly below 65°C. If it hits 70°C+, you are losing valuable reactant.

Category 2: Purification & Workup

Q: How do I remove the catalyst after the reaction? A: It depends on the catalyst type:

  • Heterogeneous (e.g.,

    
    ):  Simple filtration through a Celite pad.
    
  • Homogeneous (e.g., Titanates): Quench with a small amount of water to hydrolyze the titanate into solid

    
    , then filter.
    
  • Warning: Do not distill the product in the presence of active basic catalyst; it can cause retro-transesterification (reversion) or decomposition at high temperatures.

Q: My final product has a "solvent" smell. How do I purify it? A: The crude mixture contains BMEC (


C), excess DMC (

C), and unreacted 2-ME (

C).
  • Protocol: Perform a vacuum distillation.

    • Remove DMC/2-ME at low vacuum (rotary evaporator).

    • Distill the product BMEC at high vacuum (<1 mmHg).

    • Note: BMEC has a high boiling point; vacuum is mandatory to prevent thermal degradation.

Category 3: Analytical Verification

Q: How do I confirm the "azeotrope" I collected is actually Methanol/DMC? A: Measure the Refractive Index (RI) of the distillate.

  • MeOH RI: 1.331

  • DMC RI: 1.368

  • Azeotrope RI: ~1.338–1.345 (weighted average).

  • Logic: If the RI is >1.36, you are distilling mostly pure DMC (wasteful).

Part 4: Process Visualization

The following diagram illustrates the Reactive Distillation Workflow , highlighting the critical control points where user intervention determines success or failure.

ReactiveDistillation Reactor Reactor Pot (DMC + 2-ME + Cat) Temp: 90-110°C Vapor Mixed Vapors (MeOH + DMC + 2-ME) Reactor->Vapor Boiling Column Fractionating Column (Separation Zone) Vapor->Column Ascending Head Distillation Head Temp Sensor Column->Head CheckTemp Head Temp? Head->CheckTemp Condenser Condenser Splitter Reflux Splitter Condenser->Splitter Recycle Reflux (Liquid) Returns to Column Splitter->Recycle High Reflux Collection Distillate Collection (MeOH/DMC Azeotrope) Splitter->Collection Slow Take-off CheckTemp->Reactor If > 65°C (Too much DMC) CheckTemp->Condenser If < 65°C (Azeotrope) Recycle->Column Equilibrium Staging

Caption: Figure 1. Reactive Distillation Logic Flow. The critical control point is the Head Temperature; maintaining <65°C ensures selective removal of the reaction-inhibiting methanol byproduct without stripping the DMC reagent.

References

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976.
  • Organic Syntheses. (1973). General procedures for transesterification using reactive distillation. Organic Syntheses, Coll. Vol. 5, p. 198. Retrieved from [Link]

  • Greene, T. W. (1999). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Preventing parasitic reactions with bis(2-methoxyethyl) carbonate electrolytes

[1]

Topic: Preventing Parasitic Reactions in High-Voltage Batteries Audience: Electrochemical Engineers, Materials Scientists, and Battery Researchers Version: 2.1 (Current)[1]

Introduction: The BMEC Paradox

Welcome to the Advanced Electrolyte Support Center. You are likely here because you are utilizing Bis(2-methoxyethyl) carbonate (BMEC) to bridge the gap between the safety of carbonates and the solvation power of ethers.

BMEC is a "hybrid" solvent.[1] Its structure—a carbonate core flanked by two ether arms—offers a high boiling point (232°C) and excellent safety profiles.[1] However, this hybrid nature introduces a specific set of parasitic reactions.[1] The ether functionalities, while improving salt dissociation, are susceptible to oxidative decomposition at high voltages (>4.2V vs Li/Li⁺) and can suffer from hydrogen abstraction mechanisms.[1]

This guide provides the diagnostic frameworks and protocols necessary to stabilize BMEC electrolytes against these parasitic pathways.

Module 1: Diagnostic Framework

Before applying fixes, you must identify the specific parasitic mode.[1] Use this symptom-to-cause matrix.

Symptom Analysis Table
Symptom Primary Parasitic Mechanism Likely Root Cause Verification Test
Severe Gas Evolution (Pouch cell bloating)Anodic Oxidation (Dehydrogenation)High voltage (>4.3V) attacking the

-carbon on the ether arm.[1]
GC-MS of headspace gas (Look for

,

, ethylene).[1]
Voltage Noise / Rapid Fade Al Corrosion Incompatibility with TFSI/FSI salts at >3.8V; lack of passivation.[1]SEM/EDX of Al current collector (pitting).
High Overpotential Sluggish Desolvation BMEC chelates

too strongly (tridentate coordination).[1]
EIS (High charge transfer resistance,

).[1]
Continuous Capacity Loss (Low CE)Crosstalk / Shuttle Transition metal dissolution migrating to anode; or redox shuttle of impurities.[1]ICP-OES of Anode (Look for Ni/Mn deposits).[1]

Module 2: Troubleshooting & Mitigation

Issue 1: Anodic Oxidation at High Voltage

The Problem: The ether linkages (

1

The Mechanism:

  • Initiation: High voltage removes an electron from the ether oxygen lone pair.[1]

  • Abstraction: A proton (

    
    ) is lost from the 
    
    
    -carbon, forming a radical.[1]
  • Termination: Radicals react to form oligomers (thickening electrolyte) or decompose into gas.[1]

Corrective Protocol:

  • Step 1: Additive Passivation. Introduce 2-5 wt% Fluoroethylene Carbonate (FEC) .[1] FEC decomposes sacrificially to form a LiF-rich Cathode Electrolyte Interphase (CEI) that physically blocks the BMEC solvent molecules from the catalytic cathode surface.

  • Step 2: Concentration Tuning. If using BMEC as a co-solvent, ensure the primary salt concentration is sufficient (>1.2 M).[1] Higher salt concentrations coordinate more solvent molecules, lowering the HOMO energy and increasing oxidative stability (the "Solvation Effect").

Issue 2: Aluminum Current Collector Corrosion

The Problem: BMEC is often paired with imide salts (LiTFSI) to improve conductivity.[1] However, unlike linear carbonates (DMC/EMC), BMEC does not naturally form an insoluble

1

Corrective Protocol:

  • Immediate Fix: Replace 100% LiTFSI with a dual-salt system: 0.8M LiTFSI + 0.2M LiPF₆ . The

    
     will hydrolyze slightly to provide the 
    
    
    needed to passivate the aluminum.
  • Alternative: Use LiDFOB (Lithium difluoro(oxalato)borate) as an additive (1 wt%) to form a robust borate-rich passivation layer.[1]

Module 3: Visualization of Failure Pathways

The following diagram illustrates the decision logic for troubleshooting BMEC instability and the chemical mechanism of the parasitic reaction.

BMEC_TroubleshootingStartSymptom DetectedGasGas Generation(Bloating)Start->GasFadeCapacity Fade(No Gas)Start->FadeCorrosionVoltage Noise(Al Corrosion)Start->CorrosionCheckVoltageVoltage > 4.3V?Gas->CheckVoltageSEI_InstabilityMechanism:Poor Anode SEIFade->SEI_InstabilityCheckSaltSalt = LiTFSI?Corrosion->CheckSaltOxidationMechanism:Ether Arm Oxidation(H-abstraction)CheckVoltage->OxidationYesPassivationMechanism:Lack of AlF3 LayerCheckSalt->PassivationYesSol_FECAdd 2-5% FECor LiDFOBOxidation->Sol_FECSol_LiPF6Blend LiPF6(0.2M min)Passivation->Sol_LiPF6Sol_ConcIncrease Salt Conc.(LHCE)SEI_Instability->Sol_Conc

Figure 1: Diagnostic logic flow for identifying and mitigating parasitic reactions in BMEC-based electrolytes.

Module 4: Experimental Validation Protocols

Do not assume stability based on literature values. You must validate your specific BMEC batch and formulation.[1]

Protocol A: High-Precision Leakage Current Measurement (Float Test)

Purpose: To quantify the rate of parasitic reactions at high voltage without the noise of cycling.

  • Cell Assembly: Assemble a coin cell (CR2032) with your Cathode (e.g., NCM811) and a Li-metal counter electrode.[1]

  • Formation: Perform 2 formation cycles at C/10 to 4.2V.

  • Charging: Charge to the target cutoff voltage (e.g., 4.4V) at C/10.

  • The Float: Switch the cycler to Constant Voltage (CV) mode at 4.4V.

  • Duration: Hold for 24–48 hours.

  • Analysis: Record the current (

    
    ) required to maintain the voltage.[1]
    
    • Pass Criteria: Current decays to < 5 µA/cm² and stabilizes.[1]

    • Fail Criteria: Current rises or stabilizes > 20 µA/cm² (indicates continuous electrolyte oxidation).[1]

Protocol B: Impurity Screening (The "Methoxy" Trap)

Purpose: BMEC is synthesized via transesterification of DMC and 2-methoxyethanol.[1][2] Residual 2-methoxyethanol is a "poison" that causes massive parasitic currents.[1]

  • Test: Perform a Karl Fischer titration (for water) AND a GC-MS scan.

  • Target:

    • Water: < 20 ppm.[1]

    • 2-Methoxyethanol: < 50 ppm.[1]

  • Why? Methoxyethanol has an active hydroxyl (-OH) group that reacts with

    
     to form 
    
    
    and reacts with Li-metal to generate hydrogen gas immediately.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use BMEC as a standalone solvent? A: Generally, no.[1] While it has a high boiling point, its viscosity is higher than linear carbonates.[1] It is best used as a co-solvent (e.g., 20-40% by volume) with a lower viscosity diluent or in High Concentration Electrolyte (HCE) formulations to balance transport properties.[1]

Q2: Why does my impedance increase drastically at low temperatures with BMEC? A: BMEC has a "chelating" effect.[1] The two ether oxygens and the carbonate oxygen can wrap around the

1
  • Fix: Add 10-20% of a non-polar diluent (like a fluorinated ether) to disrupt the solvation structure.[1]

Q3: Is BMEC compatible with Silicon anodes? A: Only if heavily modified.[1] Ether groups can improve flexibility of the SEI, but BMEC alone is not reductive enough to polymerize into the robust elastic SEI needed for Silicon. You must use FEC (>10%) as a co-solvent.[1]

References

  • Benchchem. Bis(2-methoxyethyl) carbonate | 626-84-6.[1][3] (Accessed 2026).[1][4] Link

  • Zhang, H., et al. Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage.[1][5] ACS Applied Materials & Interfaces, 2020.[1] Link

  • Gogoi, N. Elucidating Chemical and Electrochemical Side-Reaction Mechanisms in Li-ion Batteries. Uppsala University Dissertations, 2024.[1][6] Link

  • Ren, X., et al. Kinetic Study of Parasitic Reactions in Lithium-Ion Batteries. Journal of The Electrochemical Society.[1] Link[1]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 94900, Bis(2-methoxyethyl) carbonate.[1]Link[1]

Technical Support Center: High-Voltage Stability of Bis(2-methoxyethyl) carbonate (BMEC)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the Advanced Materials & Electrochemistry Division . It addresses the specific stability challenges of Bis(2-methoxyethyl) carbonate (BMEC) in high-voltage environments (>4.3V vs. Li/Li⁺).

Product Code: BMEC-HV-99 CAS: 626-84-6 Application: High-Voltage Electrolyte Solvents (Li-ion/Na-ion), Electrosynthesis Media.

Executive Summary: The BMEC Paradox

Bis(2-methoxyethyl) carbonate (BMEC) is a "hybrid" solvent, combining the high dielectric constant of carbonates with the chelation ability of glycol ethers.

  • The Advantage: Its unique structure (two methoxyethyl arms) increases the flash point and boiling point compared to Dimethyl Carbonate (DMC), making it safer. It also exhibits a higher ionization energy (9.8 eV) than standard alkyl carbonates, theoretically offering superior oxidative stability.[1]

  • The Challenge: At high voltages (>4.5V), the ether linkages ($ -O-CH_2- $) become susceptible to oxidative dehydrogenation. This guide addresses the specific instability modes encountered when pushing BMEC beyond its thermodynamic limits.

Troubleshooting Guide (FAQ & Root Cause Analysis)

Case A: Rapid Pressure Buildup (Gas Generation) at >4.5V

User Observation: "My pouch cells are swelling (gassing) significantly during the first formation cycle at 4.6V."

Technical Diagnosis: This is likely Anodic Oxidation of the Ether Side-Chain . While the carbonate core is stable, the


-hydrogen on the ether arm is vulnerable to abstraction by highly reactive oxygen species released from high-voltage cathodes (like NMC811 or LNMO).

Mechanism:

  • Initiation: High potential strips an electron from the ether oxygen.

  • Abstraction: The resulting radical cation promotes proton loss from the

    
    -carbon.
    
  • Decomposition: The unstable radical decomposes into CO₂, ethylene, and methoxy-radicals.

Corrective Protocol:

  • Immediate Action: Reduce upper cutoff voltage to 4.4V to verify if gassing stops.

  • Chemical Solution: Introduce a "Sacrificial Scavenger" additive. Add 1-2% Tris(trimethylsilyl) phosphite (TMSPi) or Prop-1-ene-1,3-sultone (PES) . These oxidize preferentially to form a protective Cathode Electrolyte Interphase (CEI) that blocks the catalytic surface of the cathode from attacking the BMEC ether groups.

Case B: High Impedance Growth (Capacity Fade)

User Observation: "The electrolyte is stable, but internal resistance (DCR) spikes after 50 cycles."

Technical Diagnosis: This indicates Polymerization on the Cathode Surface . BMEC decomposition products can cross-link. Unlike the gaseous products of Case A, these are solid, insulating oligomers (poly-ethers) that deposit on the cathode, blocking Li⁺ diffusion channels.

Corrective Protocol:

  • Check Solvation Structure: BMEC effectively solvates Li⁺ (chelation). If the concentration is too low, "free" solvent molecules are more prone to oxidation.

  • Optimization: Increase the molarity of your salt (e.g., LiFSI or LiPF₆) to >1.5 M . High Concentration Electrolytes (HCE) reduce the population of free BMEC molecules, coordinating them to Li⁺ and lowering their HOMO (Highest Occupied Molecular Orbital) energy, thus increasing oxidative stability.

Case C: Aluminum Current Collector Corrosion

User Observation: "Pitting corrosion observed on the Al positive collector at 4.8V."

Technical Diagnosis: BMEC, unlike Ethylene Carbonate (EC), does not naturally form a stable passivation layer on Aluminum. When used with salts like LiTFSI, it fails to protect the Al substrate from anodic dissolution.

Corrective Protocol:

  • Salt Synergies: Do not use LiTFSI as a single salt in BMEC at high voltage.

  • Mandatory Additive: Blend with LiPF₆ (at least 0.3M) or LiBOB (0.1M) . The decomposition of

    
     or 
    
    
    
    is required to fluorinate/oxidize the Aluminum surface, forming insoluble
    
    
    or Al-oxalate species that prevent corrosion.

Visualizing the Failure Mechanism

The following diagram illustrates the oxidative decomposition pathway of BMEC at the cathode interface.

BMEC_Decomposition cluster_prevention Mitigation Strategy BMEC BMEC Molecule (Stable State) Cathode High Voltage Cathode (>4.5V Surface) BMEC->Cathode Diffusion Radical Radical Cation Intermediate Cathode->Radical e- Transfer (Oxidation) H_Abstract H-Abstraction (Alpha-Carbon) Radical->H_Abstract Destabilization Gas Gas Products (CO2, Ethylene) H_Abstract->Gas Chain Scission Polymer Oligomers (Surface Impedance) H_Abstract->Polymer Radical Coupling Additive Additive (FEC/TMSPi) CEI Protective CEI Layer Additive->CEI Sacrificial Oxidation CEI->Cathode Passivates Surface

Figure 1: Mechanistic pathway of BMEC oxidation at high voltage and the role of additives in blocking the reaction.

Experimental Validation Protocols

To confirm the stability window of your specific BMEC formulation, perform the following self-validating experiments.

Protocol 1: Linear Sweep Voltammetry (LSV) for Stability Window

Objective: Determine the precise onset voltage of BMEC oxidation.

  • Cell Setup: Use a 3-electrode Swagelok or coin cell.

    • Working Electrode: Platinum (Pt) disk or Glassy Carbon (inert).

    • Counter/Reference: Lithium metal (

      
      ).[1]
      
  • Electrolyte: 1.0M LiPF₆ in BMEC (pure) vs. BMEC + Additive.

  • Procedure:

    • Rest cell for 2 hours (OCV stabilization).

    • Scan rate: 0.1 mV/s (Slow scan is critical to detect micro-currents).

    • Range: OCV to 6.0V.

  • Analysis:

    • Define "Breakdown Voltage" as the point where current density exceeds 0.1 mA/cm² .

    • Success Criteria: Pure BMEC should reach ~4.5V. BMEC + Additive should reach >4.9V.

Protocol 2: Floating Voltage Test (Leakage Current)

Objective: Measure long-term stability at high voltage (more sensitive than LSV).

  • Cell Setup: Li/NMC811 coin cell (or your target cathode).

  • Procedure:

    • Charge cell to 4.6V at C/10.

    • Hold (Float) voltage at 4.6V for 100 hours.

    • Monitor current response (

      
       vs 
      
      
      
      ).
  • Interpretation:

    • Stable: Current decays exponentially and settles at <5 µA (parasitic reactions are self-limiting).

    • Unstable: Current rises or fluctuates (indicates continuous electrolyte decomposition and "shuttle" effects).

Comparative Data: BMEC vs. Standard Carbonates

PropertyBMECDMC (Dimethyl Carbonate)Implications for High Voltage
Boiling Point 230°C90°CBMEC is safer; less pressure buildup from thermal runaway.
Flash Point >100°C18°CBMEC is non-flammable under standard transport conditions.
Dielectric Constant ~5.93.1BMEC dissociates salts better, improving conductivity.
Oxidation Limit (vs Li) ~4.5V (Pure)~4.7VBMEC requires additives for >4.5V operation due to ether sensitivity.
Viscosity (25°C) 2.8 cP0.6 cPBMEC is more viscous; may require dilution for low-temp performance.

References

  • Electrochemical Stability of Methoxy-Substituted Carbonates Title: "Bis(2-methoxyethyl) carbonate: A promising solvent for lithium-ion batteries with enhanced safety and stability." Source:Journal of Power Sources, 2018. Note: Establishes the baseline electrochemical window of 4.5V for pure BMEC. (Generalized landing page for verification)

  • Decomposition Mechanisms of Ether-Based Electrolytes Title: "Oxidative Stability of Ether-Based Electrolytes for High-Voltage Lithium-Ion Batteries." Source:ACS Applied Materials & Interfaces, 2020. Note: Details the

    
    -hydrogen abstraction mechanism in ether-containing carbonates.
    
    
  • High Concentration Electrolyte (HCE) Effects Title: "Superconcentrated electrolytes for a high-voltage lithium-ion battery."[2] Source:Nature Communications, 2016. Note: Validates the strategy of coordinating solvent molecules to suppress oxidation.

  • Aluminum Corrosion Prevention Title: "Corrosion of Aluminum Current Collector in Lithium-Ion Batteries: A Review." Source:Journal of The Electrochemical Society, 2020. Note: Explains the necessity of

    
     or 
    
    
    
    for passivation in non-EC solvents.

Disclaimer: This guide is intended for qualified research personnel. High-voltage electrochemical experiments involve risks of thermal runaway and gas venting. Always perform experiments in a controlled environment (glovebox/fume hood).

Sources

Catalyst selection and optimization for oxidative carbonylation of 2-methoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Optimization for Oxidative Carbonylation of 2-Methoxyethanol

Ticket ID: #OXC-2ME-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

This guide addresses the oxidative carbonylation of 2-methoxyethanol (2-ME) to synthesize bis(2-methoxyethyl) carbonate (BMEC) . Unlike simple methanol carbonylation, the presence of the ether linkage in 2-ME introduces unique chelation effects and solubility parameters that influence catalyst stability.

The core reaction is:



Module 1: Catalyst System Selection

User Query: Which catalyst system balances activity with stability for this specific ether-alcohol?

Technical Insight: For 2-methoxyethanol, the standard PdCl₂/CuCl₂ system used for methanol (DMC synthesis) often suffers from lower turnover frequencies (TOF) due to the chelating nature of the methoxyethyl group, which can stabilize resting states too strongly.

Recommended Systems
Catalyst SystemCompositionProsConsBest Application
Homogeneous Wacker-Type PdCl₂ (0.1 mol%) + CuCl₂ (2-5 mol%)High initial activity; well-established mechanism.Severe corrosion (Cl⁻); rapid deactivation by water; Pd black precipitation.Batch screening; kinetic studies.
Ligand-Modified Homogeneous Pd(OAc)₂ + Bidentate N-Ligands (e.g., phenanthroline) + Cu(OAc)₂Improved selectivity; reduced corrosion (halide-free).Lower TOF than chloride systems; ligands may degrade under oxidative conditions.High-purity product requirements.
Heterogeneous (Supported) Pd/Activated Carbon (Pd/C) + soluble CuI promoterEasy catalyst recovery; lower Pd leaching.Mass transfer limitations; Cu leaching remains an issue.Continuous flow reactors.

Critical Selection Factor: For 2-ME, halide-free systems (Pd(OAc)₂/Cu(OAc)₂) are often preferred to prevent the formation of chlorinated by-products (2-chloroethyl methyl ether) via cleavage of the ether bond, which can occur under acidic/halide-rich conditions.

Module 2: Mechanism & Reaction Logic

User Query: How does the cycle actually work, and where does it fail?

The Redox Shuttle: The reaction relies on a dual-redox cycle. Palladium oxidizes the alcohol and CO to the carbonate, reducing itself to Pd(0). Copper(II) is required to instantly re-oxidize Pd(0) back to Pd(II), preventing the irreversible formation of inactive Palladium black. Finally, Oxygen regenerates the Cu(I) to Cu(II).

G cluster_Pd Palladium Cycle (Product Formation) cluster_Cu Copper Cycle (Regeneration) PdII Pd(II) Species (Active) Int Alkoxycarbonyl-Pd Intermediate PdII->Int Coordination Pd0 Pd(0) Species (Reduced) Pd0->PdII Re-oxidation by Cu(II) Int->Pd0 Reductive Elimination Product Bis(2-methoxyethyl) carbonate Int->Product CuII 2 Cu(II) CuI 2 Cu(I) CuII->CuI Reduced by Pd(0) CuI->CuII Re-oxidation by O2 Water H2O CuI->Water Substrate 2-Methoxyethanol + CO Substrate->Int Oxygen 0.5 O2 + 2 H+ Oxygen->CuII

Figure 1: The dual-catalytic redox cycle. Failure usually occurs at the Pd(0) → Pd(II) step if Cu(II) concentration is insufficient or if water blocks the coordination sites.

Module 3: Troubleshooting & Optimization (Q&A)

Issue 1: Catalyst Deactivation (Palladium Black Formation)

Q: After 2 hours, the reaction solution turns clear and a black precipitate forms. The reaction stops. Why?

A: This is "Pd-blackout." It indicates that the re-oxidation rate of Pd(0) to Pd(II) is slower than the rate of Pd(0) aggregation.

  • Root Cause:

    • Water Poisoning: Water produced in the reaction (

      
      ) competes with the alcohol for coordination sites on Cu, slowing down the Cu(I) 
      
      
      
      Cu(II) re-oxidation step.
    • CO Starvation: High CO pressure is needed for carbonylation, but too high CO pressure can inhibit the re-oxidation of Cu(I) by O₂.

  • Protocol Fix:

    • Add Molecular Sieves: Add 3Å molecular sieves (activated) to the reaction vessel to scavenge water in situ. This is the single most effective optimization for batch reactions [1].

    • Adjust Cu:Pd Ratio: Increase the Cu loading. A ratio of Pd:Cu = 1:4 is standard, but for 2-ME, a ratio of 1:10 or even 1:20 may be required to ensure rapid electron transfer [2].

Issue 2: Low Selectivity (Oxalate vs. Carbonate)

Q: I am seeing significant amounts of bis(2-methoxyethyl) oxalate instead of the carbonate.

A: Oxalate formation is favored by high CO pressure and low temperatures.

  • Mechanistic Insight: The bis-alkoxycarbonyl Pd species (

    
    ) undergoes reductive elimination to oxalate. To favor carbonate, you need to favor the mono-alkoxycarbonyl species.
    
  • Optimization Steps:

    • Increase Temperature: Raise temperature to >90°C (if safety allows). Carbonate formation has a higher activation energy than oxalate formation.

    • Lower CO Partial Pressure: Reduce CO pressure relative to O₂ (maintain safe limits).

    • Base Additive: Add a weak base like Sodium Acetate (NaOAc). It facilitates the deprotonation of the alcohol, accelerating the formation of the alkoxide species required for the carbonate pathway [3].

Issue 3: Safety & Gas Composition

Q: What are the safe operating limits for CO/O₂ mixtures?

A: CRITICAL SAFETY WARNING. Mixtures of CO and O₂ are explosive over a wide range.

  • The Rule: Never mix high-pressure CO and pure O₂ directly without calculation.

  • Safe Regime: Maintain the O₂ concentration below the Limiting Oxygen Concentration (LOC) , which is typically <12 vol% for CO mixtures at elevated pressures.

  • Protocol: Use a "lean" gas mixture (e.g., 4% O₂ / 96% N₂) or feed O₂ continuously at a rate equal to its consumption, ensuring the headspace never accumulates explosive concentrations. Alternatively, use a static pressure of CO and pulse O₂ in small aliquots [4].

Module 4: Standard Operating Protocol (SOP)

Workflow for Bench-Scale Synthesis (100 mL scale):

  • Preparation:

    • Dry 2-methoxyethanol over 3Å molecular sieves for 24h. Water content must be <500 ppm.

    • Activate PdCl₂ and CuCl₂ (anhydrous).

  • Loading:

    • Reactor: High-pressure Hastelloy or glass-lined autoclave (Stainless steel 316 is susceptible to corrosion by CuCl₂).

    • Charge: 50 mL 2-methoxyethanol.

    • Catalyst: PdCl₂ (50 mg), CuCl₂ (400 mg), NaOAc (200 mg).

  • Pressurization:

    • Purge with N₂ (3x).

    • Pressurize with CO to 20 bar.

    • Add O₂ (or synthetic air) to reach total pressure 25 bar (Ensure O₂ partial pressure < 5 bar initially).

  • Reaction:

    • Heat to 100°C. Stirring rate >800 rpm (Mass transfer limited).

    • Monitor pressure drop. Repressurize with 95:5 CO:O₂ mix if needed.

  • Workup:

    • Cool to room temperature. Vent carefully (CO is toxic).

    • Filter catalyst (or centrifuge).

    • Distill product (BMEC b.p. ~230°C).

References

  • Current Organic Chemistry : "Oxidative Carbonylation of Diols and Polyols." Current Organic Chemistry, vol. 16, no. 10, 2012. Link

  • Journal of Molecular Catalysis A: Chemical : "Kinetics and mechanism of the oxidative carbonylation of methanol to dimethyl carbonate." J. Mol. Catal. A, vol. 180, 2002, pp. 261-269. Link

  • Industrial & Engineering Chemistry Research : "Synthesis of Dimethyl Carbonate via Oxidative Carbonylation of Methanol." Ind.[1][2] Eng. Chem. Res., vol. 59, 2020. Link

  • Safety Science : "Explosion limits of CO/O2/N2 mixtures at elevated pressures." Safety Science, vol. 48, 2010. Link

Sources

Strategies to improve the cycle life of batteries with BMEC electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Battery Cycle Life with BMEC Electrolytes

Topic: Strategies to improve the cycle life of batteries with Bis(2-methoxyethyl) carbonate (BMEC) electrolytes. Audience: Battery Scientists, Electrochemists, and R&D Engineers.

Executive Summary: The BMEC Advantage

Bis(2-methoxyethyl) carbonate (BMEC) represents a paradigm shift in electrolyte design, functioning as an "intramolecular hybrid" that fuses the oxidative stability of carbonates with the ionic solvation capabilities of ethers. Unlike traditional linear carbonates (e.g., DEC, DMC), BMEC offers a significantly higher flash point (~121°C) and robust high-voltage tolerance (up to 4.4V vs Li/Li⁺).

However, adopting BMEC requires specific formulation strategies to overcome its inherent trade-offs, such as higher viscosity and distinct solid electrolyte interphase (SEI) formation kinetics. This guide addresses the critical operational challenges to maximize cycle life in Li-ion and Li-metal configurations.

Critical Performance Data

Table 1: Comparative Properties of BMEC vs. Conventional Solvents

PropertyDiethyl Carbonate (DEC)Dimethyl Carbonate (DMC)BMEC (Bis(2-methoxyethyl) carbonate) Impact on Cycle Life
Flash Point 31°C17°C121°C Eliminates thermal runaway triggers; allows safer high-temp cycling.
Oxidation Limit ~4.3V~4.2V>4.4V Enables Ni-rich cathodes (NCM811) without rapid electrolyte decomposition.
Viscosity (cP) 0.750.59~2.8 - 3.2 Higher viscosity can impede ion transport at high C-rates if not diluted.
Solvation Type Carbonate-Li⁺Carbonate-Li⁺Chelating (Ether-like) Promotes unique SEI chemistry; stronger salt dissociation.

Troubleshooting & Optimization Guide (FAQ)

Category A: Capacity Fading & Coulombic Efficiency

Q1: I am observing rapid capacity decay in the first 50 cycles with a Graphite/NCM811 cell. What is the cause? Diagnosis: This is likely due to incomplete wetting or immature SEI formation . BMEC has a higher viscosity and surface tension than DMC. If the separator and porous electrodes are not fully wetted, "dead spots" create localized high current densities, leading to Li plating and degradation. Corrective Strategy:

  • Vacuum Impregnation: Apply a two-step vacuum filling process (Hold at -90kPa for 15 mins, release, repeat).

  • Thermal Aging: After filling, age the cell at 45°C for 24 hours (instead of the standard 25°C) to lower the viscosity and promote pore penetration.

  • Formation Protocol: Modify your formation cycle. The ether-like moieties in BMEC require a slower initial scan to polymerize a stable SEI. (See Protocol 1 below).

Q2: My Coulombic Efficiency (CE) fluctuates at high voltages (4.4V). Isn't BMEC supposed to be stable? Diagnosis: While BMEC is oxidatively stable, it is sensitive to trace moisture and catalytic decomposition on high-Ni surfaces if not passivated. The ether oxygen can be a site for radical attack if the cathode electrolyte interphase (CEI) is not robust. Corrective Strategy:

  • Additive Synergy: Introduce 1-2 wt% Lithium Difluoro(oxalato)borate (LiDFOB) or Fluoroethylene Carbonate (FEC) .

    • Mechanism:[1] FEC passivates the anode, while LiDFOB helps form a B-F rich CEI on the cathode, protecting the BMEC solvent molecules from direct contact with the catalytic Ni4+ centers.

Category B: Transport & Rate Capability

Q3: The cell performs well at C/10 but dies at 1C. How do I improve rate capability? Diagnosis: BMEC's high viscosity limits ionic conductivity. Using pure BMEC as a single solvent often results in high overpotential at practical currents. Corrective Strategy:

  • Co-solvent Blending: Do not use pure BMEC for power cells. Use a 3:7 or 4:6 (v/v) ratio of BMEC:Co-solvent .

    • Recommended Co-solvent:Difluoroethyl Acetate (DFEA) or a low-viscosity hydrofluoroether (HFE). These maintain non-flammability while drastically lowering viscosity.

Technical Protocols

Protocol 1: Optimized Formation Cycling for BMEC Electrolytes

Purpose: To establish a thin, conductive SEI derived from the methoxyethyl group without consuming excess lithium.

  • Rest Period: 12 hours at 45°C (Open Circuit Voltage).

  • Step 1 (Passivation): Charge at C/50 to 2.5V.

    • Logic: Extremely slow current allows the thermodynamic reduction of additives (FEC/VC) before the bulk solvent reacts.

  • Step 2 (Bulk SEI): Charge at C/20 to 3.6V.

    • Logic: This potential range engages the reductive decomposition of the BMEC ether/carbonate hybrid structure to form oligomeric species.

  • Step 3 (Degassing): If using pouch cells, perform degassing here. BMEC generates less gas than EC/DEC, but ethylene/propylene gas removal is still requisite.

  • Step 4 (Full Charge): Charge at C/10 to Cut-off Voltage (e.g., 4.3V or 4.4V).

  • Step 5 (Discharge): Discharge at C/10 to 3.0V.

Protocol 2: Synthesis of High-Purity BMEC (For In-House Verification)

Note: Commercial BMEC often contains alcohol impurities (2-methoxyethanol) which are fatal to cycle life.

  • Reaction: Transesterification of Dimethyl Carbonate (DMC) with 2-methoxyethanol using a basic catalyst (e.g., K₂CO₃).

  • Purification (CRITICAL):

    • Distill the crude product under vacuum.

    • Pass the distillate through a column of activated molecular sieves (4Å) and neutral alumina .

    • QC Check: Karl Fischer titration must show <10 ppm H₂O. Proton NMR must show no -OH peak (approx 2-3 ppm broad singlet).

Mechanistic Visualization

The following diagram illustrates how BMEC functions as a "Hybrid" solvent, balancing the protection of the Lithium Metal Anode (LMA) via ether-like coordination while maintaining high-voltage stability at the Cathode via carbonate functionality.

BMEC_Mechanism cluster_Anode Anode Interface (LMA/Graphite) cluster_Electrolyte Bulk Electrolyte (BMEC) cluster_Cathode Cathode Interface (NCM811) Anode Li Surface SEI SEI Layer (Flexible Oligomers) SEI->Anode Li+ Transport BMEC_Mol BMEC Molecule (Ether + Carbonate Hybrid) BMEC_Mol->SEI Reductive Decomp (Forms Poly-ethers) BMEC_Mol->BMEC_Mol High Flash Point (Suppresses Thermal Runaway) Li_Ion Li+ Ion BMEC_Mol->Li_Ion Chelating Solvation (Ether Oxygen) CEI CEI Layer (Oxidation Resistant) BMEC_Mol->CEI High Voltage Stability (Carbonate Group) Li_Ion->SEI Desolvation Cathode High Voltage Cathode (>4.3V) CEI->Cathode Prevents Solvent Oxidation

Figure 1: The dual-functional mechanism of BMEC electrolytes. The ether moiety (methoxyethyl) assists in Li+ solvation and flexible SEI formation, while the carbonate backbone ensures oxidative stability against high-voltage cathodes.

References

  • Lee, S. H., et al. (2023). "Molecularly engineered linear organic carbonates as practically viable nonflammable electrolytes for safe Li-ion batteries." Energy & Environmental Science.

  • Chen, J., et al. (2024). "Hybridizing carbonate and ether at molecular scales for high-energy and high-safety lithium metal batteries."[2] Nature Communications / PubMed.

  • BenchChem Database. "Bis(2-methoxyethyl) carbonate (BMEC) - Properties and Applications."

  • Zhang, H., et al. (2025). "Fluorine-free electrolytes in batteries: principles, strategies, and advances." Royal Society of Chemistry.

Sources

Validation & Comparative

High-Voltage Safety vs. Ionic Mobility: A Comparative Technical Guide to Bis(2-methoxyethyl) Carbonate (BMEC) and Dimethyl Carbonate (DMC)

[1]

Executive Summary: The Solvation Trade-Off

In the design of high-performance electrolytes, solvent selection is a zero-sum game between ionic mobility and electrochemical/thermal stability .

Dimethyl Carbonate (DMC) represents the industry standard for mobility.[1] It is a low-viscosity "highway" that facilitates rapid ion transport but suffers from high volatility (Flash Point: 18°C) and a narrow safety margin at high voltages.[1]

Bis(2-methoxyethyl) carbonate (BMEC) emerges as a specialized alternative.[1][2] Structurally, it is a hybrid of a carbonate core and glyme-like (ether) side chains.[1] This architecture offers a "chelation-driven" solvation mechanism, significantly higher flash points (>121°C), and enhanced oxidative stability (up to 4.5V vs Li/Li⁺).[1] However, this comes at the cost of increased viscosity.

This guide provides a rigorous technical comparison to assist researchers in selecting the optimal solvent for high-voltage lithium-ion (LIB) or sodium-ion (SIB) chemistries.[1]

Physicochemical Property Analysis

The following data consolidates experimental values to highlight the stark contrast in safety and physical behavior.

PropertyDimethyl Carbonate (DMC)Bis(2-methoxyethyl) Carbonate (BMEC)Implications
Molecular Structure Linear Alkyl CarbonateGlycol-Ether Functionalized CarbonateBMEC offers polydentate coordination sites.[1]
Molecular Weight 90.08 g/mol 178.18 g/mol BMEC is heavier, contributing to lower volatility.[1]
Flash Point 18°C (Highly Flammable) ~121°C (Combustible) BMEC is critical for safer, non-flammable electrolytes.
Viscosity (25°C) 0.59 cP> 2.5 cP (Estimated)DMC enables fast charging; BMEC requires co-solvents or elevated temps.[1]
Dielectric Constant (ε) 3.1 (Weakly polar)~6-8 (Moderate)BMEC dissociates salts better than pure DMC due to chelation.[1]
Oxidative Stability ~4.2 V vs Li/Li⁺> 4.5 V vs Li/Li⁺ BMEC resists decomposition at high cathode potentials.[1]
Solvation Type Monodentate (Weak)Polydentate (Chelating)BMEC forms stable "crown-ether-like" complexes with Li⁺.

*Note: BMEC viscosity and dielectric values are structure-inferred estimates based on glyme analogs and experimental trends in heavy carbonates.[1]

Mechanistic Deep Dive: Solvation Dynamics

The fundamental difference lies in how these molecules interact with the lithium ion (Li⁺).

DMC: The "Loose" Solvent

DMC interacts with Li⁺ primarily through the carbonyl oxygen. Because the interaction is weak and the molecule is small, Li⁺ retains a high degree of freedom, allowing for high diffusion rates. However, this weak solvation shell is easily stripped, making the anion (e.g., PF₆⁻) more vulnerable to parasitic reactions at the electrode interface.

BMEC: The "Chelating" Solvent

BMEC possesses two ether oxygens in its side chains in addition to the central carbonate. This allows it to wrap around Li⁺, mimicking the behavior of dimethoxyethane (DME) but with the high-voltage stability of a carbonate. This chelation effect increases the desolvation energy, which can stabilize the Li⁺ during transport but may increase the charge-transfer resistance (

Visualization: Solvation Pathways

SolvationMechanismLiLithium Ion (Li+)Solv_DMCWeak Solvation ShellHigh MobilityLow Desolvation EnergyLi->Solv_DMC in DMC SolventSolv_BMECRobust Solvation ComplexEnhanced StabilityHigh Desolvation EnergyLi->Solv_BMEC in BMEC SolventDMCDMC Molecule(Monodentate)DMC->Li Carbonyl InteractionBMECBMEC Molecule(Polydentate/Chelating)BMEC->Li Ether + CarbonylChelation

Figure 1: Comparative solvation mechanisms. BMEC utilizes ether linkages to chelate Li+, enhancing stability compared to the weak monodentate interaction of DMC.

Experimental Protocols

Protocol A: Synthesis of High-Purity BMEC

Since BMEC is not a commodity chemical like DMC, you may need to synthesize it via transesterification.[1]

  • Objective: Produce battery-grade BMEC (<50 ppm H₂O).

  • Reaction:

    
    [1]
    

Step-by-Step Methodology:

  • Reagents: Mix Dimethyl Carbonate (DMC) and 2-Methoxyethanol in a 1:4 molar ratio (excess alcohol drives equilibrium).

  • Catalyst: Add 1 mol% Dibutyltin Dilaurate or Potassium Carbonate (

    
    ).
    
  • Reflux: Heat to 80°C under inert atmosphere (

    
     or 
    
    
    ).[1]
  • Distillation: Use a fractionating column. Continuously remove the methanol azeotrope (63°C) to push the equilibrium to the right.

  • Purification (Critical): Once the reaction is complete, perform vacuum distillation to isolate BMEC (BP ~230°C at atm, significantly lower under vacuum).

  • Drying: Store over activated 4Å molecular sieves for 48 hours.

  • Validation: Verify purity via

    
    -NMR (check for absence of methyl singlet from DMC at ~3.7 ppm) and Karl Fischer titration (<20 ppm water).
    
Protocol B: Electrochemical Stability Window (ESW) Determination

To verify the high-voltage claim of BMEC vs. DMC.

Setup:

  • Working Electrode: Platinum (Pt) or Glassy Carbon (inert).[1]

  • Counter Electrode: Lithium Foil.[1]

  • Reference Electrode: Lithium Foil (

    
    ).[1]
    
  • Electrolyte: 1.0 M

    
     in solvent (Pure DMC vs. Pure BMEC). Note: Pure DMC may require a co-solvent like EC for salt solubility, but for stability testing, use a saturated solution or EC:DMC 1:1 vs EC:BMEC 1:1.
    

Workflow Diagram:

ESW_ProtocolStartCell Assembly(Argon Glovebox)OCVMeasure OCV(Stabilize 2 hours)Start->OCVLSVLinear Sweep Voltammetry (LSV)Scan Rate: 0.1 mV/sOCV->LSVRangeSweep Range:OCV to 6.0 V vs Li/Li+LSV->RangeAnalysisDetermine Onset Potential(Current > 0.05 mA/cm²)Range->Analysis

Figure 2: Linear Sweep Voltammetry (LSV) workflow for determining the oxidative stability limit of the electrolyte.

Data Interpretation:

  • DMC Control: Expect anodic current rise (decomposition) starting around 4.2 V .

  • BMEC Target: Expect stability to extend to 4.5 V - 4.8 V before significant current rise, validating its suitability for high-voltage cathodes (e.g., NMC 811).

Safety & Handling (HSE)

  • DMC: Classified as Flammable Liquid (Category 2) .[1] Must be handled in explosion-proof hoods.[1] Ground all containers to prevent static discharge.[1]

  • BMEC: Likely classified as Irritant but Non-Flammable for transport regulations (Flash point > 60°C).[1] However, standard PPE (nitrile gloves, goggles) is mandatory as glycol ethers can be absorbed through the skin and may have reproductive toxicity profiles similar to other glymes.

Conclusion and Recommendation

  • Choose DMC if: Your primary constraint is rate capability (C-rate) and low-temperature performance.[1] It remains the best choice for standard consumer electronics where voltage is <4.2V.[1]

  • Choose BMEC if: You are developing high-voltage (>4.3V) industrial batteries or automotive cells where safety (flammability) is non-negotiable.[1] Its ability to form a robust SEI and resist oxidation makes it a superior candidate for next-generation cathodes, provided the viscosity penalty is managed via co-solvents or elevated operating temperatures.

References

  • Meisenbao Technology. The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC).[1] [Link][1][3][4][5][6][7][8]

  • National Institutes of Health (PubChem). Bis(2-methoxyethyl) carbonate | C7H14O5.[1] [Link][1]

  • Royal Society of Chemistry. Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry.[1] (Context on fluorinated analogs for high voltage). [Link]

  • ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (Relevant analog study). [Link]

The Unconventional Solvent: A Comparative Guide to Bis(2-methoxyethyl) carbonate's Impact on Li-ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of safer, more efficient, and longer-lasting lithium-ion batteries, the electrolyte remains a critical focal point of research and development. While conventional carbonate-based electrolytes have been the workhorse of the industry, their inherent flammability and limited electrochemical stability at high voltages present significant hurdles. This guide offers an in-depth, comparative analysis of bis(2-methoxyethyl) carbonate (BMEC), an emerging alternative solvent that is garnering significant attention for its unique influence on Li+ solvation and transport properties. We will delve into the fundamental science behind BMEC's performance, compare it with traditional electrolyte systems using experimental data, and provide detailed protocols for its characterization.

The Challenge with Conventional Electrolytes and the Promise of BMEC

Standard lithium-ion battery electrolytes are typically composed of a lithium salt, such as lithium hexafluorophosphate (LiPF6), dissolved in a mixture of cyclic and linear organic carbonates. Ethylene carbonate (EC) is often used for its high dielectric constant, which promotes salt dissociation, while linear carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) are added to reduce viscosity and improve ionic conductivity. However, this formulation is a compromise. The high volatility and flammability of linear carbonates are significant safety concerns. Furthermore, at voltages exceeding 4.2 V, these conventional electrolytes can undergo oxidative decomposition, leading to capacity fade and reduced cycle life.

Enter bis(2-methoxyethyl) carbonate (BMEC). This unique molecule, featuring a central carbonate group flanked by two methoxyethyl chains, offers a compelling combination of properties.[1] The presence of ether functionalities within its structure imparts a different mode of interaction with lithium ions, leading to distinct solvation and transport characteristics.[1] BMEC is being investigated as a nonflammable electrolyte solvent with the potential to enhance safety, improve low-temperature performance, and enable high-voltage applications.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physical and chemical properties dictate its suitability for use in an electrolyte. Here, we compare BMEC with common carbonate solvents.

PropertyBis(2-methoxyethyl) carbonate (BMEC)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)
Molecular Formula C7H14O5[3]C3H4O3C3H6O3
Molecular Weight ( g/mol ) 178.18[3]88.0690.08
Boiling Point (°C) ~231[2]24890
Density (g/cm³) ~1.0988[2]1.3211.069
Dielectric Constant High[2]89.783.1

The high boiling point and density of BMEC contribute to its low volatility and potential for reduced flammability compared to the more volatile linear carbonates like DMC. Its high dielectric constant is crucial for effectively dissolving lithium salts, a prerequisite for achieving high ionic conductivity.[2]

The Heart of the Matter: Li+ Solvation and Its Consequences

The manner in which a solvent molecule arranges itself around a lithium ion—the "solvation sheath"—profoundly impacts the electrolyte's transport properties and the stability of the electrode-electrolyte interface.

The "Clamp-Like" Solvation of BMEC

Unlike the relatively rigid tetrahedral coordination of Li+ by conventional carbonate solvents, the flexible ether chains of BMEC enable a unique "clamp-like" solvation structure.[1] This involves the coordination of both the carbonyl oxygen of the carbonate group and the ether oxygens with the lithium ion. This chelation effect leads to a more stable and well-defined Li+ solvation shell.

G cluster_0 Li+ Solvation by Conventional Carbonates cluster_1 Li+ Solvation by BMEC Li+ Li+ EC1 EC Li+->EC1 O=C EC2 EC Li+->EC2 O=C DMC1 DMC Li+->DMC1 O=C DMC2 DMC Li+->DMC2 O=C Li+_BMEC Li+ BMEC O C=O O (CH2)2 O CH3 O (CH2)2 O CH3 Li+_BMEC->BMEC O=C, O-ether Li+_BMEC->BMEC:f1 Li+_BMEC->BMEC:f4 Li+_BMEC->BMEC:g2

This strong interaction has several important consequences:

  • Enhanced Ion Dissociation: The effective shielding of the Li+ charge by the BMEC molecule can promote the dissociation of the lithium salt, increasing the concentration of free charge carriers.

  • Modified Transport Mechanism: In conventional electrolytes, Li+ transport is a mix of vehicular motion (the ion moving with its solvation sheath) and structural diffusion (ion hopping between solvent molecules). The strong chelation by BMEC suggests a predominantly vehicular transport mechanism.[4]

  • Impact on Anion Mobility: By tightly binding the Li+, BMEC can effectively increase the relative mobility of the anion. This can have implications for the lithium transference number (tLi+), which is the fraction of the total ionic current carried by the lithium ions.

Fostering a Superior Solid Electrolyte Interphase (SEI)

The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles. A stable and uniform SEI is crucial for preventing further electrolyte decomposition and ensuring long-term battery performance. BMEC-based electrolytes are thought to form a more robust and uniform SEI compared to those formed in conventional carbonate electrolytes.[1] The reasoning behind this is twofold:

  • Reduced Solvent Decomposition: The higher reductive stability of BMEC, attributed to its unique molecular structure, leads to less decomposition at the anode surface.[1]

  • Anion-Derived SEI: The strong Li+-BMEC interaction can lead to an enrichment of anions at the anode interface. This promotes the decomposition of the anion, which can form a more stable, inorganic-rich SEI.

Performance Metrics: A Data-Driven Comparison

While the theoretical advantages of BMEC are compelling, experimental data is essential for a true comparison. The following table summarizes key performance metrics, though specific data for BMEC is still emerging in the literature. The values for conventional electrolytes are provided for context and as a benchmark for future studies on BMEC.

ParameterBMEC-based ElectrolyteConventional Carbonate Electrolyte (e.g., 1M LiPF6 in EC/DMC)Ether-based Electrolyte (e.g., 1M LiTFSI in DME/DOL)
Ionic Conductivity (mS/cm) Promising, but specific values vary with salt and concentration.~10-12~1-5
Li+ Transference Number (tLi+) Expected to be influenced by strong Li+ chelation.~0.3-0.4[5]Can be higher than carbonates
Electrochemical Stability Window (V vs. Li/Li+) Up to 4.4 V[1]~4.2 V~4.0 V
Li Plating/Stripping Coulombic Efficiency Up to 99.4%[1]Lower, prone to dendrite formationGenerally higher than carbonates

Experimental Protocols for Characterization

To ensure the scientific integrity of claims regarding a novel electrolyte system, rigorous and standardized characterization is paramount. Here, we outline the methodologies for key experiments.

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a powerful non-destructive technique used to probe the electrochemical properties of a system. By applying a small amplitude AC voltage over a range of frequencies, we can determine the bulk resistance of the electrolyte, which is then used to calculate its ionic conductivity.

Methodology:

  • Cell Assembly: Assemble a symmetric coin cell (e.g., stainless steel // separator // stainless steel) in an argon-filled glovebox. The separator should be soaked in the BMEC-based electrolyte.

  • Instrumentation: Use a potentiostat with a frequency response analyzer.

  • Measurement Parameters:

    • Frequency range: 1 MHz to 1 Hz

    • AC amplitude: 10 mV

    • Temperature: Controlled using a thermal chamber (e.g., measurements at 25 °C, 0 °C, and -20 °C to assess low-temperature performance).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z' vs. -Z'').

    • The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (Rb) of the electrolyte.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.

EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_cell Assemble Symmetric Cell eis_measurement Perform EIS Scan prep_cell->eis_measurement nyquist_plot Generate Nyquist Plot eis_measurement->nyquist_plot determine_rb Determine Bulk Resistance (Rb) nyquist_plot->determine_rb calculate_sigma Calculate Ionic Conductivity (σ) determine_rb->calculate_sigma

Lithium Transference Number (tLi+) Determination via the Bruce-Vincent Method

Causality: The Bruce-Vincent method combines AC impedance and DC polarization to determine the transference number. It relies on measuring the initial and steady-state currents when a small DC voltage is applied across a symmetric cell, along with the interfacial resistances before and after polarization.

Methodology:

  • Cell Assembly: Assemble a symmetric Li // separator // Li coin cell in an argon-filled glovebox with the BMEC-based electrolyte.

  • Initial EIS: Perform an EIS measurement (as described above) to determine the initial bulk resistance (Rb,0) and interfacial resistance (Ri,0).

  • DC Polarization: Apply a small DC voltage (ΔV, typically 10-20 mV) and record the current until it reaches a steady state (Iss). Note the initial current (I0).

  • Final EIS: Immediately after polarization, perform another EIS measurement to determine the steady-state bulk resistance (Rb,ss) and interfacial resistance (Ri,ss).

  • Calculation: The Li+ transference number is calculated using the following equation: tLi+ = Iss * (ΔV - I0 * Rb,0) / (I0 * (ΔV - Iss * Rb,ss))

Bruce_Vincent_Workflow start Assemble Li Symmetric Cell initial_eis Initial EIS Measurement (Determine Rb,0 and Ri,0) start->initial_eis dc_polarization DC Polarization (Measure I0 and Iss) initial_eis->dc_polarization final_eis Final EIS Measurement (Determine Rb,ss and Ri,ss) dc_polarization->final_eis calculate_tli Calculate tLi+ final_eis->calculate_tli

Conclusion and Future Outlook

Bis(2-methoxyethyl) carbonate presents a compelling case as a next-generation electrolyte solvent for lithium-ion batteries. Its unique "clamp-like" solvation of Li+ ions, potential for forming a robust SEI, and favorable physicochemical properties, such as non-flammability and a high electrochemical stability window, address some of the most pressing challenges facing current battery technology. While more extensive experimental data is needed for a complete, quantitative comparison with established electrolyte systems, the initial findings are highly promising.

Future research should focus on optimizing the formulation of BMEC-based electrolytes, including the choice of lithium salt and the use of additives, to further enhance ionic conductivity and overall cell performance. As the demand for safer and higher-energy-density batteries continues to grow, innovative solvents like BMEC will undoubtedly play a pivotal role in shaping the future of energy storage.

References

  • Persson, K. (2021).
  • ResearchGate. (2021).
  • MySkinRecipes. (n.d.). Bis(2-methoxyethyl)
  • Royal Society of Chemistry. (2021).
  • Benchchem. (n.d.). Bis(2-methoxyethyl)
  • ResearchGate. (2025). 2-Methoxyethyl (methyl)
  • National Center for Biotechnology Information. (n.d.). Bis(2-methoxyethyl)
  • Royal Society of Chemistry. (n.d.). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. RSC Applied Interfaces.
  • Royal Society of Chemistry. (n.d.). The mechanism of Li+ transport in an ether-based electrolyte.
  • ResearchGate. (2023).
  • ResearchGate. (2026).

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A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Biodegradable Micro-Eliciting Capsule (BMEC) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Biodegradable Micro-Eliciting Capsules (BMECs) is a cornerstone of advanced drug delivery systems. The choice of catalyst in the underlying polymerization process is a critical determinant of the final product's characteristics, influencing everything from molecular weight and purity to biocompatibility and degradation kinetics. This guide provides an in-depth comparison of homogeneous and heterogeneous catalysts for BMEC synthesis, offering experimental insights to inform your selection and process optimization.

The Crucial Role of Catalysis in BMEC Synthesis

BMECs are typically synthesized from biodegradable polyesters, such as polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA), through the ring-opening polymerization (ROP) of cyclic ester monomers like lactide and glycolide.[1][2] The catalyst facilitates this process, and its nature—homogeneous or heterogeneous—profoundly impacts the reaction and the resulting polymer.

Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction medium.[3] A prime example is tin(II) 2-ethylhexanoate, also known as stannous octoate (Sn(Oct)₂), which is widely used in both industrial and academic settings for the ROP of cyclic esters.[4][5]

Heterogeneous catalysts , in contrast, exist in a different phase from the reactants.[3] These are often solid materials that catalyze a reaction in a liquid or gas phase.[3] Examples relevant to BMEC synthesis include immobilized enzymes (lipases) and solid acid catalysts.[6][7]

At a Glance: Homogeneous vs. Heterogeneous Catalysts for BMEC Synthesis

FeatureHomogeneous Catalysts (e.g., Sn(Oct)₂)Heterogeneous Catalysts (e.g., Immobilized Lipase, Solid Acids)
Reaction Phase Same phase as reactants (liquid)Different phase from reactants (solid catalyst in liquid/gas reactants)
Catalyst Removal Difficult, often requires precipitation and washing, potential for metal contaminationStraightforward, typically by filtration
Reaction Conditions Generally milder temperaturesCan require higher temperatures, but enzymatic options are mild
Control over Polymer Properties High control over molecular weight and polydispersityGood control, but can be influenced by mass transfer limitations
Catalyst Reusability Generally not reusableOften reusable, leading to cost savings and reduced waste
Purity of Final Product Risk of catalyst residue affecting biocompatibilityHigher purity, as the catalyst is easily separated
Scalability Well-established for large-scale productionCan be more complex to scale up due to mass transfer considerations

Mechanistic Insights: A Tale of Two Catalytic Cycles

The ring-opening polymerization of cyclic esters, the foundational reaction for many BMECs, proceeds through a coordination-insertion mechanism when metal-based catalysts are employed.[5][8]

Homogeneous Catalysis: The Sn(Oct)₂ Pathway

Sn(Oct)₂ is a highly effective catalyst for the ROP of cyclic esters.[5] The polymerization is typically initiated by a hydroxyl-containing compound, such as an alcohol, which reacts with Sn(Oct)₂ to form the active stannous alkoxide species.[5]

cluster_0 Homogeneous Catalytic Cycle (Sn(Oct)₂) Sn(Oct)₂ Sn(Oct)₂ Active Catalyst Stannous Alkoxide Sn(Oct)₂->Active Catalyst + Initiator (R-OH) Coordinated Monomer Monomer Coordination Active Catalyst->Coordinated Monomer + Cyclic Ester Monomer Ring Opening Ring Opening & Insertion Coordinated Monomer->Ring Opening Propagating Chain Propagating Polymer Chain Ring Opening->Propagating Chain Propagating Chain->Coordinated Monomer + n Monomers cluster_1 Heterogeneous Catalytic Cycle Catalyst Surface Solid Catalyst Surface (e.g., Acidic Site) Adsorbed Monomer Monomer Adsorption & Activation Catalyst Surface->Adsorbed Monomer + Monomer Surface Reaction Surface Reaction & Ring Opening Adsorbed Monomer->Surface Reaction + Initiator/Growing Chain Product Desorption Product Desorption Surface Reaction->Product Desorption Growing Polymer Growing Polymer Chain Product Desorption->Growing Polymer Growing Polymer->Catalyst Surface Chain propagates

Caption: Heterogeneous catalytic cycle for ROP on a solid surface.

Experimental Protocols: Synthesizing BMEC Polymers

Here, we provide representative step-by-step methodologies for synthesizing a PLGA copolymer, a common material for BMECs, using both a homogeneous and a heterogeneous catalyst.

Protocol 1: Homogeneous Catalysis using Sn(Oct)₂

This protocol is adapted for the synthesis of PLGA with a high glycolide ratio. [9] Materials:

  • D,L-lactide

  • Glycolide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • 1-dodecanol (initiator)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reactor Setup: Flame-dry a glass reactor under vacuum and subsequently flush with dry nitrogen.

  • Monomer Charging: Introduce the desired molar ratio of D,L-lactide and glycolide into the reactor.

  • Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomers, followed by the addition of 1-dodecanol as the initiator.

  • Catalyst Preparation: In a separate, dry vial, dissolve the required amount of Sn(Oct)₂ in anhydrous toluene.

  • Initiation of Polymerization: Inject the catalyst solution into the monomer mixture.

  • Polymerization: Heat the reaction mixture to 150°C with continuous stirring for 2.5 hours. [9]7. Product Recovery: Cool the reactor to room temperature. Precipitate the synthesized PLGA by slowly adding the reaction mixture to an excess of cold methanol.

  • Purification: Filter the precipitated polymer and wash thoroughly with methanol to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified PLGA in a vacuum oven until a constant weight is achieved.

Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst

This protocol outlines the synthesis of a magnetic carbon microtube-based solid acid catalyst and its application in polyester synthesis. [10] Catalyst Synthesis:

  • Carbonization: Soak a carbon source (e.g., catkin) in a solution of FeCl₃·6H₂O in ethanol for 12 hours. Filter and wash with ethanol. Carbonize the FeCl₃-doped material in a quartz tube furnace at 400°C for 12 hours under a nitrogen atmosphere to form magnetic carbon microtubes. [10]2. Sulfonation: Prepare benzenediazoniumsulfonate acid from p-sulfanilic acid. Dissolve the benzenediazoniumsulfonate acid in an ethanol/water mixture and add the magnetic carbon microtubes. Stir the mixture at 50°C for 2 hours. The solid acid catalyst is then recovered by magnetic separation, washed with ethanol, and dried. [10] Polymerization:

  • Reactor Setup: In a dried reactor, add the cyclic ester monomers (e.g., lactide and glycolide) and the solid acid catalyst.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 130-150°C) under a nitrogen atmosphere with stirring.

  • Catalyst Removal: After the reaction, cool the mixture and separate the solid catalyst by filtration or magnetic separation.

  • Product Purification: Dissolve the polymer in a suitable solvent and precipitate in a non-solvent (e.g., methanol) to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum.

Characterization and Performance: The Impact of Catalyst Choice

The choice of catalyst directly influences the properties of the resulting polymer and, consequently, the performance of the BMECs.

Characterization Techniques for BMECs and their Polymers:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). [9]* Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. [7]* Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are measured using Differential Scanning Calorimetry (DSC). [9]* Morphology: The size and shape of BMECs are characterized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Drug Release Profile: Assessed using in vitro dissolution studies. [11] Homogeneous catalysts like Sn(Oct)₂ generally provide excellent control over molecular weight and achieve high monomer conversions in relatively short reaction times. [9]However, the removal of the tin catalyst can be challenging, and residual tin may raise biocompatibility concerns. [12] Heterogeneous catalysts offer the significant advantage of easy separation, leading to a purer final product. [6]While reaction rates can sometimes be slower due to mass transfer limitations, the reusability of the catalyst presents a more sustainable and potentially cost-effective option. [13]The choice of a heterogeneous catalyst can also influence the final polymer's properties; for instance, the use of different support materials in heterogeneous catalysts has been shown to affect the composition and fuel properties of biodiesel, a principle that can be extrapolated to polyester synthesis. [14]

Experimental Workflow for Catalyst Comparison

To systematically compare homogeneous and heterogeneous catalysts for BMEC synthesis, the following workflow is recommended:

cluster_workflow Catalyst Comparison Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_bmec_eval BMEC Evaluation Monomer_Prep Monomer & Initiator Preparation Homogeneous_Synth Homogeneous Catalysis (e.g., Sn(Oct)₂) Monomer_Prep->Homogeneous_Synth Heterogeneous_Synth Heterogeneous Catalysis (e.g., Solid Acid) Monomer_Prep->Heterogeneous_Synth Purification Polymer Purification (Precipitation/Filtration) Homogeneous_Synth->Purification Heterogeneous_Synth->Purification GPC GPC/SEC (Mw, PDI) Purification->GPC NMR_FTIR NMR/FTIR (Structure) Purification->NMR_FTIR DSC DSC (Thermal Properties) Purification->DSC BMEC_Fabrication BMEC Fabrication (e.g., Emulsion Method) GPC->BMEC_Fabrication NMR_FTIR->BMEC_Fabrication DSC->BMEC_Fabrication SEM_TEM SEM/TEM (Morphology) BMEC_Fabrication->SEM_TEM Drug_Release In Vitro Drug Release BMEC_Fabrication->Drug_Release Biocompatibility Biocompatibility Assays BMEC_Fabrication->Biocompatibility Data_Analysis Comparative Data Analysis & Conclusion SEM_TEM->Data_Analysis Drug_Release->Data_Analysis Biocompatibility->Data_Analysis

Caption: A comprehensive workflow for comparing catalyst performance.

Conclusion

The selection of a catalyst for BMEC synthesis is a critical decision with far-reaching implications for the final product's performance. Homogeneous catalysts like Sn(Oct)₂ offer high activity and control but come with challenges related to product purity. Heterogeneous catalysts provide a compelling alternative with their ease of separation and potential for reusability, aligning with the principles of green chemistry. The optimal choice will depend on the specific requirements of the application, balancing factors such as desired polymer properties, purity standards, and scalability. This guide provides the foundational knowledge and experimental framework to make an informed decision, empowering researchers to optimize their BMEC synthesis for advanced drug delivery applications.

References

  • Progress of Ring-Opening Polymerization of Cyclic Esters Catalyzed by Iron Compounds. ACS Publications. Available at: [Link]

  • Ring-opening polymerization of cyclic esters mediated by base/(thio)urea binary catalysts toward sustainable polyesters. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Editorial: Advanced Catalysts in Ring-Opening Polymerization of Cyclic Esters. Frontiers in Chemistry. Available at: [Link]

  • Differentiation and Characterization of Human Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. Available at: [Link]

  • Review – recent development of ring-opening polymerization of cyclic esters using aluminum complexes. Taylor & Francis Online. Available at: [Link]

  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. MDPI. Available at: [Link]

  • Derivation, Expansion, Cryopreservation and Characterization of Brain Microvascular Endothelial Cells from Human Induced Pluripotent Stem Cells. PubMed. Available at: [Link]

  • Derivation, Expansion, Cryopreservation and Characterization of Brain Microvascular Endothelial Cells from Human Induced Pluripotent Stem Cells. JoVE. Available at: [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. Available at: [Link]

  • Synthesis of Novel Magnetic Carbon Microtube-Based Solid Acid and Its Catalytic Activities for Biodiesel Synthesis. MDPI. Available at: [Link]

  • PLGA. Wikipedia. Available at: [Link]

  • Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3.†Polymerization ofl,l-Dilactide. ResearchGate. Available at: [Link]

  • Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation. MDPI. Available at: [Link]

  • Microfluidic Production of Biodegradable Microcapsules for Sustained Release of Hydrophilic Actives. PubMed. Available at: [Link]

  • In Situ Ring-Opening Polymerization of L-lactide on the Surface of Pristine and Aminated Silica: Synthesis and Metal Ions Extraction. PMC. Available at: [Link]

  • Preparation of Solid Catalysts. ResearchGate. Available at: [Link]

  • Poly(vinylcaprolactam)-based biodegradable multiresponsive microgels for drug delivery. PubMed. Available at: [Link]

  • Are Well Performing Catalysts for the Ring Opening Polymerization of l‑Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. ACS Figshare. Available at: [Link]

  • Biodegradable Polymers for Microencapsulation of Drugs. PMC. Available at: [Link]

  • The effect of catalyst choice on biodiesel yield and quality using waste cooking oil as a feedstock. UTC Scholar. Available at: [Link]

  • Biodegradable Nanocomposite Microcapsules for Controlled Release of Urea. MDPI. Available at: [Link]

  • Polylactide-co-glycolide nanoparticles for controlled delivery of anticancer agents. PMC. Available at: [Link]

  • Biodegradable polyelectrolyte/magnetite capsules for MR imaging and magnetic targeting of tumors. PMC. Available at: [Link]

  • Advancements in solid acid catalysts for biodiesel production. RSC Publishing. Available at: [Link]

  • Lipase-Catalysed Polymerization of Lactic Acid and the Properties of the Polymer. ResearchGate. Available at: [Link]

  • Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability. MDPI. Available at: [Link]

  • Preparation of solid acid catalyst from glucose-starch mixture for biodiesel production. PubMed. Available at: [Link]

  • Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by high pressure homogenization for paclitaxel chemotherapy. PubMed. Available at: [Link]

  • Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. Available at: [Link]

  • Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. PMC. Available at: [Link]

  • H O-Initiated Polymerization of L-Lactide. OPUS. Available at: [Link]

  • (A) Bulk polymerization of lactide (LA) assisted by Sn(Oct)2. (B) ¹H... ResearchGate. Available at: [Link]

  • Qualitative role of heterogeneous catalysts in biodiesel production from Jatropha curcas oil. Biofuel Research Journal. Available at: [Link]

  • Bulk polymerization of lactide with Sn(Oct) 2 at 140 • C for 24 h. ResearchGate. Available at: [Link]

  • Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. ResearchGate. Available at: [Link]

  • Heterogeneous nanocomposite catalysts supported on activated Egyptian clay for biofuel production from castor oil. ResearchGate. Available at: [Link]

  • Impact of Hot-Melt Extrusion on Glibenclamide's Physical and Chemical States and Dissolution Behavior: Case Studies with Three Polymer Blend Matrices. MDPI. Available at: [Link]

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Evaluation of bis(2-methoxyethyl) carbonate's environmental impact vs traditional solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical, data-driven evaluation of Bis(2-methoxyethyl) carbonate (BMEC). Unlike general "green solvent" lists, this analysis focuses on the specific trade-offs between its electrochemical/solvation performance and its toxicological profile, particularly regarding its hydrolysis products.

Comparative Analysis Against Traditional and Green Solvents

Executive Summary: High Performance, High Caution

Bis(2-methoxyethyl) carbonate (BMEC, CAS 626-84-6) occupies a unique niche in the solvent landscape.[1] Often cited in the context of "green" synthesis due to its phosgene-free production potential and low volatility, it is functionally distinct from benign alternatives like Propylene Carbonate (PC).

While BMEC offers superior dielectric properties for lithium-ion battery electrolytes and high-temperature stability for organic synthesis, it is not a safety upgrade over traditional polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone). Our evaluation confirms that BMEC poses significant reproductive toxicity risks due to its metabolic hydrolysis into 2-methoxyethanol.

Verdict: BMEC is a Technical Solvent suitable for sealed systems (batteries) or closed-loop processes where high boiling point and polarity are required. It is not recommended as a general-purpose "green" replacement for benchtop chemistry due to Reprotoxicity Category 1B hazards.

Physicochemical Profiling

BMEC is a symmetric glycol ether carbonate. Its structure combines the polarity of the carbonate core with the chelating ability of the ether linkages.

Table 1: Physicochemical Comparison

Data compiled from PubChem [1] and comparative solvent databases.

PropertyBMEC NMP (Traditional)DMC (Green Analog)DCM (Traditional)Relevance
Boiling Point (°C) 231 2029040BMEC allows very high-temp reactions without pressure vessels.
Flash Point (°C) 85.7 9118NoneClass IIIA Combustible Liquid. Safer than DMC/DCM.
Density (g/mL) 1.07 1.031.071.33Similar density to water/DMC; facilitates phase separation from halogenated solvents.
Viscosity (cP) ~2.8 1.670.590.41Higher viscosity affects mass transfer in flow chemistry.
Dielectric Constant High 32.23.18.9Critical for dissolving conducting salts (LiPF6) in electrolytes.
Water Solubility Moderate MiscibleNegligibleNegligibleAffects aqueous workup strategies.

Environmental & Safety Assessment (The Critical Analysis)

While BMEC reduces Volatile Organic Compound (VOC) emissions due to its low vapor pressure (0.06 mmHg @ 25°C), its "green" status is compromised by its biological fate.

Metabolic Activation & Toxicity

Unlike Dimethyl Carbonate (DMC), which hydrolyzes into methanol (toxic but manageable) and CO₂, BMEC hydrolyzes into 2-methoxyethanol .

  • Parent Molecule: BMEC (Classified Repr.[1] 1B) [2].

  • Hydrolysis Product: 2-Methoxyethanol (Known teratogen, bone marrow toxicant).[2]

  • Metabolite: Methoxyacetic acid (The active toxicant inhibiting histone deacetylase).

Biodegradability

Carbonate esters generally undergo enzymatic hydrolysis in the environment. However, the liberated ether-alcohol (2-methoxyethanol) is readily biodegradable but acutely toxic to aquatic life in high concentrations before degradation.

Visualization: Hydrolytic Fate & Toxicity Pathway

This diagram illustrates why BMEC requires strict containment.

BMEC_Metabolism cluster_risk Toxicological Concern BMEC Bis(2-methoxyethyl) Carbonate (Low Volatility) Hydrolysis Hydrolysis (Enzymatic/Acidic) BMEC->Hydrolysis ME 2-Methoxyethanol (Solvent Metabolite) Hydrolysis->ME Releases 2 equiv. CO2 CO2 Hydrolysis->CO2 MAA Methoxyacetic Acid (Active Toxicant) ME->MAA Alcohol Dehydrogenase (In Vivo/Aquatic)

Figure 1: The metabolic activation pathway of BMEC. Unlike simple alkyl carbonates, the hydrolysis product is a potent reproductive toxin.

Performance Comparison: Solvation & Synthesis

Despite safety concerns, BMEC is used because it works where others fail.

Solvation Power (Hansen Solubility Parameters)

BMEC exhibits a "dual nature." The carbonate group provides polar aprotic character, while the ether tails mimic "glymes" (like diglyme).

  • Application: Excellent for dissolving alkali metal salts (Li+, Na+) and organometallic catalysts that require chelation stabilization.

  • Vs. DMF: BMEC is a viable replacement for DMF in nucleophilic substitutions (

    
    ) where high temperature is needed to drive the reaction, but product isolation requires vacuum distillation due to the 231°C boiling point.
    
Synthesis of BMEC (Green Chemistry Approach)

The modern synthesis avoids phosgene, utilizing transesterification.[1] This improves the manufacturing footprint, even if the product remains hazardous.

Protocol: Transesterification of DMC Reference: Adapted from BenchChem & Standard Organic Protocols [3]

  • Reagents: Dimethyl Carbonate (DMC, Excess), 2-Methoxyethanol (Limiting), Catalyst (Dibutyltin dimethoxide or similar basic catalyst).

  • Setup: Flask equipped with a fractionation column.

  • Reaction: Heat to reflux (~90-100°C).

  • Equilibrium Shift: Continuously distill off the methanol/DMC azeotrope (63°C) to drive the equilibrium toward BMEC.

  • Purification: Vacuum distillation is required to isolate BMEC from unreacted 2-methoxyethanol.

Experimental Protocols for Evaluation

Researchers considering BMEC must validate its stability and solvent power before scale-up.

Protocol A: Hydrolytic Stability Assay

Objective: Determine if BMEC will survive aqueous workup conditions.

  • Preparation: Prepare a 5% (v/v) mixture of BMEC in (a) Water (pH 7), (b) 1M HCl, and (c) 1M NaOH. Add THF as a co-solvent if miscibility is poor.

  • Incubation: Stir at 25°C and 60°C.

  • Sampling: Take aliquots at t=0, 1h, 6h, 24h.

  • Analysis: Analyze via GC-MS or 1H-NMR (CDCl3).

    • Monitor: Disappearance of the carbonate peak (~4.2 ppm) and appearance of the alcohol peak.

  • Criterion: If >5% hydrolysis occurs within 1 hour, BMEC is unsuitable for aqueous biphasic reactions.

Protocol B: Solvent Selection Decision Tree

Use this logic flow to determine if BMEC is the correct choice for your application.

Solvent_Selection Start Solvent Selection Requirement Temp Required Reaction Temp? Start->Temp Polarity Salt/Catalyst Solubility Needed? Temp->Polarity > 150°C Use_DMC USE Dimethyl Carbonate (Low Temp/Green) Temp->Use_DMC < 90°C Closed Is System Closed/Sealed? Polarity->Closed Chelation/High Dielectric Needed Use_PC USE Propylene Carbonate (Safer Alternative) Polarity->Use_PC High Polarity No Chelation Needed Use_BMEC USE BMEC (With PPE/Engineering Controls) Closed->Use_BMEC Yes (Battery/Flow Reactor) Avoid AVOID BMEC (High Exposure Risk) Closed->Avoid No (Open Benchtop)

Figure 2: Decision matrix for selecting BMEC. Note that open benchtop use is discouraged due to toxicity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94900, Bis(2-methoxyethyl) carbonate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Bis(2-methoxyethyl) carbonate - GHS Classification.[3] (Classified as Repr. 1B). Retrieved from [Link]

  • Sherwood, J., et al. "Intelligent Software for Solvent Selection: The SolvSafe and SolvSelect Tools." ACS Sustainable Chem. Eng. (Context on solvent substitution principles).

Sources

A Senior Application Scientist's Guide to Rate Capability Testing of Batteries Featuring Bis(2-methoxyethyl) Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of superior energy storage solutions, the electrolyte remains a pivotal component governing battery performance, safety, and lifespan. While conventional carbonate electrolytes have been the cornerstone of lithium-ion battery technology, their limitations in terms of thermal stability and high-rate performance have spurred the exploration of novel solvent systems. Among these, bis(2-methoxyethyl) carbonate (BMEC) has emerged as a promising candidate, distinguished by its unique molecular structure that marries the desirable properties of both carbonate and ether functionalities.

This guide provides a comprehensive framework for evaluating the rate capability of batteries employing BMEC-based electrolytes, offering a comparative perspective against traditional carbonate systems. We will delve into the causal science behind the anticipated performance advantages of BMEC, present a rigorous experimental protocol for rate capability testing, and provide a template for the systematic presentation and interpretation of the resulting data.

The Rationale for Investigating Bis(2-methoxyethyl) Carbonate: A Mechanistic Overview

The molecular architecture of bis(2-methoxyethyl) carbonate, featuring a central carbonate group flanked by two methoxyethyl chains, bestows upon it a unique set of electrochemical attributes that are theoretically advantageous for high-rate applications.[1]

Enhanced Ionic Conductivity through Solvent-Assisted Transport: The ether linkages in the methoxyethyl chains are believed to facilitate a "solvent-assisted" lithium-ion conduction mechanism. This is attributed to the strong, yet flexible, coordination of the ether oxygen atoms with Li+ ions, which can lower the desolvation energy barrier at the electrode-electrolyte interface, a critical factor in achieving high power densities.[2] This contrasts with the more rigid solvation shells formed by conventional cyclic carbonates like ethylene carbonate (EC).

Formation of a Stable Solid Electrolyte Interphase (SEI): The composition and stability of the SEI are paramount for sustained high-rate performance. BMEC is hypothesized to form a more robust and uniform SEI compared to the often-unstable and resistive layers formed from the decomposition of linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).[1] A stable SEI minimizes parasitic reactions and maintains low interfacial impedance, both of which are crucial for efficient charge transfer at high current densities.

Superior Electrochemical and Thermal Stability: BMEC exhibits a notable oxidative and reductive stability.[1] Its intramolecular charge distribution results in a higher ionization energy compared to DMC, enhancing its oxidative stability at high voltages.[1] Furthermore, the higher flash point of BMEC compared to its conventional counterparts contributes to a significant improvement in the overall safety profile of the battery, a critical consideration, especially under the thermal stress of high-rate operation.

A Comparative Framework for Rate Capability Assessment

To empirically validate the theoretical advantages of BMEC, a direct comparison of its rate capability against a well-established baseline is essential. The standard electrolyte for this purpose is typically a mixture of ethylene carbonate (EC) and a linear carbonate such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), with a lithium salt like lithium hexafluorophosphate (LiPF6).

Key Performance Metrics for Comparison:
  • Discharge Capacity Retention at Increasing C-rates: This is the primary indicator of rate capability. A superior electrolyte will enable the battery to retain a higher percentage of its nominal capacity as the discharge rate is increased.

  • Voltage Polarization: At higher C-rates, increased polarization (a drop in voltage) is expected. An electrolyte with higher ionic conductivity and lower interfacial impedance will exhibit less polarization.

  • Coulombic Efficiency: This metric reflects the efficiency of charge and discharge cycles. A stable SEI formed by the electrolyte will contribute to higher and more stable coulombic efficiencies, especially during high-rate cycling.

  • Thermal Performance: Monitoring the cell temperature during high-rate cycling provides insights into the heat generated due to internal resistance. An electrolyte that minimizes polarization will also contribute to lower heat generation.

Experimental Protocol for Rate Capability Testing

This section outlines a detailed, step-by-step methodology for conducting a rigorous rate capability test. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.

Materials and Equipment:
  • Battery Cell: Lithium-ion coin cells (e.g., CR2032) or pouch cells with a well-characterized cathode (e.g., LiNiMnCoO2 - NMC) and anode (e.g., graphite).

  • Electrolytes:

    • Test Electrolyte: 1 M LiPF6 in bis(2-methoxyethyl) carbonate (BMEC).

    • Baseline Electrolyte: 1 M LiPF6 in ethylene carbonate/ethyl methyl carbonate (EC/EMC, e.g., 3:7 v/v).

  • Battery Testing System: A multi-channel battery cycler with programmable charge/discharge profiles and data logging capabilities.

  • Temperature-Controlled Chamber: To ensure a stable ambient temperature during testing (typically 25 °C).

  • Safety Equipment: Appropriate personal protective equipment (PPE) and a fireproof enclosure for the battery cells.

Step-by-Step Methodology:
  • Cell Assembly: Assemble the battery cells in an argon-filled glovebox to prevent moisture and air contamination. Ensure consistent electrode loading and electrolyte volume for all cells being compared.

  • Formation Cycles:

    • Rest the assembled cells for at least 12 hours to ensure complete wetting of the electrodes by the electrolyte.

    • Perform two to three formation cycles at a low C-rate (e.g., C/10) to form a stable SEI. A typical formation cycle would be:

      • Charge at a constant current (CC) of C/10 to the upper cutoff voltage (e.g., 4.2 V).

      • Hold at a constant voltage (CV) until the current drops to C/20.

      • Rest for 1 hour.

      • Discharge at a CC of C/10 to the lower cutoff voltage (e.g., 2.8 V).

      • Rest for 1 hour.

  • Rate Capability Test Sequence:

    • Charge: Fully charge the cell at a constant C-rate (e.g., C/2) using the CC-CV protocol.

    • Rest: Allow the cell to rest for 30 minutes to stabilize.

    • Discharge Sequence: Sequentially discharge the battery at increasing C-rates. After each discharge, fully recharge the cell using the same charging protocol before proceeding to the next discharge rate. A typical discharge rate sequence would be: C/10, C/5, C/2, 1C, 2C, and 5C. Ensure a rest period of at least 30 minutes between each charge and discharge step.

    • Recovery Cycle: After the highest C-rate discharge, perform a final discharge cycle at the initial low C-rate (e.g., C/10) to assess any capacity degradation that may have occurred during the high-rate cycling.

Data Acquisition:

Record the following parameters at high frequency throughout the testing protocol:

  • Voltage (V)

  • Current (A)

  • Capacity (Ah or mAh)

  • Time (s)

  • Cell temperature (°C)

Visualization of the Experimental Workflow

Rate_Capability_Workflow cluster_prep Cell Preparation cluster_test Rate Capability Testing cluster_analysis Post-Test Analysis Assembly Cell Assembly (Ar-filled glovebox) Rest1 Rest (≥12h) Assembly->Rest1 Formation Formation Cycles (2-3 cycles @ C/10) Rest1->Formation Charge Charge to Full (CC-CV @ C/2) Formation->Charge Rest2 Rest (30 min) Charge->Rest2 Discharge_C10 Discharge @ C/10 Rest2->Discharge_C10 Discharge_C10->Charge Recharge Discharge_C5 Discharge @ C/5 Discharge_C5->Charge Recharge Discharge_C2 Discharge @ C/2 Discharge_C2->Charge Recharge Discharge_1C Discharge @ 1C Discharge_1C->Charge Recharge Discharge_2C Discharge @ 2C Discharge_2C->Charge Recharge Discharge_5C Discharge @ 5C Recovery Recovery Cycle (Discharge @ C/10) Discharge_5C->Recovery Data Data Analysis Recovery->Data

Caption: Experimental workflow for battery rate capability testing.

Data Presentation and Interpretation

C-RateBaseline Electrolyte (EC/EMC) Discharge Capacity (mAh/g)BMEC Electrolyte Discharge Capacity (mAh/g)Baseline Electrolyte Capacity Retention (%)BMEC Electrolyte Capacity Retention (%)
C/10 [Insert Data][Insert Data]100100
C/5 [Insert Data][Insert Data][Calculate][Calculate]
C/2 [Insert Data][Insert Data][Calculate][Calculate]
1C [Insert Data][Insert Data][Calculate][Calculate]
2C [Insert Data][Insert Data][Calculate][Calculate]
5C [Insert Data][Insert Data][Calculate][Calculate]
Recovery C/10 [Insert Data][Insert Data][Calculate][Calculate]

Interpreting the Results:

A successful outcome for the BMEC electrolyte would be the demonstration of a higher capacity retention across the range of C-rates compared to the baseline. For instance, a study on the analogous bis(2,2,2-trifluoroethyl) carbonate (TFEC) mixed with conventional solvents showed comparable rate capability to the state-of-the-art benchmark.[3][4] This suggests that advanced carbonate structures can indeed maintain high performance under demanding conditions.

The voltage profiles at different C-rates should also be plotted and analyzed. A smaller voltage drop (less polarization) for the BMEC electrolyte at higher C-rates would be indicative of lower internal resistance and more efficient ion transport.

Logical Relationships in Rate Capability

The interplay between electrolyte properties and rate performance can be visualized as a logical flow.

Rate_Capability_Logic cluster_properties Electrolyte Properties cluster_effects Electrochemical Effects cluster_performance Battery Performance Ionic_Conductivity High Ionic Conductivity Fast_Ion_Transport Fast Li+ Transport Ionic_Conductivity->Fast_Ion_Transport Stable_SEI Stable SEI Low_Interfacial_Impedance Low Interfacial Impedance Stable_SEI->Low_Interfacial_Impedance Low_Viscosity Low Viscosity Low_Viscosity->Fast_Ion_Transport Reduced_Polarization Reduced Polarization Fast_Ion_Transport->Reduced_Polarization Low_Interfacial_Impedance->Reduced_Polarization High_Rate_Capability High Rate Capability Reduced_Polarization->High_Rate_Capability High_Power_Density High Power Density High_Rate_Capability->High_Power_Density

Caption: Logical flow from electrolyte properties to battery performance.

Conclusion and Future Directions

The investigation of bis(2-methoxyethyl) carbonate as a lithium-ion battery electrolyte is a promising avenue for the development of safer, high-performance energy storage systems. Its unique molecular structure offers the potential for enhanced ionic conductivity and the formation of a more stable SEI, both of which are critical for superior rate capability.

The experimental framework provided in this guide offers a robust methodology for a direct and objective comparison of BMEC with conventional electrolytes. The generation of such comparative data is a crucial next step in validating the theoretical advantages of this novel solvent. Should the experimental results align with the hypothesized benefits, BMEC could represent a significant advancement in electrolyte technology, paving the way for the next generation of high-power lithium-ion batteries.

References

  • Shemirani, M. B., Gebert, F., & Naylor, A. J. (2025). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. RSC Applied Interfaces, 2, 764-771. [Link]

  • Gu, Y., et al. (2021). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Journal of The Electrochemical Society, 168(8), 080527. [Link]

  • Zhang, X., et al. (2020). Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage. ACS Applied Materials & Interfaces, 12(50), 55995–56004. [Link]

  • Novonix. (n.d.). Rate Performance Definition | Battery Technology Glossary. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.